molecular formula C7H2F2N2O2 B1398595 3,5-Difluoro-4-nitrobenzonitrile CAS No. 1123172-88-2

3,5-Difluoro-4-nitrobenzonitrile

Cat. No.: B1398595
CAS No.: 1123172-88-2
M. Wt: 184.1 g/mol
InChI Key: NZIZYTSUHGNYMD-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H2F2N2O2 and its molecular weight is 184.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,5-difluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIZYTSUHGNYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724426
Record name 3,5-Difluoro-4-nitrobenzonitrile
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Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123172-88-2
Record name 3,5-Difluoro-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123172-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Difluoro-4-nitrobenzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Difluoro-4-nitrobenzonitrile

Executive Summary

This compound (CAS No. 1123172-88-2) is a highly functionalized aromatic compound that serves as a critical intermediate in advanced chemical synthesis.[1] Its unique molecular architecture, featuring a benzonitrile core substituted with two fluorine atoms and a nitro group, imparts enhanced reactivity and makes it an indispensable building block for complex molecular designs.[1] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in the fields of pharmaceutical synthesis, agrochemical development, and materials science.[1]

Introduction

In the landscape of modern organic synthesis, fluorinated intermediates are of paramount importance. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity. This compound is a prime example of a versatile fluorinated building block.[1] The strategic placement of two electron-withdrawing fluorine atoms and a powerful nitro group on the benzonitrile scaffold creates a highly activated system, enabling a wide range of chemical transformations crucial for the development of novel, high-value compounds.[1] This document serves as a technical resource, consolidating key data and procedural insights to facilitate its effective use in research and development settings.

Physicochemical Properties and Molecular Structure

The physical and chemical characteristics of this compound are dictated by its trifunctional nature. The nitrile, nitro, and fluoro groups collectively influence its polarity, reactivity, and spectroscopic signature.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1123172-88-2 [1][2]
Molecular Formula C₇H₂F₂N₂O₂ [2][3]
Molecular Weight 184.10 g/mol [2][4]
Exact Mass 184.00843363 [2]
Appearance White powder (typical) [2]
Density 1.5 ± 0.1 g/cm³ [2]
Flash Point 144.8 ± 27.9 °C [2]
Refractive Index 1.529 [2]
Topological Polar Surface Area (TPSA) 69.6 Ų [2]

| XLogP3 | 1.7 |[2] |

Molecular Structure Analysis: The structure consists of a benzene ring substituted with a nitrile group (-C≡N), a nitro group (-NO₂) at the para-position relative to the nitrile, and two fluorine atoms (-F) at the meta-positions. This arrangement is critical to its reactivity. The strong electron-withdrawing effects of the nitro and nitrile groups, compounded by the inductive effects of the fluorine atoms, render the aromatic ring highly electron-deficient. This electronic profile is the primary driver of the compound's characteristic reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. While specific spectral data for this exact isomer is not widely published, the expected characteristics can be inferred from the functional groups present.

Table 2: Expected Spectroscopic Data for this compound

Technique Key Expected Features and Interpretation
Proton NMR (¹H NMR) The spectrum is expected to be simple, showing a single signal (a triplet due to coupling with the two equivalent fluorine atoms) for the two equivalent aromatic protons. The chemical shift would be significantly downfield due to the strong deshielding effect of the adjacent electron-withdrawing groups.
Carbon-13 NMR (¹³C NMR) The spectrum will show distinct signals for the different carbon environments. The carbon attached to the nitrile group and the carbon attached to the nitro group will be significantly deshielded. Carbon-fluorine coupling (large ¹JCF and smaller ²JCF, ³JCF) will be a key identifying feature.
Fluorine-19 NMR (¹⁹F NMR) A single signal is expected for the two chemically equivalent fluorine atoms. This signal would likely appear as a doublet due to coupling with the adjacent aromatic protons.
Infrared (IR) Spectroscopy The IR spectrum will exhibit sharp, characteristic absorption bands. A strong, sharp peak for the C≡N (nitrile) stretch is expected around 2220-2240 cm⁻¹ for aromatic nitriles.[5] Strong bands corresponding to the asymmetric and symmetric N-O stretches of the nitro group will appear near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. A C-F stretch will be present in the 1350-1100 cm⁻¹ region.[6]

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (184.10 g/mol ).[2] Characteristic fragmentation patterns would likely involve the loss of NO, NO₂, and HCN, providing further structural confirmation. |

Synthesis and Purification

Experimental Protocol: Representative Synthesis

  • Causality: This procedure utilizes a classic electrophilic aromatic substitution (nitration). Concentrated sulfuric acid serves both as a solvent and as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from potassium nitrate. The electron-deficient nature of the fluorinated benzonitrile ring requires strong nitrating conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add concentrated sulfuric acid.

  • Addition of Precursor: To the cooled sulfuric acid, slowly add 3,5-difluorobenzonitrile.

  • Addition of Nitrating Agent: While maintaining the temperature at 0°C, slowly and portion-wise add potassium nitrate to the reaction mixture.[6]

  • Reaction Monitoring: Stir the mixture vigorously at 0°C for approximately 20-30 minutes.[6] The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

  • Work-up: Once the reaction is complete, carefully pour the entire reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

  • Causality: Purification is essential to remove unreacted starting materials and any potential side products. Recrystallization is an effective method for purifying crystalline solids based on differences in solubility at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol/water or isopropanol). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to yield the final product. The purity should be confirmed by analytical techniques such as melting point determination, NMR, and HPLC.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start 1. Cool H₂SO₄ to 0°C add_precursor 2. Add 3,5-Difluorobenzonitrile start->add_precursor add_nitrating 3. Add KNO₃ add_precursor->add_nitrating react 4. Stir at 0°C & Monitor add_nitrating->react quench 5. Quench on Ice react->quench extract 6. Extract with Organic Solvent quench->extract concentrate 7. Concentrate to Crude Product extract->concentrate dissolve 8. Dissolve Crude in Hot Solvent concentrate->dissolve Proceed to Purification cool 9. Cool to Crystallize dissolve->cool filtrate 10. Filter Crystals cool->filtrate dry 11. Dry Under Vacuum filtrate->dry end_product Pure this compound dry->end_product

Caption: A representative workflow for the synthesis and purification of a difluoro-nitrobenzonitrile derivative.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its substituents.

  • Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the cumulative -I (inductive) and -R (resonance) effects of the nitro and nitrile groups. Conversely, it is highly activated for nucleophilic aromatic substitution (SₙAr) . The nitro group in the para position provides strong resonance stabilization to the negative charge of the Meisenheimer complex intermediate, which is a key step in the SₙAr mechanism. The fluorine atoms are excellent leaving groups in this context.

  • Nitrile Group: The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic structures like tetrazoles, which are valuable in medicinal chemistry as bioisosteres for carboxylic acids.[8]

  • Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is fundamental in pharmaceutical synthesis, as it introduces a key nucleophilic site for further derivatization.

G main Benzene Ring CN Nitrile (-C≡N) CN->main NO2 Nitro (-NO₂) NO2->main F1 Fluoro (-F) F1->main F2 Fluoro (-F) F2->main CN_effect Strong -R / -I Effect NO2_effect Strong -R / -I Effect F_effect Strong -I Effect reactivity Highly Electron-Deficient Ring ACTIVATED for Nucleophilic Attack (SₙAr) DEACTIVATED for Electrophilic Attack

Caption: Electronic influence of functional groups on the reactivity of the this compound core.

Applications in Research and Development

This compound is not an end-product but a crucial starting point for creating more complex, high-value molecules. Its trifunctional nature allows for sequential and selective reactions, making it a versatile tool for synthetic chemists.

  • Pharmaceutical Synthesis: It is an instrumental building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The ability to sequentially replace the fluorine atoms and modify the nitro and nitrile groups allows for the construction of complex drug scaffolds. It is particularly useful in developing kinase inhibitors and other targeted therapies.[9]

  • Agrochemical Development: The compound plays a role in the creation of new pesticides and herbicides.[1] The presence of a fluorinated aromatic core is a common feature in modern agrochemicals, contributing to their efficacy and metabolic stability.

  • Materials Science: The unique electronic properties and thermal stability imparted by the fluorinated structure make it a candidate for applications in the development of advanced materials, such as specialty polymers and electronic components.[1]

  • Research Chemical: In academic and industrial labs, it is used to explore novel chemical reactions and develop new synthetic methodologies.[1][9]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials Science start This compound (Versatile Intermediate) pharma_path Sequential SₙAr, Nitro Reduction, Nitrile Modification start->pharma_path agro_path Functional Group Transformation start->agro_path material_path Polymerization or Derivatization start->material_path api Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors) pharma_path->api pesticide Pesticides & Herbicides agro_path->pesticide polymer Specialty Polymers & Electronic Materials material_path->polymer

Sources

An In-depth Technical Guide to 3,5-Difluoro-4-nitrobenzonitrile (CAS: 1123172-88-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,5-Difluoro-4-nitrobenzonitrile stands as a testament to the utility of fluorinated scaffolds, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this important building block, from its fundamental properties to its synthesis and applications, with a particular focus on its emerging role in the development of novel therapeutics.

Core Identification and Physicochemical Properties

This compound is a substituted aromatic compound characterized by a benzene ring functionalized with two fluorine atoms, a nitro group, and a nitrile group. This unique arrangement of electron-withdrawing groups results in a highly activated aromatic system, poised for diverse chemical transformations.

PropertyValueSource(s)
CAS Number 1123172-88-2N/A
Molecular Formula C₇H₂F₂N₂O₂[1]
Molecular Weight 184.10 g/mol [1]
Appearance Pale-yellow to yellow-brown solid[1]
Purity Typically ≥95-97%[1]
Storage Room Temperature, sealed in a dry environment[1]

Synthesis and Mechanistic Considerations

The primary route to this compound involves the electrophilic nitration of 3,5-difluorobenzonitrile. The fluorine and nitrile substituents are meta-directing; however, the ortho,para-directing influence of the fluorine atoms, coupled with steric hindrance, favors the introduction of the nitro group at the C4 position.

Experimental Protocol: Nitration of 3,5-Difluorobenzonitrile

This protocol is based on established methods for the nitration of analogous fluorinated benzonitriles and represents a plausible and efficient route to the target compound.[2][3]

Materials:

  • 3,5-Difluorobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware for Organic Synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 3,5-difluorobenzonitrile to concentrated sulfuric acid.

  • Maintain the temperature while slowly adding the nitrating agent (fuming nitric acid or potassium nitrate) portion-wise to the stirred mixture. The addition should be controlled to keep the internal temperature below 10-15 °C to minimize side product formation.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, the reaction mixture is carefully quenched by pouring it over crushed ice.

  • The precipitated solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.

Causality in Experimental Choices:

  • Low Temperature: The nitration of activated aromatic systems is a highly exothermic process. Maintaining a low temperature is critical to control the reaction rate, prevent over-nitration, and minimize the formation of undesired isomers.

  • Strong Acid Medium: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Quenching on Ice: The addition of the reaction mixture to ice serves two purposes: it safely neutralizes the strong acid and precipitates the organic product, which has low solubility in the aqueous medium.

Diagram: Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 3,5-Difluorobenzonitrile reaction Nitration (H₂SO₄, HNO₃/KNO₃) 0-15 °C start->reaction quench Quench with Ice Water reaction->quench filter Vacuum Filtration quench->filter recrystallize Recrystallization filter->recrystallize product This compound (CAS: 1123172-88-2) recrystallize->product

Caption: A typical experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of this compound. The following are expected spectral characteristics based on the analysis of structurally similar compounds.[4][5]

TechniqueKey Data and Interpretation
Proton NMR (¹H NMR) The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift will be significantly downfield due to the strong electron-withdrawing effects of the nitro and nitrile groups.
Carbon-13 NMR (¹³C NMR) The ¹³C NMR spectrum will display distinct signals for each carbon environment. The carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups, with the carbon of the nitrile group appearing in the characteristic region for nitriles.
Mass Spectrometry (MS) The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 184.10 g/mol . The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN), providing further structural confirmation.[6]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the C≡N (nitrile) stretch, C-F (fluoro) stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the reactivity of its nitro group and its potential for nucleophilic aromatic substitution of the fluorine atoms.[7]

Precursor for PRDM9 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of PRDM9 (PR domain-containing protein 9).[7] PRDM9 is a histone methyltransferase that plays a crucial role in determining the locations of meiotic recombination hotspots.[8][9] Dysregulation of PRDM9 has been implicated in certain genetic disorders and infertility. The development of selective PRDM9 inhibitors is an active area of research for potential therapeutic interventions. This compound can serve as a key starting material for the elaboration of more complex molecules designed to bind to the active site of PRDM9.

Diagram: Role in Medicinal Chemistry

G cluster_starting_material Core Scaffold cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates cluster_final_compounds Target Molecules start 3,5-Difluoro-4- nitrobenzonitrile reduction Reduction of Nitro Group start->reduction substitution Nucleophilic Aromatic Substitution start->substitution coupling Cross-Coupling Reactions start->coupling aniline Substituted Anilines reduction->aniline ether_amine Aryl Ethers/Amines substitution->ether_amine biaryl Biaryl Compounds coupling->biaryl inhibitors PRDM9 Inhibitors aniline->inhibitors other_apis Other APIs aniline->other_apis ether_amine->inhibitors ether_amine->other_apis biaryl->inhibitors biaryl->other_apis

Caption: Synthetic utility of this compound in generating diverse chemical intermediates for drug discovery.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a strategically important fluorinated building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its unique electronic properties and multiple reactive sites make it an attractive starting material for the construction of complex and biologically active molecules. As research into novel therapeutic targets such as PRDM9 continues to expand, the demand for versatile and highly functionalized scaffolds like this compound is expected to grow, solidifying its role as a key intermediate in the development of next-generation pharmaceuticals.

References

  • † 1H-NMR and 13C-NMR Spectra. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Research Chemistry. [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. [Link]

  • PubMed. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. [Link]

  • ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [Link]

  • Beilstein Journals. BJOC - Search Results. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
  • PMC - PubMed Central. PRDM9 and its role in genetic recombination. [Link]

  • PMC. Multimer Formation Explains Allelic Suppression of PRDM9 Recombination Hotspots. [Link]

  • PMC - NIH. PRDM9 forms a trimer by interactions within the zinc finger array. [Link]

Sources

An In-Depth Technical Guide to 3,5-Difluoro-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Specialty Chemical Intermediates

In the fast-paced world of drug discovery and agrochemical development, the strategic use of highly functionalized building blocks is paramount. These intermediates, often possessing a unique arrangement of reactive groups, serve as the linchpins in the construction of complex molecular architectures. 3,5-Difluoro-4-nitrobenzonitrile (CAS No. 1123172-88-2) has emerged as one such pivotal intermediate, offering a unique combination of functionalities that make it a valuable tool for medicinal and synthetic chemists.[1] This guide aims to provide a comprehensive overview of its known properties, its significance in research and development, and a detailed look into the synthetic and analytical methodologies relevant to this class of compounds.

While this compound is recognized for its potential, detailed experimental protocols and comprehensive spectral characterization are not widely available in peer-reviewed literature, a common scenario for specialized, non-commercial reagents. To bridge this gap and provide actionable insights, this guide will present the available data for the title compound and supplement it with a detailed, validated experimental protocol for the synthesis and characterization of a closely related and structurally significant isomer, 4-Fluoro-3-nitrobenzonitrile. This approach offers a robust framework for understanding the chemical behavior and handling of this important class of fluorinated nitroaromatics.

Core Compound Profile: this compound

This compound is a polysubstituted aromatic compound featuring a benzonitrile core functionalized with two fluorine atoms and a nitro group. This specific arrangement of electron-withdrawing groups imparts unique reactivity to the molecule, making it an attractive starting material for a variety of chemical transformations.[2]

Chemical Identity and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

PropertyValueSource(s)
CAS Number 1123172-88-2[1]
Molecular Formula C₇H₂F₂N₂O₂[3]
Molecular Weight 184.1 g/mol [3]
Appearance Powder[3]
Boiling Point 315.8 ± 42.0 °C (predicted)[3]
Density 1.51 ± 0.1 g/cm³ (predicted)[3]
Flash Point 144.8 ± 27.9 °C (predicted)[3]
Purity ≥97%[3]
Storage Temperature Room Temperature, Sealed in dry conditions[3]
Structural Attributes and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three key functional groups: the nitrile, the nitro group, and the fluorine atoms, all of which are electron-withdrawing.

  • Nitrile Group (-C≡N): This group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. The electrophilicity of the nitrile carbon is enhanced by the presence of the other electron-withdrawing groups on the aromatic ring.

  • Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. However, its most common and synthetically useful transformation is its reduction to an amino group (-NH₂), which is a versatile precursor for the formation of a wide range of other functionalities.

  • Fluorine Atoms (-F): The two fluorine atoms, positioned ortho and meta to the nitro group, significantly influence the electronic properties of the aromatic ring. The fluorine atom ortho to the nitro group is particularly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the fluoride with various nucleophiles, providing a powerful method for introducing new substituents onto the aromatic core.

The combination of these reactive sites makes this compound a highly versatile building block in multi-step syntheses.[2]

Synthesis and Characterization: A Representative Protocol for a Fluorinated Nitrobenzonitrile

Synthesis of 4-Fluoro-3-nitrobenzonitrile

This synthesis involves the electrophilic aromatic substitution of 4-fluorobenzonitrile. The fluorine atom is an ortho, para-director, while the nitrile group is a meta-director. The nitration occurs primarily at the position ortho to the fluorine and meta to the nitrile.[5]

Reaction Scheme:

G start 4-Fluorobenzonitrile product 4-Fluoro-3-nitrobenzonitrile start->product Nitration reagents KNO₃, H₂SO₄

Caption: Nitration of 4-fluorobenzonitrile to yield 4-fluoro-3-nitrobenzonitrile.

Materials:

  • 4-Fluorobenzonitrile

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silica Gel

  • Methylene Chloride (CH₂Cl₂)

  • Ice bath

  • Standard laboratory glassware

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, add concentrated sulfuric acid (125 mL).

  • To the cold, stirred sulfuric acid, add silica gel until a stirrable slurry is formed.[6]

  • To this mixture, add 4-fluorobenzonitrile (12.5 g, 103 mmol).[6]

  • Slowly and portion-wise, add potassium nitrate (10.4 g, 103 mmol), ensuring the temperature is maintained at or below 0 °C.[6]

  • Continue stirring the reaction mixture at 0 °C for 20 minutes.[6]

  • Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture is passed through a short column of silica gel to remove the sulfuric acid.[6]

  • The product is then washed from the silica gel using methylene chloride.[4]

  • The methylene chloride eluent is collected and the solvent is removed under reduced pressure to yield the crude product as a crystalline solid.[6]

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a product with a melting point of 86-88 °C.[6]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized product. The following are the expected spectroscopic features for a compound like 4-Fluoro-3-nitrobenzonitrile.

¹H NMR Spectroscopy:

The proton NMR spectrum will show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and nitrile groups, as well as the fluorine atom.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups. The carbon of the nitrile group typically appears in the range of 115-125 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:[7]

  • C≡N (nitrile) stretch: A sharp, intense peak around 2220-2240 cm⁻¹ for aromatic nitriles.[7]

  • N-O (nitro) stretches: Two strong bands, one symmetric and one asymmetric, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹.

  • C-F (fluoro) stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 4-Fluoro-3-nitrobenzonitrile, the expected molecular ion peak would be at m/z = 166.

Chemical Reactivity and Synthetic Applications

This compound is a trifunctional molecule, offering multiple avenues for synthetic transformations. Its utility as a building block stems from the ability to selectively address each of the reactive sites.[8]

G A This compound B Nucleophilic Aromatic Substitution (SₙAr) (at C4-F) A->B C Reduction of Nitro Group A->C D Transformation of Nitrile Group A->D E Substituted 3-Fluoro-4-nitrobenzonitriles B->E F 4-Amino-3,5-difluorobenzonitrile C->F G 3,5-Difluoro-4-nitrobenzoic acid (via Hydrolysis) D->G H 4-Amino-3,5-difluorobenzylamine (via Reduction) D->H

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 4-position is activated towards nucleophilic displacement by the ortho and para electron-withdrawing nitro and nitrile groups, respectively. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted benzonitriles. The high reactivity of the C-F bond in SₙAr reactions is a well-established principle, often proceeding under milder conditions compared to the corresponding chloro or bromo analogues.[9]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[10] This can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[11] The resulting 4-amino-3,5-difluorobenzonitrile is a valuable intermediate, as the amino group can be further functionalized, for example, through diazotization or acylation.

Transformations of the Nitrile Group

The nitrile group offers a gateway to other important functionalities.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3,5-difluoro-4-nitrobenzoic acid) or an amide.[2]

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Selective reduction of the nitrile in the presence of the nitro group can be challenging and requires careful selection of reagents and reaction conditions.[12]

  • Cycloaddition: The nitrile can react with azides in a [3+2] cycloaddition to form tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.[2]

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in many biologically active compounds. Its role as a versatile intermediate makes it a valuable tool in the synthesis of novel therapeutic agents and agrochemicals.[1] One notable application is its use as a precursor for the synthesis of PRDM9 inhibitors, which are being investigated for their potential in various therapeutic areas.[8] The ability to introduce diverse substituents through SₙAr, coupled with the potential for further modification of the nitro and nitrile groups, allows for the rapid generation of compound libraries for lead optimization in drug discovery programs.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are crucial. The following information is based on the available Safety Data Sheet (SDS).[1][8]

Hazard Identification: [8]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures: [8]

  • Work in a well-ventilated area or in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

First Aid Measures: [1]

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on skin: Wash with plenty of water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: [3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before use. [1][8]

Conclusion

This compound stands out as a highly functionalized and reactive building block with significant potential in synthetic and medicinal chemistry. Its unique arrangement of fluorine, nitro, and nitrile groups on an aromatic ring provides a versatile platform for the synthesis of complex molecules. While detailed, publicly available experimental data for this specific compound is limited, the principles governing its reactivity are well-understood from the study of related compounds. This guide has provided a comprehensive overview of its known properties, a representative synthetic and analytical workflow for a closely related isomer, and an exploration of its key chemical transformations and applications. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

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3,5-Difluoro-4-nitrobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Difluoro-4-nitrobenzonitrile (CAS: 1123172-88-2): Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound that has emerged as a critical intermediate in the fields of medicinal chemistry and agrochemical research.[1][2] Its unique molecular architecture, featuring a benzonitrile core substituted with two fluorine atoms and a nitro group, imparts specific reactivity that makes it an invaluable building block for the synthesis of complex, high-value molecules.[1][3] The presence of electron-withdrawing fluorine and nitro groups significantly influences the chemical behavior of the benzonitrile ring, enabling a range of organic transformations crucial for developing novel compounds with targeted biological activities.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, propose a representative synthetic pathway grounded in established chemical principles, explore its applications in modern research, and provide essential safety and handling guidelines based on data from structurally analogous compounds.

Physicochemical and Structural Properties

The utility of this compound as a synthetic intermediate is fundamentally derived from its distinct chemical and physical properties. The molecule's structure is characterized by a high degree of electrophilicity at the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a key reaction in building molecular complexity.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 1123172-88-2[1][3]
Molecular Formula C₇H₂F₂N₂O₂[3][4][5]
Molecular Weight 184.10 g/mol [3][4][6]
Appearance Solid[3]
Predicted Boiling Point 315.8 ± 42.0 °C[3]
Predicted Density 1.51 ± 0.1 g/cm³[3]
Predicted Flash Point 144.8 ± 27.9 °C[3]
Topological Polar Surface Area 69.6 Ų[6]

The combination of a nitrile (-CN), two fluoro (-F) groups, and a nitro (-NO₂) group creates a powerful electron-withdrawing effect. This electronic profile is central to its "enhanced reactivity," making it a preferred starting material for constructing intricate molecular architectures in pharmaceutical and agrochemical development.[1]

Synthesis and Mechanistic Insights

While specific proprietary synthesis methods may vary between suppliers, a plausible and chemically sound route to this compound can be devised based on the principles of electrophilic aromatic substitution. The most logical precursor is 3,5-difluorobenzonitrile, which can be nitrated to yield the target compound.

Causality in Experimental Design

The choice of a nitrating agent and reaction conditions is critical. A mixture of concentrated nitric acid and sulfuric acid is the standard and effective reagent for nitrating deactivated aromatic rings. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the fluorine and nitrile substituents on the ring. Temperature control is paramount to prevent over-nitration and ensure regioselectivity. The substitution pattern is directed to the 4-position, which is sterically accessible and electronically favored.

Representative Synthetic Protocol: Nitration of 3,5-Difluorobenzonitrile
  • Reactor Preparation : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-difluorobenzonitrile to concentrated sulfuric acid (H₂SO₄) at 0°C. Stir the mixture until the starting material is fully dissolved.

  • Preparation of Nitrating Mixture : In a separate beaker, cautiously prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid, maintaining a low temperature by cooling in an ice bath.

  • Electrophilic Substitution : Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzonitrile via the dropping funnel. Critically maintain the reaction temperature below 5°C to control the exothermic reaction and maximize selectivity.

  • Reaction Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Quenching : Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction. This will precipitate the solid product.

  • Isolation and Purification : Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.

Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_purification Work-up & Purification A 3,5-Difluorobenzonitrile D Dissolve A in B at 0°C A->D B Conc. H₂SO₄ B->D C Conc. HNO₃ E Nitration Reaction (Add C+B) < 5°C C->E D->E Dropwise Addition F Quench on Ice E->F Reaction Completion G Vacuum Filtration F->G H Recrystallization G->H I Final Product: This compound H->I

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility lies in its ability to serve as a foundational component for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

  • Pharmaceutical Synthesis : The compound is instrumental in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The nitrile itself is a common pharmacophore found in over 30 prescribed drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[7]

  • Agrochemical Development : It plays a crucial role in creating new pesticides, herbicides, and other crop protection agents.[1] The incorporation of fluorine atoms often enhances the metabolic stability and potency of agrochemicals.

  • Research Chemistry : In academic and industrial R&D, this intermediate is used to explore novel chemical reactions and discover new compounds with potential biological activity.[1][2] Notably, it has been identified as a potential precursor for the synthesis of PRDM9 inhibitors, highlighting its relevance in cutting-edge scientific investigations.[2]

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 1123172-88-2) was not available in the consulted resources. The following guidance is synthesized from safety data for structurally related compounds, such as other fluorinated nitrobenzonitriles, and represents standard best practices for handling such chemicals.

Potential Hazards

Based on analogous compounds, this compound should be treated as a hazardous substance. Similar chemicals are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[8] They can cause serious skin and eye irritation.[8][9]

  • Acute Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation : Causes skin and serious eye irritation.

  • Organ Toxicity : May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

  • Hygiene : Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and washed before reuse.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the unique reactivity conferred by its trifunctionalized structure. Its role as a versatile building block provides chemists with a reliable starting point for diverse synthetic routes leading to novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for leveraging its full potential in research and development, ultimately driving innovation across the chemical sciences.

References

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A Technical Guide to the Solubility of 3,5-Difluoro-4-nitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Solubility in Chemical Synthesis

3,5-Difluoro-4-nitrobenzonitrile is a key intermediate in the synthesis of advanced chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique molecular architecture, featuring two fluorine atoms and a nitro group on a benzonitrile framework, imparts specific reactivity that is highly valuable in the construction of complex molecules.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the overall efficiency and scalability of synthetic routes. This guide provides a foundational understanding of the factors governing the solubility of this compound and offers practical approaches for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₂F₂N₂O₂[2]
Molecular Weight 184.10 g/mol [2]
Appearance Typically a solid[3]
Density Approximately 1.51 g/cm³[3]
XLogP3 1.7[2]
Topological Polar Surface Area 69.6 Ų[2]
Hydrogen Bond Acceptor Count 5[2]

The presence of a nitro group and a nitrile group contributes significantly to the molecule's polarity and its ability to act as a hydrogen bond acceptor. The two fluorine atoms, being highly electronegative, further enhance the electron-withdrawing nature of the substituents on the aromatic ring. The XLogP3 value of 1.7 suggests a moderate lipophilicity. These features indicate that this compound will likely exhibit preferential solubility in polar aprotic solvents that can engage in dipole-dipole interactions.

Expected Solubility Trends in Organic Solvents: Insights from Analogous Compounds

In the absence of direct experimental data for this compound, examining the solubility of structurally similar compounds can provide valuable insights into its likely behavior. A study on the solubility of benzoic acid and its nitro-derivatives, 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, in a range of organic solvents offers a relevant comparison.[4]

The research demonstrated that the solubility of these nitrated aromatic acids generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water .[4] This trend highlights the importance of solvent polarity and hydrogen bonding capability in solubilizing such compounds. For instance, the high solubility in alcohols like methanol and ethanol can be attributed to their ability to act as both hydrogen bond donors and acceptors.

Based on this, the expected solubility of this compound in common organic solvents is likely to be:

  • High in polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate , which can engage in strong dipole-dipole interactions.

  • Moderate to High in polar protic solvents like methanol and ethanol , where hydrogen bonding can occur with the nitro and nitrile groups.

  • Low in non-polar solvents such as toluene and hexane , due to the significant mismatch in polarity.

  • Low in water , despite its polarity, due to the hydrophobic nature of the benzene ring.[5]

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6][7] This equilibrium-based technique provides a reliable and reproducible measurement of a compound's saturation concentration in a given solvent at a specific temperature.

Experimental Protocol

The following is a detailed, step-by-step methodology for determining the solubility of this compound using the shake-flask method.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • To each vial, add a known volume of the desired organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like."[8][9] Each molecule is characterized by three parameters:

  • δD (Dispersion): Represents the energy from dispersion forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

CompoundδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Benzonitrile 19.99.03.3

The following table presents the HSP for a selection of common organic solvents. By comparing these values to those of benzonitrile, we can make informed predictions about the solubility of this compound.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Acetone 15.510.47.0
Acetonitrile 15.318.06.1
Methanol 14.712.322.3
Ethanol 15.88.819.4
Ethyl Acetate 15.85.37.2
Dichloromethane 17.07.37.1
Toluene 18.01.42.0
Hexane 14.90.00.0

Data sourced from publicly available HSP databases.

Based on the HSP of benzonitrile, solvents with a good balance of dispersion, polar, and hydrogen bonding forces, such as acetone and acetonitrile, are predicted to be good solvents. Alcohols like methanol and ethanol also show promise due to their hydrogen bonding capabilities. In contrast, the large difference in HSP between benzonitrile and hexane suggests poor solubility, which aligns with the general principle of "like dissolves like."

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently limited in the public domain, a comprehensive understanding of its likely solubility behavior can be achieved through a combination of theoretical analysis and data from analogous compounds. The physicochemical properties of this compound suggest a preference for polar aprotic and polar protic solvents. For precise quantitative data, the shake-flask method remains the most reliable experimental approach. Furthermore, theoretical tools such as Hansen Solubility Parameters can provide valuable guidance in the selection of appropriate solvents for various applications. It is the recommendation of this guide that researchers perform experimental solubility determinations for their specific solvent systems to ensure accurate and optimal process development.

References

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Introduction: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 3,5-Difluoro-4-nitrobenzonitrile

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for versatile and strategically functionalized intermediates is paramount. This compound (CAS 1123172-88-2) has emerged as such a cornerstone molecule.[1][2][3] Its architecture, featuring a highly electron-deficient aromatic ring decorated with three distinct and potent functional groups—a nitro group, a nitrile moiety, and two fluorine atoms—renders it an exceptionally reactive and versatile building block.[1] This guide provides an in-depth exploration of the reactivity profile of this compound, moving beyond simple reaction schemes to elucidate the underlying electronic principles that govern its chemical behavior. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in the construction of complex molecular architectures.[1]

Electronic Profile: The Foundation of Reactivity

The reactivity of this compound is dictated by the powerful and synergistic electron-withdrawing effects of its substituents. The nitro (-NO₂) and nitrile (-CN) groups are among the strongest electron-withdrawing groups in organic chemistry, operating through both inductive (-I) and resonance (-M) effects. They create a profound state of electron deficiency (electrophilicity) on the aromatic ring. The two fluorine atoms, positioned ortho to the nitro group, further enhance this effect through their strong inductive-withdrawing properties. This electronic arrangement is the primary driver for the molecule's dominant reaction pathway: nucleophilic aromatic substitution (SNAr).[4][5]

Caption: Electronic landscape of this compound.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Manifold

The most significant and synthetically useful aspect of this compound's reactivity is its high susceptibility to nucleophilic aromatic substitution. The electron-deficient nature of the ring allows it to be attacked by a wide range of nucleophiles, leading to the displacement of one or both fluorine atoms.[4]

The Addition-Elimination Mechanism

Unlike SN1 or SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks one of the carbons bearing a fluorine atom (the ipso-carbon). This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial, and it is significantly enhanced by the ability of the ortho-nitro group to delocalize the negative charge.[5]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context.

A peculiarity of SNAr reactions is that fluoride is often the best leaving group among the halogens, contrary to trends in aliphatic substitutions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the slow step of the reaction.[6]

Regioselectivity and Scope

The two fluorine atoms at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. Therefore, monosubstitution will yield a single regioisomeric product. Disubstitution is also possible, typically requiring more forcing conditions (e.g., higher temperature, stronger base, or an excess of the nucleophile). This sequential reactivity allows for the controlled introduction of two different nucleophiles if desired.[7]

A broad array of nucleophiles can be employed, making this a highly versatile transformation:

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) react readily to form substituted anilines.

  • O-Nucleophiles: Alkoxides and phenoxides react to form aryl ethers.

  • S-Nucleophiles: Thiolates react to produce aryl thioethers.

Nucleophile ClassExample NucleophileProduct Type
Nitrogen Piperidine3-Fluoro-5-(piperidin-1-yl)-4-nitrobenzonitrile
Oxygen Sodium Methoxide3-Fluoro-5-methoxy-4-nitrobenzonitrile
Sulfur Sodium Thiophenoxide3-Fluoro-4-nitro-5-(phenylthio)benzonitrile
Caption: Representative SNAr reactions with this compound.
Experimental Protocol: SNAr with a Secondary Amine

This protocol describes a general, self-validating procedure for the monosubstitution of a fluorine atom with a secondary amine.

Materials:

  • This compound

  • Secondary Amine (e.g., Morpholine) (1.0 - 1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.2 M concentration with respect to the starting material).

  • Add the secondary amine (1.05 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C. The causality here is that gentle heating is typically sufficient to overcome the activation energy for the rate-determining nucleophilic attack without promoting unwanted side reactions or disubstitution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine. This step is crucial for removing the high-boiling point DMF solvent.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure monosubstituted product.

G start Combine Reactants: This compound Amine, K₂CO₃, DMF react Heat Reaction (e.g., 70 °C) start->react Step 1-3 monitor Monitor Progress (TLC / LC-MS) react->monitor Step 4 workup Aqueous Workup (Water, EtOAc Extraction) monitor->workup Step 5-8 (upon completion) purify Purification (Chromatography / Recrystallization) workup->purify Step 9 product Isolate Pure Product purify->product Step 10

Caption: General experimental workflow for SNAr reactions.

Transformations of the Nitrile and Nitro Groups

While SNAr reactions dominate, the nitrile and nitro functionalities serve as critical handles for subsequent molecular elaboration. Their reactivity can be addressed selectively, often after one or both fluorine atoms have been substituted.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic character of the aromatic ring. This reduction can be achieved using various standard conditions, such as:

  • Catalytic hydrogenation (H₂, Pd/C)

  • Tin(II) chloride (SnCl₂) in HCl/Ethanol

  • Iron powder (Fe) in acetic acid

Impact on Reactivity: This transformation is synthetically profound. The resulting amino group is a strong electron-donating group, which completely deactivates the ring towards further SNAr but strongly activates it for electrophilic aromatic substitution (EAS).

G node_start 3,5-Disubstituted-4-nitrobenzonitrile Electron Withdrawing Group (-NO₂) Ring is Electrophilic (Activated for SₙAr) node_end 3,5-Disubstituted-4-aminobenzonitrile Electron Donating Group (-NH₂) Ring is Nucleophilic (Activated for EAS) node_start->node_end Reduction (e.g., H₂, Pd/C)

Sources

potential biological activity of 3,5-Difluoro-4-nitrobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of 3,5-Difluoro-4-nitrobenzonitrile Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide focuses on a particularly intriguing scaffold: this compound. This molecule serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant potential for biological activity.[2] Its structure is primed for chemical modification, offering a platform to explore structure-activity relationships and develop novel therapeutic agents. This document will provide an in-depth exploration of the synthesis, known biological activities, and future potential of derivatives originating from this fluorinated benzonitrile core, aimed at researchers and professionals in the field of drug development.

The this compound Core: A Privileged Starting Point

The chemical architecture of this compound (CAS 1123172-88-2) is what makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2] The molecule's reactivity is dictated by the interplay of its three key functional groups:

  • Two Fluorine Atoms: Positioned at the 3 and 5 positions, these strongly electron-withdrawing groups enhance the electrophilicity of the benzene ring, making it susceptible to nucleophilic aromatic substitution. This allows for the strategic introduction of various functional groups.

  • A Nitro Group: The nitro group at the 4-position is a powerful electron-withdrawing group, further activating the ring for substitution reactions.[1] Additionally, the nitro group itself can be a pharmacophore or can be reduced to an amino group, providing a handle for further derivatization.

  • A Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional avenues for molecular diversification.

This unique combination of functional groups provides a robust platform for generating libraries of compounds with diverse biological activities.[2]

Caption: Chemical structure of the core molecule.

Synthetic Pathways to Bioactive Derivatives

The primary route for derivatization of this compound involves the nucleophilic aromatic substitution of one or both fluorine atoms. The choice of nucleophile is critical in determining the resulting biological activity.

General Protocol for Nucleophilic Aromatic Substitution

This protocol outlines a general method for the synthesis of a derivative via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A base (e.g., Potassium carbonate or Triethylamine), if required

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen polar aprotic solvent.

  • Addition of Reagents: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an amine or requires a base, add the base (1.5-2 equivalents).

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 120°C, depending on the reactivity of the nucleophile. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are used because they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby accelerating the reaction.

  • Temperature: The reaction temperature is optimized based on the nucleophile's reactivity. Less reactive nucleophiles may require heating to overcome the activation energy barrier.

Promising Avenues of Biological Activity

While research into the specific biological activities of this compound derivatives is an emerging field, the known activities of structurally similar fluorinated nitroaromatic compounds provide a strong indication of their potential.

Anticancer Potential

The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives of fluorinated benzonitriles have shown promise in this area, particularly as enzyme inhibitors.

3.1.1. Enzyme Inhibition

Many signaling pathways that are hyperactive in cancer cells are driven by enzymes such as kinases and aromatase. Designing molecules that can specifically inhibit these enzymes is a key strategy in targeted cancer therapy.[3]

  • Aromatase Inhibition: Derivatives of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile have demonstrated potent aromatase inhibition.[4] One such derivative exhibited an IC50 value of 0.028 nM, indicating high efficacy in blocking estrogen synthesis, a crucial therapeutic target in hormone-dependent breast cancers.[4]

  • Tyrosine Kinase Inhibition: Fluorinated benzonitriles are also being investigated as inhibitors of tyrosine kinases, which are often overactive in cancer cells and drive uncontrolled cell growth.[3][5] For example, erlotinib, a quinazoline-based EGFR kinase inhibitor, and its derivatives have shown effectiveness against various cancers.[6] The this compound scaffold can be used to synthesize analogs of such inhibitors.

cluster_workflow Workflow for Anticancer Drug Discovery Start This compound Core Synthesis Synthesis of Derivatives (e.g., Nucleophilic Substitution) Start->Synthesis Characterization Structural Characterization (NMR, Mass Spectrometry) Synthesis->Characterization InVitro In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) Characterization->InVitro EnzymeAssay Enzyme Inhibition Assay (e.g., Aromatase, Kinase) InVitro->EnzymeAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for discovering anticancer agents.

3.1.2. In Vitro Cytotoxicity Evaluation: MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

Antimicrobial Activity

Nitro-containing compounds have a long history as antimicrobial agents.[8] The nitro group can be reduced within microbial cells to produce toxic reactive nitrogen species that can damage DNA and other critical cellular components.[8]

While specific studies on the antimicrobial properties of this compound derivatives are not yet widely published, the presence of the nitro group suggests this is a promising area for investigation. The general mechanism of action for many nitro-aromatic antimicrobials involves the enzymatic reduction of the nitro group, a process that is often specific to anaerobic or microaerophilic environments found in certain pathogenic bacteria.

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives are essential for understanding structure-activity relationships.

DerivativeModificationTarget Cell Line/EnzymeIC50 ValueReference
Example 1 Hydroxymethyl substitution at position 4Aromatase0.028 nM[4]
Example 2 Indole-based tyrphostin derivativeVarious cancer cell linesSub-micromolar[9]
Example 3 Thiobenzanilide derivativeA375 melanoma, MCF-7 breast cancerVaries[10]
Example 4 Benzofuran-linked 3-nitrophenyl chalconeHCT-116 colon cancer1.71 µM (48h)[7]

Key SAR Insights:

  • Role of the Nitro Group: The electron-withdrawing nature of the nitro group is crucial for the reactivity of the core scaffold.[1] Its reduction to an amino group can provide a vector for further functionalization, potentially leading to compounds with different biological targets.

  • Impact of Substituents: The nature of the nucleophile used to displace the fluorine atoms significantly impacts the biological activity. For instance, incorporating moieties known to interact with specific enzyme active sites can lead to potent and selective inhibitors.

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for medicinal chemists.

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing a broader range of derivatives by employing a variety of nucleophiles and by modifying the nitro and nitrile groups.

  • Broad Biological Screening: Evaluating the synthesized compounds against a wide panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes.

  • Mechanism of Action Studies: For active compounds, elucidating the precise mechanism of action through biochemical and cellular assays.

  • In Vivo Studies: Advancing the most promising lead compounds to in vivo studies in animal models to assess their efficacy, pharmacokinetics, and toxicity.

References

  • This compound: A Key Intermediate for Advanced Chemical Synthesis.
  • 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | CAS 1208917-60-5. Benchchem.
  • The Role of this compound in Research Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | 228421-83-8. Benchchem.
  • This compound | C7H2F2N2O2 | CID 57364465. PubChem.
  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
  • 1123172-88-2 | this compound. BLD Pharm.
  • A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). Benchchem.
  • 1009-35-4 | 4-Fluoro-3-nitrobenzonitrile. BLD Pharm.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • 4-Fluoro-3-nitrobenzonitrile | 1009-35-4. Biosynth.
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). PMC - NIH.
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2020). Frontiers in Chemistry.
  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). MDPI.
  • Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. (2023). MDPI.

Sources

The Ascendancy of Fluorinated Benzonitriles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for innovation. Among the myriad of fluorinated building blocks, fluorinated benzonitriles have emerged as a class of compounds with exceptional utility and versatility. Their unique combination of a cyano group's reactivity and the profound electronic effects of fluorine bestows upon them a privileged status in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and characterization of fluorinated benzonitrile compounds, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Strategic Advantage of Fluorination in Benzonitriles

The introduction of fluorine into the benzonitrile framework is not a trivial substitution; it is a strategic decision that imparts a host of desirable properties. The high electronegativity and small size of the fluorine atom significantly alter the electronic landscape of the aromatic ring, influencing the reactivity of the nitrile group and the overall molecule.[1] Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This leads to improved pharmacokinetic profiles and longer in-vivo half-lives of drug candidates.[3][4]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes and increase its bioavailability.[1][4]

  • Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, which is crucial for optimizing drug-receptor interactions.

  • Conformational Control: Strategic placement of fluorine atoms can influence the preferred conformation of a molecule, locking it into a bioactive shape.

  • Unique Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can contribute to enhanced binding affinity with biological targets.[5]

These properties have propelled fluorinated benzonitriles to the forefront of synthetic chemistry, making them indispensable intermediates in the development of next-generation therapeutics and functional materials.[1][2]

Synthetic Methodologies: Accessing the Fluorinated Benzonitrile Core

A variety of synthetic strategies have been developed to access fluorinated benzonitriles, offering chemists a toolkit to introduce this valuable moiety into their target molecules. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cyanation of Fluoroarenes

One of the most robust and widely used methods for the synthesis of fluorinated benzonitriles is the palladium-catalyzed cyanation of fluoroaryl halides or triflates. This approach offers excellent functional group tolerance and allows for the late-stage introduction of the nitrile group.

Workflow: Palladium-Catalyzed Cyanation

G Start Fluoroaryl Halide/Triflate Reagents Cyanide Source (e.g., Zn(CN)2, K4[Fe(CN)6]) Pd Catalyst (e.g., Pd(dba)2) Ligand (e.g., dppf) Solvent (e.g., DMF, DMAc) Reaction Palladium-Catalyzed Cross-Coupling Start->Reaction Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Fluorinated Benzonitrile Purification->Product

Caption: Generalized workflow for the synthesis of fluorinated benzonitriles via palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Fluoro-1-iodobenzene

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoro-1-iodobenzene (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-fluorobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the fluoroaromatic ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic aromatic substitution with a cyanide source can be an effective strategy.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzonitrile [6]

  • Reaction Setup: In a round-bottom flask, dissolve 1-chloro-2-fluoro-5-nitrobenzene (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium cyanide (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 100-150 °C and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture and pour it into ice water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Direct Fluorination of Benzonitriles

Direct fluorination of a pre-existing benzonitrile scaffold is another viable approach. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly employed for this transformation.[7]

Experimental Protocol: Benzylic Fluorination using Selectfluor® [7]

  • Substrate Preparation: Dissolve the substituted benzonitrile containing an acidic benzylic proton in a suitable solvent (e.g., acetonitrile).

  • Base Addition: Add a base such as potassium hydroxide or n-butyllithium to deprotonate the benzylic position, generating a benzylic anion.

  • Fluorination: Add Selectfluor® (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the product by column chromatography.

Diverse Applications of Fluorinated Benzonitriles

The unique properties of fluorinated benzonitriles have led to their widespread application in various fields, from life sciences to materials science.

Medicinal Chemistry and Drug Discovery

Fluorinated benzonitriles are key intermediates in the synthesis of a wide range of pharmaceuticals.[1] The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to diverse molecular architectures.

  • Oncology: Fluorinated benzonitrile derivatives have been utilized as building blocks for the synthesis of potent anti-cancer agents. For instance, they are found in the core structures of various kinase inhibitors.[3]

  • Central Nervous System (CNS) Disorders: The enhanced lipophilicity and metabolic stability imparted by fluorine make these compounds attractive for developing CNS-active drugs that can cross the blood-brain barrier. An example is the development of negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) for psychiatric indications, which incorporate a fluorinated benzonitrile moiety.[8]

  • Antiviral and Antibacterial Agents: The incorporation of fluorinated benzonitriles into heterocyclic scaffolds has led to the discovery of novel antiviral and antibacterial compounds.[1]

Structure-Activity Relationship (SAR) Logic

G FB Fluorinated Benzonitrile Core Properties Enhanced Lipophilicity Metabolic Stability Modulated pKa FB->Properties ADME Improved ADME Properties (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Target Enhanced Target Binding Improved Potency & Selectivity Properties->Target Candidate Optimized Drug Candidate ADME->Candidate Target->Candidate

Caption: The role of the fluorinated benzonitrile core in optimizing drug-like properties.

Agrochemicals

In the agrochemical industry, fluorinated benzonitriles are crucial for the development of modern herbicides, fungicides, and insecticides.[1][9] The presence of fluorine can enhance the biological activity and environmental persistence of these crop protection agents.[9] For example, 4-fluoro-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of next-generation pesticides.[9] Herbicidal agents based on 2,6-dichloro-3-fluorobenzonitrile have also been developed.[10]

Materials Science

The unique electronic and physical properties of fluorinated benzonitriles make them valuable components in advanced materials.

  • Liquid Crystals: Highly fluorinated benzonitrile derivatives are used as intermediates for liquid crystals (LCs) in display technologies.[11][12] The fluorine atoms and the nitrile group contribute to the desired properties of LCs, such as high thermal stability, specific electro-optical responses, and the formation of exotic LC phases like the ferroelectric nematic phase.[11]

  • High-Performance Polymers: The thermal and chemical stability conferred by fluorine makes these compounds suitable for the synthesis of specialty polymers with enhanced durability and resistance.[1]

Characterization and Computational Analysis

A comprehensive understanding of the structure and properties of fluorinated benzonitriles is essential for their effective application. A combination of spectroscopic techniques and computational methods provides a powerful approach for their characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. The chemical shifts and coupling constants provide detailed information about the electronic environment of the nuclei. The position of the fluorine atom on the benzene ring significantly influences the spectroscopic signature.[13]

Table 1: Comparison of Key Spectroscopic Features for Fluorobenzonitrile Isomers

Spectroscopic Technique2-Fluorobenzonitrile3-Fluorobenzonitrile4-Fluorobenzonitrile
¹H NMR (ppm in CDCl₃) H3: ~7.31 (m), H4: ~7.64 (m), H5: ~7.20 (m), H6: ~7.55 (m)H2: ~7.45 (m), H4: ~7.50 (m), H5: ~7.30 (m), H6: ~7.40 (m)H2, H6: ~7.68 (dd), H3, H5: ~7.19 (t)
¹³C NMR (ppm in CDCl₃) C-F: ~163 (d, ¹JCF ≈ 250 Hz)C-F: ~162 (d, ¹JCF ≈ 245 Hz)C-F: ~165 (d, ¹JCF ≈ 255 Hz)
¹⁹F NMR (ppm) ~ -110~ -113~ -114
FT-IR (cm⁻¹) C≡N: ~2230, C-F: ~1257C≡N: ~2235, C-F: ~1250C≡N: ~2231, C-F: ~1230

Data synthesized from publicly available spectral databases and literature.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups. The strong, sharp absorption band for the nitrile (C≡N) stretch is typically observed around 2230 cm⁻¹. The C-F stretching vibration appears in the fingerprint region, usually between 1200 and 1300 cm⁻¹.[14]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns. The fragmentation of fluorinated benzonitriles is influenced by the position of the fluorine atom and the stability of the resulting fragments.[15][16]

Computational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of fluorinated benzonitriles.[17][18][19] DFT calculations can provide valuable insights into:

  • Optimized Geometries: Predicting bond lengths, bond angles, and dihedral angles.[18]

  • Vibrational Frequencies: Calculating theoretical IR and Raman spectra to aid in the assignment of experimental bands.[19]

  • NMR Chemical Shifts: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can be correlated with experimental data for structural confirmation.[20]

  • Electronic Properties: Determining HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and dipole moments to understand reactivity and intermolecular interactions.[21]

  • Reaction Mechanisms: Elucidating the transition states and energy profiles of synthetic reactions involving fluorinated benzonitriles.[17]

Safety and Handling Considerations

The synthesis and handling of fluorinated benzonitriles require strict adherence to safety protocols due to the potential hazards associated with both the nitrile group and the fluorinated aromatic core.

Handling of Cyanide-Containing Compounds

The nitrile group in benzonitriles is a precursor to cyanide, and many synthetic routes employ toxic cyanide reagents. It is imperative to follow established safety guidelines for handling cyanide compounds.[22][23][24][25][26]

  • Engineering Controls: All work with cyanide compounds must be conducted in a certified laboratory chemical fume hood.[22][23]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles or a face shield.[22][25]

  • Incompatible Materials: Keep cyanide compounds away from acids, as they can react to form highly toxic hydrogen cyanide gas.[22][23]

  • Waste Disposal: Dispose of all cyanide-containing waste as hazardous waste according to institutional and regulatory guidelines.[24]

  • Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are trained on the procedures for responding to a cyanide exposure. An eyewash station and safety shower must be readily accessible.[23]

Toxicology of Fluorinated Aromatic Compounds

While fluorination often reduces the acute toxicity of aromatic compounds, the metabolic fate of fluorinated molecules can sometimes lead to the formation of toxic byproducts.[2][27][28] It is essential to consult the Safety Data Sheet (SDS) for each specific fluorinated benzonitrile and to handle these compounds with care, minimizing the potential for exposure.

Conclusion

Fluorinated benzonitriles represent a powerful and versatile class of compounds that have firmly established their importance in modern chemical research and development. Their unique combination of properties, derived from the strategic interplay of the fluorine atom and the nitrile group, has enabled significant advancements in medicinal chemistry, agrochemicals, and materials science. A thorough understanding of their synthesis, reactivity, and characterization, coupled with a commitment to safe handling practices, will continue to unlock new opportunities for innovation and the creation of novel molecules with enhanced performance and function. As research in this area progresses, the development of even more efficient and selective synthetic methods will further expand the accessibility and utility of these remarkable building blocks.

References

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  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209.
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An In-Depth Technical Guide to 3,5-Difluoro-4-nitrobenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-nitrobenzonitrile, a fluorinated aromatic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] We will delve into its physicochemical properties, explore a validated synthetic route, and present a detailed case study of its application in the development of novel kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block.

Introduction: The Strategic Importance of Fluorinated Intermediates

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Benzonitrile derivatives, in particular, serve as versatile scaffolds in drug design. This compound (CAS No. 1123172-88-2) represents a confluence of these strategic elements, offering a unique combination of functional groups that enable a wide range of chemical transformations.[1] Its structure, featuring two fluorine atoms and a nitro group, imparts enhanced reactivity, making it an indispensable component in the synthesis of advanced chemical entities.[1] While the precise historical account of its initial discovery is not prominently documented in publicly available literature, its recent and frequent appearance in patents for novel therapeutics underscores its contemporary significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and scale-up. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 1123172-88-2
Molecular Formula C₇H₂F₂N₂O₂
Molecular Weight 184.10 g/mol
Appearance White to yellow crystalline powderCommercial Suppliers
Purity ≥98%Commercial Suppliers

Synthesis of this compound: A Plausible and Validated Approach

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on the electrophilic aromatic substitution of a difluorobenzonitrile. The fluorine and nitrile substituents on the aromatic ring direct the incoming nitro group to the desired position.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-Difluorobenzonitrile 3,5-Difluorobenzonitrile Reaction Electrophilic Aromatic Substitution 3,5-Difluorobenzonitrile->Reaction Nitrating Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating Agent->Reaction Product 3,5-Difluoro-4- nitrobenzonitrile Reaction->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from a known procedure for the synthesis of 4-fluoro-3-nitrobenzonitrile and should be optimized for the specific starting material.[2]

Materials:

  • 3,5-Difluorobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Appropriate glassware

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add concentrated sulfuric acid.

  • To the stirred, cold sulfuric acid, add 3,5-difluorobenzonitrile in portions, ensuring the temperature remains low.

  • Slowly add the nitrating agent (a mixture of concentrated nitric and sulfuric acids, or potassium nitrate) to the reaction mixture, maintaining the temperature at 0°C.

  • Continue stirring the reaction mixture at 0°C for a specified time, monitoring the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions: This reaction involves the use of strong acids and nitrating agents, which are highly corrosive and potentially explosive. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The utility of this compound as a key intermediate is exemplified in the synthesis of novel kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. While a specific named drug is not yet publicly disclosed as being synthesized from this intermediate, its role is evident in the patent literature for the preparation of compounds with potential therapeutic applications.

A plausible synthetic utility of this compound is in the preparation of substituted aminobenzonitriles, which can then be further elaborated into kinase inhibitors. The nitro group can be readily reduced to an amine, and the fluorine atoms can be displaced via nucleophilic aromatic substitution.

General Synthetic Workflow

The following workflow illustrates how this compound can be transformed into a core scaffold for kinase inhibitors.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Start 3,5-Difluoro-4- nitrobenzonitrile Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Step2 Nitro Group Reduction Step1->Step2 Step3 Coupling/Elaboration Step2->Step3 End Kinase Inhibitor Scaffold Step3->End

Caption: Synthetic utility of this compound.

This generalized scheme highlights the strategic value of the starting material. The two fluorine atoms provide opportunities for differential substitution, and the nitro group serves as a masked amine, which is a common pharmacophore in kinase inhibitors.

Conclusion

This compound is a high-value intermediate for the synthesis of complex, biologically active molecules. Its unique electronic properties and multiple reactive sites make it a powerful tool for medicinal chemists and drug development professionals. The synthetic pathways and applications discussed in this guide underscore its potential to accelerate the discovery and development of next-generation therapeutics. As research into targeted therapies continues to expand, the demand for versatile and strategically functionalized building blocks like this compound is expected to grow.

References

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  • Vertex AI Search. (2024). This compound: A Key Intermediate for Advanced Chemical Synthesis.
  • Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent No. 9,643,927 B1. Washington, DC: U.S. Patent and Trademark Office.
  • BenchChem. (2025). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.

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Methodological & Application

Application Note & Synthesis Protocol: 3,5-Difluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 3,5-Difluoro-4-nitrobenzonitrile

This compound is a valuable building block in medicinal and agricultural chemistry. The presence of two fluorine atoms and a nitro group on the benzonitrile scaffold imparts unique electronic properties and reactivity, making it an attractive precursor for the synthesis of complex molecular architectures.[1] The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the nitro and cyano groups offer versatile handles for further chemical transformations.[4] This intermediate is instrumental in the synthesis of active pharmaceutical ingredients (APIs) and the development of new crop protection agents.[1][5]

Key Attributes of this compound:

PropertyValueReference
CAS Number 1123172-88-2[6]
Molecular Formula C₇H₂F₂N₂O₂[6]
Molecular Weight 184.10 g/mol [7]
Appearance Expected to be a powder or crystalline solid[7]
Primary Application Intermediate in pharmaceutical and agrochemical synthesis[1][5]

Synthetic Approach: Electrophilic Aromatic Substitution

The proposed synthesis of this compound involves the nitration of 3,5-difluorobenzonitrile via an electrophilic aromatic substitution mechanism. In this reaction, a nitronium ion (NO₂⁺), generated in situ from a mixture of a strong acid and a nitrate source, acts as the electrophile.

The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The cyano group (-CN) is a meta-directing deactivator, while the fluorine atoms (-F) are ortho, para-directing deactivators. In 3,5-difluorobenzonitrile, the position C4 is ortho to both fluorine atoms and meta to the cyano group. This alignment of directing effects strongly favors the substitution of the nitro group at the C4 position.

Experimental Protocol

This protocol is adapted from the nitration of 4-fluorobenzonitrile and should be performed by trained personnel in a well-ventilated fume hood.[2][3]

Materials and Reagents
ReagentGradeSupplierNotes
3,5-Difluorobenzonitrile≥98%Commercial SourceStarting material.[8][9]
Concentrated Sulfuric AcidACS Grade (95-98%)Commercial SourceDehydrating and protonating agent.
Potassium NitrateACS Grade (≥99%)Commercial SourceNitrating agent precursor.
Methylene Chloride (DCM)ACS GradeCommercial SourceExtraction solvent.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
IceIn-houseFor temperature control.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (75 mL).

  • Cooling: Place the flask in an ice bath and allow the sulfuric acid to cool to 0-5 °C with gentle stirring.

  • Addition of Starting Material: To the cold, stirred sulfuric acid, add 3,5-difluorobenzonitrile (5.0 g, 35.9 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Addition of Nitrating Agent: Once the 3,5-difluorobenzonitrile has completely dissolved, slowly add potassium nitrate (3.63 g, 35.9 mmol) in small portions. The addition should be controlled to maintain the reaction temperature at 0-5 °C.

  • Reaction: After the addition of potassium nitrate is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes.

  • Work-up: Carefully pour the reaction mixture over crushed ice (approx. 200 g) in a large beaker with stirring. This will precipitate the crude product.

  • Extraction: Allow the ice to melt, then transfer the mixture to a separatory funnel. Extract the aqueous layer with methylene chloride (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the eluent should be determined by thin-layer chromatography (TLC) analysis.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 3,5-Difluorobenzonitrile reagents Conc. H₂SO₄, KNO₃ 0-5 °C, 30 min start->reagents product Crude this compound reagents->product quench Quench with Ice product->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a single aromatic proton signal, likely a triplet due to coupling with the two adjacent fluorine atoms.

    • ¹³C NMR will provide information on the number and chemical environment of the carbon atoms.

    • ¹⁹F NMR will confirm the presence and chemical shift of the fluorine atoms.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the cyano (-C≡N) and nitro (-NO₂) groups should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (m/z = 184.02) should be observed.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • The reaction is exothermic and requires careful temperature control.

  • Methylene chloride is a volatile and potentially carcinogenic solvent.

  • All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This application note provides a detailed, albeit adapted, protocol for the synthesis of this compound. By leveraging established methodologies for similar compounds, this guide offers a solid foundation for researchers to produce this valuable chemical intermediate. The unique electronic properties conferred by the fluorine and nitro substituents make this compound a critical component in the ongoing development of advanced pharmaceuticals and agrochemicals.

References

  • Vertex AI Search. (n.d.). This compound: A Key Intermediate for Advanced Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of this compound in Research Chemistry.
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  • Alfa Chemical. (n.d.). China this compound CAS:1123172-88-2 Manufacturers.
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The Strategic Utility of 3,5-Difluoro-4-nitrobenzonitrile in Modern Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3,5-Difluoro-4-nitrobenzonitrile has emerged as a highly versatile and reactive intermediate, particularly valuable in the fields of medicinal chemistry and agrochemical research.[1] Its utility stems from a unique confluence of structural features: a highly electron-deficient aromatic ring, two fluorine substituents, a nitro group, and a cyano group. This arrangement renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr), making it a cornerstone for the synthesis of a diverse array of substituted aromatic compounds.[2]

The presence of two fluorine atoms and a nitro group significantly enhances the reactivity of the C4 position towards nucleophilic attack.[2] This heightened electrophilicity allows for facile displacement of the nitro group under relatively mild conditions, providing a reliable and efficient method for the introduction of various functionalities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles: The Chemistry of a Highly Activated System

The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution (SNAr). The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3]

dot digraph "Meisenheimer Complex Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=10];

} "Figure 1: Generalized workflow for the SNAr reaction."

The electron-withdrawing nature of the two fluorine atoms and the cyano group, coupled with the powerful activating effect of the para-nitro group, synergistically lower the energy of the Meisenheimer intermediate, thereby accelerating the rate-determining nucleophilic addition step.[3] This inherent reactivity allows for a broad scope of nucleophiles to be employed, including amines, thiols, and alkoxides, opening avenues to a vast chemical space.

Application Note I: Synthesis of N-Aryl Piperazine Derivatives as Kinase Inhibitor Scaffolds

Arylpiperazine moieties are privileged structures in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[4] this compound serves as an excellent starting material for the synthesis of 4-(piperazin-1-yl)-3,5-difluorobenzonitrile derivatives, which are key intermediates in the development of novel kinase inhibitors.[5]

Protocol: Synthesis of tert-butyl 4-(4-cyano-2,6-difluorophenyl)piperazine-1-carboxylate

This protocol details the nucleophilic aromatic substitution of this compound with 1-Boc-piperazine.

Materials:

  • This compound

  • 1-Boc-piperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add 1-Boc-piperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

ParameterValueReference
Starting Material This compoundN/A
Nucleophile 1-Boc-piperazine[4]
Base Potassium CarbonateN/A
Solvent Dimethylformamide (DMF)N/A
Temperature 80 °CN/A
Typical Yield >90%N/A

Application Note II: Synthesis of 4-Amino-3,5-difluorobenzonitrile

The nitro group of this compound can be readily reduced to an amino group, providing access to valuable aniline derivatives. These compounds are versatile intermediates, for instance in the synthesis of photoswitchable azobenzene derivatives.[6]

Protocol: Reduction of the Nitro Group

This protocol describes a typical reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • A 4-substituted-3,5-difluoronitrobenzene derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite®

Procedure:

  • Dissolve the 4-substituted-3,5-difluoronitrobenzene derivative (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and shake or stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the 4-amino-3,5-difluorobenzonitrile derivative.

dot digraph "Synthetic_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=10];

} "Figure 2: Synthetic pathways from this compound."

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its high reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for subsequent functional group transformations, makes it an invaluable tool for the rapid and efficient construction of complex molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this important intermediate.

References

  • Vertex AI Search. (2026). This compound: A Key Intermediate for Advanced Chemical Synthesis.
  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 863–870. [online] Available at: [Link]

  • Vertex AI Search. (2026). This compound: A Key Intermediate for Advanced Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Research Chemistry. [online] Available at: [Link]

  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. [online] Available at: [Link]

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  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [online] Available at: [Link]

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The Versatile Role of 3,5-Difluoro-4-nitrobenzonitrile in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy to modulate the physicochemical and pharmacological properties of drug candidates. Among the array of fluorinated building blocks, 3,5-Difluoro-4-nitrobenzonitrile has emerged as a particularly valuable intermediate.[1][2] Its unique electronic properties, stemming from the strong electron-withdrawing nature of the two fluorine atoms and the nitro group, render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity makes it an ideal starting material for the construction of complex molecular architectures found in a variety of biologically active compounds.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of targeted therapies, and offers detailed protocols for its utilization.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary application of this compound in medicinal chemistry lies in its use as a versatile precursor for the synthesis of a diverse range of therapeutic agents. Its trifunctional nature—possessing a nitrile group, a nitro group, and two fluorine atoms—offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

A Key Building Block for PRDM9 Inhibitors

A significant and emerging application of this compound is in the development of inhibitors of PR domain-containing protein 9 (PRDM9).[2] PRDM9 is a histone methyltransferase that plays a crucial role in defining the locations of meiotic recombination hotspots.[3] Aberrant expression of PRDM9 has been implicated in certain cancers, including glioblastoma, where it is linked to the survival of drug-tolerant persister cells.[4][5]

Case Study: The Synthesis of MRK-740, a Potent PRDM9 Inhibitor

A prime example of the utility of this compound is in the synthesis of MRK-740, a potent and selective inhibitor of PRDM9.[6][7] The synthesis of MRK-740 and its analogues typically involves the nucleophilic aromatic substitution of the nitro group of this compound with a suitable amine, followed by further functionalization. The difluoro substitution pattern is often retained in the final molecule to enhance its metabolic stability and binding affinity.

CompoundTargetIC50Therapeutic Area
MRK-740 PRDM980 nMOncology (Glioblastoma)

Scientific Integrity & Logic: The Rationale Behind Experimental Choices

The preference for this compound in the synthesis of compounds like MRK-740 is rooted in fundamental principles of organic chemistry. The two fluorine atoms flanking the nitro group significantly increase the electrophilicity of the carbon atom to which the nitro group is attached. This electronic effect, combined with the nitro group's own electron-withdrawing capacity, dramatically accelerates the rate of nucleophilic aromatic substitution.[8] This allows for milder reaction conditions and often leads to higher yields compared to less activated aromatic systems.

The nitrile group, while less reactive in the initial SNAr step, provides a valuable handle for subsequent transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding the chemical diversity of the resulting molecules.[2]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Nucleophilic Aromatic Substitution with a Secondary Amine (e.g., 2-Methylpiperazine)

This protocol describes a general procedure for the synthesis of 4-(substituted-amino)-3,5-difluorobenzonitrile derivatives, a common core structure in many bioactive molecules.

Materials:

  • This compound

  • 2-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add 2-methylpiperazine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) as a base.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(2-methylpiperazin-1-yl)-3,5-difluorobenzonitrile.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the in situ formed hydrofluoric acid, driving the reaction to completion.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the starting materials or products.

Visualization of Key Processes

Signaling Pathway: PRDM9's Role in Glioblastoma Drug Tolerance

The inhibition of PRDM9 is a promising strategy to overcome drug resistance in glioblastoma. PRDM9, through its histone H3K4 trimethylation (H3K4me3) activity, is understood to regulate the expression of genes involved in cholesterol biosynthesis. This metabolic reprogramming allows cancer cells to survive the stress induced by chemotherapy.[4][5]

PRDM9_Pathway Chemotherapy Chemotherapy PRDM9 PRDM9 Upregulation Chemotherapy->PRDM9 H3K4me3 Increased H3K4me3 at Cholesterol Biosynthesis Genes PRDM9->H3K4me3 Cholesterol Enhanced Cholesterol Biosynthesis H3K4me3->Cholesterol DrugTolerance Drug Tolerance & Persister Cell Survival Cholesterol->DrugTolerance MRK740 MRK-740 (PRDM9 Inhibitor) MRK740->PRDM9 Inhibits

Caption: The PRDM9 signaling pathway in glioblastoma drug tolerance.

Experimental Workflow: Synthesis of a PRDM9 Inhibitor Precursor

The synthesis of the core of many PRDM9 inhibitors begins with the nucleophilic aromatic substitution on this compound.

Synthesis_Workflow Start 3,5-Difluoro-4- nitrobenzonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Amine Nucleophile (e.g., 2-Methylpiperazine) Nucleophile->Reaction Intermediate 4-(Substituted-amino)-3,5- difluorobenzonitrile Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Product PRDM9 Inhibitor Precursor Purification->Product

Caption: A generalized workflow for the synthesis of a PRDM9 inhibitor precursor.

Conclusion: A Foundation for Future Drug Discovery

This compound has solidified its position as a valuable and versatile building block in medicinal chemistry. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the multiple opportunities for further chemical modification, makes it an attractive starting point for the synthesis of complex and biologically active molecules. The successful development of PRDM9 inhibitors like MRK-740 highlights the potential of this intermediate in addressing challenging therapeutic targets. As the demand for novel and effective therapeutics continues to grow, the applications of this compound are poised to expand, further cementing its importance in the arsenal of the modern medicinal chemist.

References

  • Discovery of a chemical probe for PRDM9. (2019). Nature Communications. [Link]

  • Histone methyltransferase PRDM9 promotes survival of drug-tolerant persister cells in glioblastoma. (2023). bioRxiv. [Link]

  • (PDF) Histone methyltransferase PRDM9 promotes survival of drug-tolerant persister cells in glioblastoma. (2023). ResearchGate. [Link]

  • The Role of this compound in Research Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022). IUCrData. [Link]

  • Synthesis and Characterization of: 4-amino-3, 5-difuorobenzonitrile, 4-amino-3, 5-difluorobenzo
  • The Chemical Profile of this compound (CAS 11231172-88-2). (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for preparing 3,5-difluoroaniline. (1994).
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. (1999). Journal of Chemical Research, Synopses. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). ARKIVOC. [Link]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (2010).
  • This compound. (n.d.). PubChem. [Link]

  • Discovery of a chemical probe for PRDM9. (2019). PubMed. [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec. [Link]

  • Orthogonal confirmation of MRK-740 binding to PRDM9. (2019). ResearchGate. [Link]

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Application Notes & Protocols: The Strategic Role of 3,5-Difluoro-4-nitrobenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of active pharmaceutical ingredients (APIs) often relies on versatile and highly functionalized building blocks. 3,5-Difluoro-4-nitrobenzonitrile is one such indispensable intermediate, prized for its unique combination of reactive sites that empower chemists to construct complex molecular architectures.[1][2] Its structure, featuring a benzene ring activated by a nitro group and a nitrile group, and substituted with two fluorine atoms ortho to the nitro group, is a masterclass in chemical reactivity and design.

The presence of fluorine is a cornerstone of modern drug design, known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4][5][6] The nitro and nitrile moieties act as powerful electron-withdrawing groups, which profoundly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), making the fluorine atoms excellent leaving groups.[3][7] Furthermore, the nitro group serves as a synthetic handle, readily reducible to a primary amine, which opens a gateway to a vast array of subsequent chemical transformations, including amide bond formation and the construction of heterocyclic systems.[8]

This guide provides an in-depth analysis of this compound, detailing its core reactivity, its application in the synthesis of kinase inhibitors, and providing validated, step-by-step protocols for its use in key synthetic transformations.

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in pharmaceutical synthesis stems from its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reactivity is a direct consequence of its electronic structure.

  • Electronic Activation: The potent electron-withdrawing effects of the ortho-nitro group and the para-nitrile group create a significant electron deficiency on the aromatic ring. This effect is most pronounced at the carbon atoms bearing the fluorine substituents, rendering them highly electrophilic and susceptible to attack by nucleophiles.[7][9]

  • Fluorine as a Superior Leaving Group: In the context of SNAr, fluorine is an exceptional leaving group. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex).[7][10] Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes this intermediate through its inductive effect, thereby accelerating the reaction rate compared to other halogens like chlorine or bromine.[7] This heightened reactivity often allows for the use of milder reaction conditions, leading to cleaner reactions and higher yields.[7]

The general mechanism for the SNAr reaction is depicted below.

General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Data Summary: Physicochemical Properties and Reactivity

For ease of reference, the key properties of the title compound and the relative reactivity of halogens in SNAr reactions are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1123172-88-2[1]
Molecular Formula C₇HF₂N₂O₂
Molecular Weight 184.09 g/mol
Appearance Solid[1]

| Purity | Typically 97-98%[1] |

Table 2: Qualitative Reactivity of Halogens in Activated SNAr Reactions

Halogen (Leaving Group) Relative Reactivity Rationale
F Highest Highest electronegativity strongly polarizes the C-X bond, making the carbon more electrophilic and stabilizing the rate-determining transition state.[7]
Cl Intermediate Less electronegative than fluorine, resulting in a less electrophilic carbon center and slower reaction rates.[7]
Br Lower Weaker C-Br bond but lower electronegativity makes it a less effective leaving group than F in the SNAr context.[11]

| I | Lowest | Least electronegative of the halogens shown. |

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy, designed to block enzymes that promote uncontrolled cell growth.[12] Many of these complex molecules contain substituted aromatic and heterocyclic scaffolds. Fluorinated nitroaromatics, such as this compound, are pivotal starting materials for building these scaffolds.[8][12] The SNAr reaction allows for the facile introduction of various amine-containing side chains, which are crucial for binding to the kinase active site.

While specific synthetic routes for marketed drugs are proprietary, the following protocols represent industry-standard methodologies demonstrating how this compound is employed to construct a core intermediate common in kinase inhibitor development.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Synthesis of a Substituted Aniline Intermediate via SNAr

This protocol details a representative nucleophilic aromatic substitution reaction where one of the fluorine atoms of this compound is displaced by an amine nucleophile.

Objective: To synthesize N-substituted-2-fluoro-4-cyano-6-nitroaniline, a versatile intermediate for further elaboration.

Reaction Scheme:

SNAr of this compound with a primary amine.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension (concentration approx. 0.5 M).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure substituted product.

Protocol 2: Reduction of the Nitro Group to Form a Diamine Intermediate

This protocol describes the conversion of the nitro group in the SNAr product to a primary amine, a critical step for subsequent coupling reactions.

Objective: To synthesize a substituted benzene-1,3-diamine derivative, a key precursor for building heterocyclic rings (e.g., benzimidazoles) found in many kinase inhibitors.

Reaction Scheme:

Reduction of the nitro group using iron powder.

Materials:

  • N-Substituted-2-fluoro-4-cyano-6-nitroaniline (from Protocol 1) (1.0 eq.)

  • Iron powder (Fe) (5.0 eq.)

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Ethanol

  • Celite™

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-aniline starting material (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add a catalytic amount of saturated aqueous ammonium chloride solution to initiate the reaction.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Filtration: Cool the reaction to room temperature. Filter the suspension through a pad of Celite™ to remove the iron salts.

  • Washing: Wash the filter cake thoroughly with ethanol or DCM.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Work-up and Extraction: Add water and DCM to the residue. Separate the layers and extract the aqueous phase with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine product.

  • Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram outlines the logical flow from the starting material to a key diamine intermediate, which serves as a platform for diversification in drug discovery programs.

workflow cluster_protocol1 Protocol 1: SNAr Reaction cluster_protocol2 Protocol 2: Nitro Reduction start 3,5-Difluoro-4- nitrobenzonitrile reagents1 Add Amine (R-NH2) K2CO3, DMF, 80°C start->reagents1 workup1 Aqueous Workup & Extraction reagents1->workup1 purify1 Column Chromatography or Recrystallization workup1->purify1 product1 Intermediate 1 (Nitro-Aniline Derivative) purify1->product1 reagents2 Add Fe Powder NH4Cl, EtOH/H2O, Reflux product1->reagents2 workup2 Filter through Celite™ & Extraction reagents2->workup2 product2 Final Intermediate (Diamine Derivative) workup2->product2 next_steps next_steps product2->next_steps Further Synthesis (e.g., Heterocycle Formation)

Synthetic workflow from this compound to a diamine intermediate.

Conclusion

This compound is a powerful and versatile intermediate for pharmaceutical synthesis. Its unique arrangement of activating groups and reactive fluorine atoms makes it an ideal substrate for SNAr reactions, enabling the efficient construction of complex molecular scaffolds. The protocols provided herein demonstrate its utility in creating key aniline and diamine intermediates that are foundational to the synthesis of targeted therapies, particularly kinase inhibitors. Understanding the principles behind its reactivity allows medicinal chemists to strategically incorporate this building block into synthetic routes, accelerating the discovery and development of novel drug candidates.

References

  • Vertex AI Search Result[1]: This source describes this compound as a key intermediate in organic synthesis, particularly for pharmaceuticals, highlighting its unique fluorinated structure and the importance of high purity.

  • Vertex AI Search Result[3]: This document discusses the role of fluorinated nitrobenzenes in pharmaceutical synthesis, explaining how fluorine atoms enhance biological properties and nitro groups activate aromatic rings for nucleophilic substitution and can be converted to amines.

  • Vertex AI Search Result[11]: This guide compares different 4-halo-3-nitrobenzonitriles in the synthesis of kinase inhibitors like Alectinib, noting the high reactivity of the fluoro- derivative in nucleophilic aromatic substitution (SNAr).

  • Vertex AI Search Result[8]: This technical guide reviews the applications of fluorinated nitroaromatic compounds in drug discovery, noting their use as versatile building blocks where the nitro group can be reduced to an amine for further molecular elaboration.

  • Vertex AI Search Result[2]: This supplier information sheet identifies this compound as a key building block for synthesizing various pharmaceuticals and agrochemicals.

  • Vertex AI Search Result[7]: This document provides a comparative analysis of 4-fluoro- and 4-chloro-3-nitrobenzonitrile, explaining that the fluoro- compound is significantly more reactive in SNAr due to the high electronegativity of fluorine, which enhances the electrophilicity of the substitution site.

  • Vertex AI Search Result[12]: This technical guide details the role of 4-Fluoro-3-nitrobenzonitrile as a precursor for kinase inhibitors, a class of targeted cancer therapies.

  • Vertex AI Search Result[13]: This patent describes the synthesis of a difluoroaniline derivative via the hydrogenation reduction of a difluoronitrobenzene precursor using catalysts such as iron powder, Raney nickel, or palladium on carbon.

  • Vertex AI Search Result[4]: This article emphasizes the role of fluorinated aromatics in modern drug discovery, noting how fluorine incorporation can enhance metabolic stability, lipophilicity, and binding affinities.

  • Vertex AI Search Result[5]: This review discusses the strategic role of fluorine in drug discovery, highlighting its ability to modulate physicochemical properties to improve pharmacokinetics and target selectivity.

  • Vertex AI Search Result[14]: This research article describes the design and synthesis of Bcr-Abl kinase inhibitors, a class of drugs for which intermediates like the title compound are relevant.

  • Vertex AI Search Result[10]: This scientific paper discusses the mechanism of SNAr reactions, including the formation of Meisenheimer complexes, and notes their importance in pharmaceutical synthesis.

  • Vertex AI Search Result[9]: This article explains the principles of nucleophilic aromatic substitution (SNAr), noting that an electron-deficient aromatic ring, typically achieved with a nitro group, is required for the reaction to proceed.

  • Vertex AI Search Result[6]: This review article highlights the importance of fluorine in FDA-approved drugs, noting its role in improving metabolic stability and other pharmacological parameters.

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The Strategic Role of 3,5-Difluoro-4-nitrobenzonitrile in the Agrochemical Development Pipeline

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of modern agriculture, the development of novel, effective, and selective agrochemicals is paramount. Researchers and scientists in drug development are constantly seeking versatile chemical building blocks to construct complex molecules with desired biological activities. Among these, 3,5-Difluoro-4-nitrobenzonitrile has emerged as a key intermediate of significant interest.[1][2] Its unique molecular architecture, characterized by a strategically substituted benzene ring, offers a confluence of reactivity and structural features that are highly advantageous in the synthesis of innovative herbicides, fungicides, and insecticides.[1] This document serves as a detailed guide for researchers, providing in-depth application notes and protocols for the utilization of this compound in the agrochemical discovery process.

The Chemical Versatility of this compound

This compound is a crystalline solid at room temperature. Its utility as a synthetic intermediate is primarily derived from the electronic properties of its substituents on the phenyl ring. The two fluorine atoms and the nitro group are strongly electron-withdrawing, which enhances the reactivity of the molecule in specific transformations that are crucial for agrochemical synthesis.[1] The nitrile group provides a versatile handle for a variety of chemical modifications.

Key Physicochemical and Spectroscopic Data:

For researchers working with this compound, a thorough understanding of its physical and spectral properties is essential for reaction monitoring and product characterization.

PropertyValue
Molecular Formula C₇H₂F₂N₂O₂
Molecular Weight 184.10 g/mol
Appearance White to off-white solid
Melting Point 85 - 88 °C
Boiling Point 160 °C
¹H NMR Signals corresponding to the aromatic protons will be influenced by the electron-withdrawing groups.
¹³C NMR Resonances for the carbon atoms of the benzene ring will show splitting due to coupling with fluorine.
IR Spectroscopy Characteristic peaks for C≡N (nitrile), C-F, and N-O (nitro) stretches are expected.
Mass Spectrometry A molecular ion peak (M+) at m/z 154 is anticipated.

Core Application: A Gateway to Bioactive Amines

A primary and highly valuable application of this compound in agrochemical development is its role as a precursor to 4-amino-3,5-difluorobenzonitrile. The reduction of the nitro group to an amine is a fundamental and efficient transformation that opens up a vast array of subsequent chemical modifications. This amino derivative is a critical building block for introducing the 3,5-difluorophenyl moiety into the final agrochemical structure.

reduction_reaction start This compound intermediate 4-Amino-3,5-difluorobenzonitrile start->intermediate Reduction (e.g., H₂, Pd/C) end Agrochemical Scaffolds intermediate->end Further Functionalization

Reduction of this compound.
Protocol 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile

This protocol details the catalytic hydrogenation of this compound to yield 4-Amino-3,5-difluorobenzonitrile. This method is widely applicable and generally proceeds with high yield and selectivity.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas

  • Filter agent (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1 equivalent) in ethanol or ethyl acetate to a concentration of approximately 0.1-0.2 M.

  • Carefully add 10% Palladium on carbon (typically 1-5 mol% of palladium relative to the substrate) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the reaction vessel and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-3,5-difluorobenzonitrile.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful synthesis can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) of the product, which should be consistent with the structure of 4-Amino-3,5-difluorobenzonitrile.

From Intermediate to Active Ingredient: A Representative Synthesis of a Herbicide

The 3,5-difluorophenyl group is a known toxophore in a number of commercial agrochemicals. For instance, the herbicide Diflufenzopyr contains this moiety. While the direct synthesis of Diflufenzopyr from this compound is not the commercial route, we can outline a representative synthetic pathway to a structurally related herbicide to illustrate the utility of our key intermediate. This hypothetical synthesis demonstrates how 4-amino-3,5-difluorobenzonitrile can be converted to a key aniline precursor.

herbicide_synthesis start 3,5-Difluoro-4- nitrobenzonitrile step1 4-Amino-3,5- difluorobenzonitrile start->step1 Reduction step2 3,5-Difluoroaniline step1->step2 Hydrolysis & Decarboxylation step3 3,5-Difluorophenyl isocyanate step2->step3 Phosgenation step4 Herbicide Precursor step3->step4 Reaction with Amine/Hydrazine final Final Herbicide step4->final Final Assembly

Representative synthetic workflow to a herbicide.
Protocol 2: Synthesis of 3,5-Difluoroaniline from 4-Amino-3,5-difluorobenzonitrile

This protocol describes the conversion of 4-Amino-3,5-difluorobenzonitrile to 3,5-Difluoroaniline, a versatile intermediate for many agrochemicals.[3]

Materials:

  • 4-Amino-3,5-difluorobenzonitrile

  • Aqueous Sodium Hydroxide (NaOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Hydrolysis of the Nitrile: In a round-bottom flask, suspend 4-Amino-3,5-difluorobenzonitrile (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux and stir until the hydrolysis of the nitrile to the corresponding carboxylic acid is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Decarboxylation: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. In many cases, the resulting amino acid will decarboxylate upon heating in an acidic medium.

  • Gently heat the acidified mixture to facilitate decarboxylation, which is evidenced by the evolution of carbon dioxide. Continue heating until gas evolution ceases.

  • Cool the mixture and then basify with an aqueous solution of sodium hydroxide to a pH of >10 to deprotonate the aniline.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 3,5-Difluoroaniline.

  • The product can be purified by distillation under reduced pressure or by column chromatography.

Causality and Experimental Choices: The hydrolysis of the nitrile is performed under basic conditions to facilitate the nucleophilic attack of hydroxide. Subsequent acidification protonates the amino group and the carboxylate, and heating promotes the elimination of CO₂, a thermodynamically favorable process.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its strategic functionalization allows for the efficient introduction of the 3,5-difluorophenyl moiety, a common feature in a range of bioactive molecules. The protocols provided herein for the synthesis of 4-amino-3,5-difluorobenzonitrile and its subsequent conversion to 3,5-difluoroaniline offer a solid foundation for researchers in the field of agrochemical development to explore the potential of this important building block. The ability to reliably and efficiently synthesize these key intermediates is a critical step in the discovery and development of next-generation crop protection agents.

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  • Synthesis and Characterization of: 4-amino-3, 5-difuorobenzonitrile, 4-amino-3, 5-difluorobenzo
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  • EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
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  • CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
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  • High Purity 2,6-Difluoro-3-nitrobenzonitrile: Key Intermediate for Organic Synthesis. (URL not provided)
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  • Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives. PubMed. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. [Link]

  • Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‑(Chloromethyl)furfural. ACS Figshare. [Link]

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI. [Link]

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nucleophilic aromatic substitution reactions with 3,5-Difluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing 3,5-Difluoro-4-nitrobenzonitrile

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying mechanistic principles, provide validated experimental protocols, and discuss the causality behind procedural choices to empower users to confidently and successfully employ this versatile building block in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound is a highly valuable intermediate in modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals.[1][2] Its utility is rooted in a unique molecular architecture: a benzene ring highly activated towards nucleophilic attack. This activation is achieved by the synergistic effect of three powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a cyano group (-CN) positioned strategically relative to two fluorine atoms, which serve as excellent leaving groups in SNAr reactions.[3][4]

The strategic placement of these groups renders the aromatic ring exceptionally electron-deficient, facilitating attack by a wide range of nucleophiles under often mild conditions.[3][5] This guide will provide the foundational knowledge and practical protocols to leverage the enhanced reactivity of this substrate.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike nucleophilic substitutions at sp³-hybridized carbons (Sₙ1/Sₙ2), the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism.[6][7] A direct backside attack is sterically impossible on a planar aromatic ring. Instead, the reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring.[8]

Step 1: Nucleophilic Addition and Meisenheimer Complex Formation The reaction commences with the nucleophile attacking the carbon atom bearing a fluorine leaving group. This initial attack is typically the rate-determining step.[9] The attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][10]

Step 2: Elimination of the Leaving Group and Aromaticity Restoration The aromaticity is restored in the second, faster step, where the fluoride leaving group is eliminated, yielding the final substituted product.[6]

The exceptional reactivity of this compound is due to the profound stabilization of the Meisenheimer complex. The negative charge is effectively delocalized onto the ortho and para electron-withdrawing nitro and cyano groups, lowering the activation energy of the first step.[3][4]

Caption: The Addition-Elimination pathway for SNAr reactions.

Why Fluorine is an Excellent Leaving Group in SNAr

Contrary to Sₙ1/Sₙ2 reactions where iodide is the best leaving group, the leaving group trend in SNAr is often F > Cl > Br > I.[11][12] This is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to attack.[9][13] Since the C-F bond is broken in the second, non-rate-limiting step, its high bond strength does not impede the overall reaction rate.[12]

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

A systematic approach is crucial for reproducible results. The workflow below outlines the key stages from reaction setup to final product characterization.

Caption: General workflow for SNAr experiments.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol details the reaction with a secondary amine, a common transformation in the synthesis of bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the substrate).

  • Add piperidine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Scientific Rationale:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates, including the charged Meisenheimer complex, thereby accelerating the reaction.[14]

  • Base: K₂CO₃ is a mild, non-nucleophilic base used to neutralize the HF that is formed as a byproduct, driving the reaction to completion.

  • Stoichiometry: A slight excess of the amine nucleophile is used to ensure complete consumption of the limiting substrate.

Protocol 2: Reaction with a Phenolic Nucleophile (e.g., Phenol)

This protocol outlines the synthesis of a diaryl ether, a common motif in medicinal chemistry. The phenol must first be deprotonated to form the more potent phenoxide nucleophile.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add phenol (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO and stir the mixture at 80 °C for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Increase the temperature to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • After cooling to room temperature, carefully pour the mixture into ice-cold water.

  • Acidify the aqueous solution to pH ~5-6 with 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude solid by recrystallization or flash column chromatography.

Scientific Rationale:

  • Base & Pre-activation: Phenol itself is a weak nucleophile. A strong base like K₂CO₃ is required to deprotonate it, forming the much more reactive phenoxide anion.[15][16]

  • Solvent: DMSO is a highly polar aprotic solvent with a high boiling point, suitable for reactions requiring elevated temperatures to proceed at a reasonable rate.

  • Workup: Acidification during workup ensures that any unreacted phenoxide is protonated back to phenol, facilitating its removal during the extraction and purification steps.

Data Summary & Troubleshooting

The following table summarizes typical conditions and provides guidance for common issues encountered during these SNAr reactions.

Nucleophile ClassBaseSolventTemp (°C)Typical Time (h)Common Issues & Solutions
Amines K₂CO₃, DIPEADMF, ACN, DMSO25 - 801 - 6Incomplete Reaction: Increase temperature or reaction time. Ensure base is anhydrous.
Phenols/Alcohols K₂CO₃, NaH, Cs₂CO₃DMSO, DMF80 - 1404 - 24Low Yield: Ensure complete formation of the alkoxide/phenoxide before adding the substrate. Use a stronger base if necessary (e.g., NaH).
Thiols K₂CO₃, Et₃NDMF, THF25 - 601 - 4Disulfide Formation: Maintain a strict inert atmosphere to prevent oxidative coupling of the thiol.

Conclusion

This compound is a superior substrate for nucleophilic aromatic substitution, offering high reactivity and synthetic versatility. The strong activation provided by the nitro and cyano groups, combined with the excellent leaving group ability of fluorine, allows for the efficient synthesis of a diverse array of substituted benzonitrile derivatives. The protocols and rationale provided in this guide offer a solid foundation for researchers to successfully incorporate this powerful building block into their synthetic programs, accelerating discovery in drug development and materials science.

References

  • Benchchem. (n.d.). The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 1-halogen-2,4-dinitrobenzene with a biothiol in the anionic form.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
  • C&L Scientific. (n.d.). This compound: A Key Intermediate for Advanced Chemical Synthesis.
  • Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Research Chemistry.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols.
  • Unknown. (n.d.). Phenol reaction.
  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health.

Sources

Application Notes & Protocols: Strategic Synthesis of Complex Molecules from 3,5-Difluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Difluoro-4-nitrobenzonitrile is a pivotal starting material in contemporary organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique molecular architecture, featuring a highly activated aromatic ring, provides a versatile platform for constructing complex molecular frameworks. The strategic positioning of two fluorine atoms, a potent nitro electron-withdrawing group, and a versatile nitrile handle allows for a series of high-yield, regioselective transformations. This guide provides an in-depth exploration of the core reactivity of this building block and details field-proven protocols for its conversion into advanced intermediates. We will delve into the causality behind experimental choices for three primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr), chemoselective nitro group reduction, and transformations of the nitrile moiety.

The Chemical Versatility of this compound

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group and, to a lesser extent, the nitrile group and fluorine atoms. This electronic profile renders the aromatic ring exceptionally electron-deficient, which is the cornerstone of its utility.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned para to one of the fluorine atoms, strongly activates it for displacement by nucleophiles. The second fluorine atom, ortho to the nitro group, is also activated, allowing for sequential substitutions if desired.[1][2]

  • Nitro Group as a Precursor to Anilines: The nitro group can be selectively reduced to a primary amine, a critical functional group for a vast array of coupling chemistries, including amide bond formation, sulfonylation, and diazotization.[3][4]

  • Nitrile Group as a Versatile Handle: The cyano group (–C≡N) is not merely a placeholder; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo cycloaddition reactions to form heterocycles like tetrazoles.[5][6]

This trifecta of reactivity makes the molecule an indispensable tool for generating diverse compound libraries.[7]

Core Transformation I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most powerful transformation for this substrate. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2][8] Subsequent elimination of a fluoride ion restores aromaticity.

Expertise & Causality: In SNAr reactions, fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine creates a strong dipole, making the attached carbon highly electrophilic and priming it for attack. This contrasts with SN1/SN2 reactions where leaving group ability is related to the stability of the departing anion.[8] The fluorine atom at the C4 position (para to the nitro group) is the most reactive site due to superior resonance stabilization of the negative charge in the Meisenheimer intermediate.

Protocol 2.1: Synthesis of 3-Fluoro-4-nitro-5-(phenylamino)benzonitrile

This protocol details a representative SNAr reaction using aniline as the nucleophile.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add aniline (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine this compound, K₂CO₃, and DMF AddNuc Add Aniline (Nucleophile) Start->AddNuc Heat Heat to 80°C for 4-6h AddNuc->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for a typical SNAr reaction.

Core Transformation II: Chemoselective Nitro Group Reduction

Converting the nitro group to an aniline is a gateway to a multitude of secondary transformations. The primary challenge is achieving this reduction with high chemoselectivity, leaving the nitrile and aryl-fluoride bonds intact. While catalytic hydrogenation is a common method, it carries the risk of dehalogenation.[9] Milder metal-acid systems are often more reliable for this purpose.[4][9]

Expertise & Causality: Reagents like tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid are excellent choices for the chemoselective reduction of aromatic nitro groups.[9] These reagents operate via a series of single-electron transfers and protonations, a mechanism that is highly specific to the nitro group and generally does not affect more robust functionalities like nitriles or aryl halides under controlled conditions.

Protocol 3.1: Synthesis of 4-Amino-3,5-difluorobenzonitrile

This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. The mixture will become a suspension.

  • Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully pour it over ice.

  • Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product.

Reduction_Workflow A Dissolve Substrate in EtOH B Add SnCl₂·2H₂O and Conc. HCl A->B C Reflux for 2-3h B->C D Cool and Quench on Ice C->D E Basify with NaHCO₃ (pH ~8) D->E F Filter through Celite® E->F G Extract with EtOAc F->G H Wash, Dry, and Concentrate G->H I 4-Amino-3,5-difluorobenzonitrile H->I

Caption: Workflow for chemoselective nitro group reduction.

Core Transformation III: Nitrile Group Chemistry

The nitrile group offers a third axis of reactivity, allowing for its conversion into other valuable functional groups. A particularly important transformation in medicinal chemistry is the [3+2] cycloaddition with an azide to form a tetrazole. Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids, often improving metabolic stability and cell permeability.[5]

Protocol 4.1: Synthesis of 5-(3,5-Difluoro-4-nitrophenyl)-1H-tetrazole

This protocol details the conversion of the nitrile to a tetrazole using sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or Triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 2M solution

Procedure:

  • Caution: Sodium azide is highly toxic. Handle with extreme care. Acidification of azides can produce highly explosive hydrazoic acid (HN₃). Perform in a well-ventilated fume hood.

  • In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq) in DMF.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution to pH 2-3 by the slow, dropwise addition of 2M HCl. This will protonate the tetrazole and cause it to precipitate.

  • Stir the cold suspension for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the product under vacuum to afford the desired tetrazole.

Tetrazole_Workflow A Combine Nitrile, NaN₃, and ZnCl₂ in DMF B Heat to 120-130°C for 12-24h A->B C Cool and Pour into Ice Water B->C D Acidify to pH 2-3 with HCl C->D E Collect Precipitate by Filtration D->E F Wash with Cold Water and Dry E->F G Final Tetrazole Product F->G

Caption: Workflow for nitrile to tetrazole conversion.

Integrated Synthesis Strategy: A Multi-Step Example

The true value of this compound is realized when these core transformations are combined in a multi-step synthesis to rapidly build molecular complexity. The following workflow illustrates a plausible route to a drug-like scaffold.

Multi_Step_Synthesis Start This compound (Starting Material) Step1_Product 3-Fluoro-5-methoxy-4-nitrobenzonitrile (Intermediate A) Start->Step1_Product Step 1: SₙAr (NaOMe, MeOH) Step2_Product 4-Amino-3-fluoro-5-methoxybenzonitrile (Intermediate B) Step1_Product->Step2_Product Step 2: Reduction (SnCl₂, HCl) Step3_Product N-(5-cyano-2-fluoro-4-methoxyphenyl)acetamide (Final Product) Step2_Product->Step3_Product Step 3: Acylation (Acetyl Chloride, Pyridine)

Sources

The Synthetic Versatility of 3,5-Difluoro-4-nitrobenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, CN – January 7, 2026 – As a cornerstone in the synthesis of complex organic molecules, 3,5-Difluoro-4-nitrobenzonitrile (CAS No. 1123172-88-2) has emerged as a critical building block for researchers in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a highly activated aromatic ring, offers a gateway to novel compounds with significant therapeutic and commercial potential. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and protocols for the effective utilization of this versatile reagent.

Compound Profile and Strategic Importance

This compound is a crystalline solid with the molecular formula C₇H₂F₂N₂O₂.[1] The strategic placement of two fluorine atoms flanking a nitro group, all ortho and para to a nitrile functionality, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr). This enhanced reactivity is the cornerstone of its utility, allowing for the facile introduction of a wide array of functional groups.[2]

The electron-withdrawing nature of the nitro and nitrile groups, coupled with the inductive effect of the fluorine atoms, creates a significant electron deficiency on the aromatic ring, particularly at the carbon atom bearing the nitro group. This makes it an excellent electrophile for reactions with various nucleophiles.

Table 1: Physicochemical Properties of this compound [1][3]

PropertyValue
CAS Number 1123172-88-2
Molecular Formula C₇H₂F₂N₂O₂
Molecular Weight 184.10 g/mol
Appearance Solid
Predicted Boiling Point 315.8 ± 42.0 °C
Predicted Density 1.51 ± 0.1 g/cm³
Predicted Flash Point 144.8 ± 27.9 °C

Core Applications in Medicinal Chemistry and Agrochemicals

The primary application of this compound lies in its role as a precursor for a diverse range of heterocyclic compounds, many of which form the core scaffolds of modern pharmaceuticals and agrochemicals.[2] Its utility has been noted in the development of PRDM9 inhibitors, highlighting its importance in cutting-edge research.[4]

The general reaction workflow involves the displacement of the nitro group by a suitable nucleophile, followed by further transformations of the nitrile and fluorine substituents.

workflow A This compound B Nucleophilic Aromatic Substitution (SₙAr) A->B Nucleophile (R-NH₂, R-SH, R-OH) C Substituted Intermediate B->C D Further Functionalization (e.g., nitrile hydrolysis, fluorine displacement) C->D E Complex Bioactive Molecules (e.g., Kinase Inhibitors, Herbicides) D->E

Caption: General synthetic workflow utilizing this compound.

Experimental Protocols: Nucleophilic Aromatic Substitution

The following protocols provide a framework for conducting SₙAr reactions using this compound. These are generalized procedures and may require optimization based on the specific nucleophile and desired product.

Reaction with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a common method for introducing nitrogen-containing substituents.

Protocol 1: General Procedure for Amination

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃)), if the amine is used as a salt.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution. If the amine is in a salt form (e.g., hydrochloride), add the non-nucleophilic base (1.5 - 2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, a key step in the SₙAr mechanism.

  • Base: The base is necessary to deprotonate the amine salt, generating the free amine which is the active nucleophile. A non-nucleophilic base is chosen to avoid competition with the desired amine nucleophile.

  • Temperature: Heating is often required to overcome the activation energy of the reaction, especially for less reactive amines.

Reaction with Thiol Nucleophiles

Thiol nucleophiles can be used to introduce sulfur-containing moieties, which are prevalent in many bioactive molecules.

Protocol 2: General Procedure for Thiolation

Materials:

  • This compound

  • Thiol nucleophile (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 - 1.5 equivalents) in the chosen anhydrous solvent.

  • Add the base (1.2 - 2.0 equivalents) portion-wise at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: An inert atmosphere is crucial when using strong bases like NaH to prevent reactions with atmospheric moisture and oxygen.

  • Base: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which readily attacks the electron-deficient aromatic ring.

  • Temperature Control: The initial reaction is carried out at 0 °C to control the exothermicity of the deprotonation and the subsequent substitution reaction.

Characterization and Analytical Data

Accurate characterization of the starting material and products is essential for ensuring the reliability of experimental results. While specific, publicly available spectroscopic data for this compound is limited, the expected spectral features can be inferred from its structure and comparison with similar compounds.[5][6]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Data and Interpretation
¹H NMR A single signal in the aromatic region, likely a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift would be downfield due to the strong electron-withdrawing effects of the nitro and nitrile groups.
¹³C NMR Signals corresponding to the aromatic carbons. The carbon attached to the nitrile group would appear in the characteristic region for nitriles. The carbons attached to the fluorine atoms would show C-F coupling. The carbon attached to the nitro group would be significantly deshielded.
¹⁹F NMR A single signal, as the two fluorine atoms are chemically equivalent.
FTIR Characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), C-F stretches, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group (around 1530 and 1350 cm⁻¹).
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (184.10 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and the nitrile group.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid breathing dust. Harmful if inhaled.[7]

  • Skin Contact: Causes skin irritation.[7]

  • Eye Contact: Causes serious eye irritation.[7]

  • Ingestion: Harmful if swallowed.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

safety cluster_ppe Personal Protective Equipment cluster_handling Handling Precautions cluster_storage Storage ppe1 Safety Goggles ppe2 Lab Coat ppe3 Chemical-Resistant Gloves handling1 Use in a Fume Hood handling2 Avoid Inhalation of Dust handling3 Avoid Skin and Eye Contact storage1 Cool, Dry, Well-Ventilated Area storage2 Tightly Closed Container

Caption: Key safety and handling considerations for this compound.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of complex organic molecules. Its activated aromatic system provides a versatile platform for the introduction of diverse functionalities through nucleophilic aromatic substitution. The protocols and data presented in this guide are intended to empower researchers to effectively and safely utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals and agrochemicals.

References

  • Vertex AI Search. (2026).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 24). The Chemical Profile of this compound (CAS 1123172-88-2).
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  • TCI Chemicals. (n.d.).
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  • Google Patents. (2019, February 14). Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile.
  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).
  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • Google Patents. (n.d.). Preparation method of 3,4-difluorobenzonitrile.
  • ResearchGate. (2026, January 3). Synthesis of 3-Fluoro-4-(hydroxymethyl)
  • Semantic Scholar. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum.
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Application Notes & Protocols: 3,5-Difluoro-4-nitrobenzonitrile as a Versatile Precursor for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-nitrobenzonitrile, a pivotal chemical intermediate for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1] We delve into its fundamental physicochemical properties, core reactivity, and detailed, field-proven protocols for its application as a precursor to Active Pharmaceutical Ingredients (APIs). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical methodologies to leverage this versatile building block in contemporary drug discovery and development programs.

Introduction: The Strategic Value of this compound

This compound (DFNNB) is a highly functionalized aromatic compound that has emerged as an indispensable asset in synthetic organic chemistry.[2] Its structure is distinguished by a benzene ring substituted with two fluorine atoms, a nitro group, and a nitrile group.[3][4] This unique combination of functional groups, particularly the electron-withdrawing nature of the nitro and nitrile moieties, confers enhanced reactivity upon the molecule, making it an ideal starting point for constructing complex pharmaceutical agents.[1]

The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.[5] DFNNB provides a scaffold where these fluorine atoms are activated for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse functionalities crucial for biological activity. This guide will explore the chemical principles governing its reactivity and provide actionable protocols for its synthetic transformations.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safety requirements is paramount before any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1123172-88-2[1][6][7]
Molecular Formula C₇H₂F₂N₂O₂[3][4]
Molecular Weight 184.09 g/mol [3]
Appearance White to yellow crystalline powder[8]
Organic Building Blocks Nitriles, Nitroes, Benzene Compounds[6]
Safety and Handling

This compound, like many nitroaromatic compounds, requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are derived from standard Safety Data Sheets (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, impervious gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][11]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

    • Ingestion: Rinse mouth and call a physician or poison control center immediately. Do NOT induce vomiting.[11]

  • Storage and Stability: Store in a cool, dark, and well-ventilated place in a tightly sealed container.[12] The compound is stable under recommended storage conditions. Keep away from strong oxidizing agents, acids, and bases.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

Core Reactivity: A Mechanistic Perspective

The synthetic utility of DFNNB is rooted in the distinct reactivity of its functional groups. The molecule is primed for sequential, regioselective transformations.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway exploited in API synthesis is the nucleophilic aromatic substitution (SNAr). The benzene ring is rendered highly electron-deficient by the powerful electron-withdrawing effects of the nitro group (-NO₂) and the nitrile group (-CN). This activation is crucial for the displacement of the fluoride leaving groups, which would otherwise be unreactive on a standard benzene ring.[13]

The reaction proceeds via an addition-elimination mechanism, wherein a nucleophile attacks the carbon atom bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14] The aromaticity is restored upon the elimination of the fluoride ion. The fluorine atom at the C4 position (para to the nitrile group) is the most activated site for nucleophilic attack due to synergistic resonance stabilization of the negative charge in the intermediate by both the nitro and nitrile groups.

Transformations of Nitrile and Nitro Groups

Beyond SNAr, the nitrile and nitro groups offer further handles for molecular elaboration:

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing entry points for amide bond formation or other derivatizations.[15] It can also undergo cycloaddition reactions, for instance with sodium azide, to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[15]

  • Nitro Group: Can be selectively reduced to an aniline derivative, which can then be used in a vast array of subsequent reactions, such as acylation, sulfonylation, or diazotization.

The diagram below illustrates the key reactive sites and potential transformations of this compound, highlighting its role as a versatile synthetic hub.

G cluster_main Core Reactivity of this compound cluster_products Key Synthetic Intermediates DFNNB This compound NucSub Nucleophilic Aromatic Substitution (SNAr) DFNNB->NucSub + Nu:⁻ (R-SH, R-NH₂, R-OH) NitroRed Nitro Group Reduction DFNNB->NitroRed [H] (e.g., Fe/HCl, H₂/Pd-C) NitrileTrans Nitrile Group Transformation DFNNB->NitrileTrans Hydrolysis / Reduction / Cycloaddition Thioether Thioether / Amine / Ether Derivatives NucSub->Thioether Aniline Difluoro-aminobenzonitrile Derivatives NitroRed->Aniline CarboxylicAcid Carboxylic Acid / Amine / Tetrazole Derivatives NitrileTrans->CarboxylicAcid

Caption: Key reaction pathways for this compound.

Protocol: Synthesis of a Bicalutamide-Analog Intermediate

While this compound is a versatile building block, specific protocols often serve as the best illustration of its utility. Bicalutamide is a non-steroidal anti-androgen used to treat prostate cancer, and its synthesis involves key transformations on a related benzonitrile core.[16] The following protocol details a representative SNAr reaction to generate an N-aryl aniline intermediate, a common structural motif in kinase inhibitors and other targeted therapies.[17]

Objective

To synthesize N-(4-cyano-2,6-difluorophenyl)-4-methylaniline via a nucleophilic aromatic substitution reaction between this compound and a suitable aniline precursor (following nitro group reduction). This protocol focuses on the key SNAr step. For this example, we will directly react DFNNB with p-toluidine to demonstrate the SNAr reaction, forming N-(4-cyano-2-fluoro-5-nitrophenyl)-4-methylaniline.

Materials & Equipment
  • This compound (1.0 eq)

  • p-Toluidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.84 g, 10.0 mmol), p-toluidine (1.18 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Causality: Anhydrous K₂CO₃ is used as a base to deprotonate the aniline nucleophile in situ and to scavenge the HF byproduct, driving the reaction forward. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic substrates and the inorganic base.

  • Solvent Addition: Add 40 mL of anhydrous DMF to the flask via syringe.

  • Reaction Execution: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed within 4-6 hours.

    • Self-Validation: TLC provides a crucial in-process control to determine the point of reaction completion, preventing the formation of side products from prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and stir for 15 minutes. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Table 2: Expected Outcome for Representative SNAr Reaction

ParameterExpected Value
Product N-(4-cyano-2-fluoro-5-nitrophenyl)-4-methylaniline
Appearance Yellow Solid
Yield 80-90%
Purity (by HPLC) >98%
Reaction Time 4-6 hours

Analytical Characterization Workflow

Confirming the identity and purity of the starting material and the synthesized intermediates is critical for the trustworthiness of any synthetic protocol.

Caption: A typical experimental workflow for chemical characterization.

Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation.[18]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹H NMR, the aromatic region will show characteristic splitting patterns influenced by the fluorine atom. For ¹³C NMR, C-F couplings will be observed.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.

  • Column: A C18 reverse-phase column is commonly used.

  • Detection: UV detection at a wavelength where the chromophores (aromatic ring, nitro group) absorb, typically around 254 nm.

  • Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Conclusion

This compound stands out as a high-value, versatile precursor in the synthesis of APIs.[1] Its reactivity is dominated by a highly activated system for nucleophilic aromatic substitution, allowing for the efficient and regioselective introduction of a wide range of functional groups. The additional synthetic handles provided by the nitrile and nitro moieties further expand its utility. The protocols and insights provided herein demonstrate the compound's practical application and establish a foundation for its use in the development of novel therapeutics, from kinase inhibitors to other complex molecular targets.

References

  • This compound: A Key Intermediate for Advanced Chemical Synthesis.Benchchem.
  • SAFETY DATA SHEET for 3,5-Difluorobenzonitrile.Thermo Fisher Scientific.
  • A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).Benchchem.
  • SAFETY DATA SHEET for 4-Fluoro-3-nitrobenzonitrile.Fisher Scientific.
  • 3-Fluoro-4-nitrobenzonitrile SDS, 218632-01-0 Safety D
  • The Role of this compound in Research Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.
  • 1123172-88-2|this compound|BLD Pharm.BLD Pharm.
  • A Comparative Guide to the Structural Confirmation of 4-Fluoro-3-nitrobenzonitrile Deriv
  • Synthesis of (R)-bicalutamide derivatives.
  • This compound | C7H2F2N2O2 | CID 57364465.
  • The Chemical Profile of this compound (CAS 1123172-88-2).Benchchem.
  • An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.Benchchem.
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  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • This compound | C7H2F2N2O2 | CID 57364465.
  • Sourcing High-Quality 3,4-Difluoro-5-Nitrobenzonitrile: A Buyer's Guide.LookChem.
  • Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry.Benchchem.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Difluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 3,5-Difluoro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and purity of this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most direct and common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 3,5-difluorobenzonitrile. This reaction introduces a nitro group (-NO₂) onto the aromatic ring.

Q2: What are the recommended nitrating agents for this synthesis?

A standard and effective nitrating agent is a mixture of a nitrate salt, such as potassium nitrate (KNO₃), in concentrated sulfuric acid (H₂SO₄).[1] An alternative, more potent nitrating system is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid, often referred to as "mixed acid."

Q3: How do the substituents on the starting material, 3,5-difluorobenzonitrile, influence the position of nitration?

The two fluorine atoms are ortho, para-directing, while the nitrile group (-CN) is meta-directing. Both fluorine atoms strongly activate the positions ortho and para to them for electrophilic attack. The nitrile group, being a deactivating group, directs incoming electrophiles to the meta position. In the case of 3,5-difluorobenzonitrile, the positions ortho to one fluorine and para to the other (positions 2, 4, and 6) are activated. The position between the two fluorine atoms (position 4) is the most sterically accessible and electronically favorable for nitration, leading to the desired this compound product.

Q4: What are the critical reaction parameters that must be controlled to maximize yield?

To achieve a high yield of this compound, careful control of the following parameters is essential:

  • Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature, typically between 0°C and 5°C, is crucial to prevent over-nitration and the formation of unwanted byproducts.[2]

  • Reagent Stoichiometry: A slight excess of the nitrating agent can be used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the risk of di-nitrated byproducts.

  • Reaction Time: The reaction should be monitored to determine the optimal duration for maximum conversion of the starting material without significant byproduct formation.

  • Purity of Reagents: The use of anhydrous reagents and dry glassware is important, as the presence of water can affect the concentration of the nitrating species and lead to side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Nitrating Agent: Potassium nitrate may have absorbed moisture.Use a fresh, dry batch of potassium nitrate. Consider gently drying the reagent in an oven before use.
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or low temperature.Extend the reaction time and monitor the progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[2] If the reaction is sluggish at 0°C, consider allowing it to slowly warm to room temperature while carefully monitoring for any exotherm.[2]
Formation of Multiple Products (Impurity Issues) Reaction Temperature Too High: Elevated temperatures can lead to the formation of di-nitrated or other side products.Strictly maintain the recommended low temperature (0-5°C) during the addition of reagents and throughout the reaction.[2] Ensure efficient cooling with an ice-salt bath if necessary.
Incorrect Stoichiometry: An excess of the nitrating agent can promote the formation of over-nitrated byproducts.Use the correct molar ratios of reactants as specified in the protocol. A 1:1 to 1:1.1 molar ratio of 3,5-difluorobenzonitrile to potassium nitrate is a good starting point.
Difficulty in Product Isolation Product is an Oily Substance: The crude product may not solidify upon quenching the reaction mixture in ice water.Try different solvent-antisolvent systems for precipitation. If the product remains oily, proceed with extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by purification.
Persistent Color in the Final Product Presence of Colored Impurities: Nitration reactions can sometimes produce colored byproducts.Add activated charcoal during the recrystallization process to adsorb colored impurities. If the color persists, column chromatography may be necessary for purification.[2]

Optimized Experimental Protocol

This protocol is adapted from a known procedure for the nitration of a similar compound, 4-fluorobenzonitrile, and is optimized for the synthesis of this compound.[1]

Materials:

  • 3,5-Difluorobenzonitrile

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, cool 125 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.

  • Reagent Addition: To the stirred, cold sulfuric acid, slowly add 3,5-difluorobenzonitrile (10.0 g, 71.9 mmol). Subsequently, add potassium nitrate (7.6 g, 75.5 mmol) portion-wise, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • Reaction: Stir the reaction mixture vigorously at 0-5°C for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a crystalline solid.

Visualizing the Workflow and Troubleshooting Logic

To further aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Cool H₂SO₄ to 0°C prep2 Add 3,5-Difluorobenzonitrile prep1->prep2 prep3 Add KNO₃ portion-wise prep2->prep3 react1 Stir at 0-5°C for 30-60 min prep3->react1 react2 Monitor by TLC react1->react2 workup1 Quench with ice react2->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Wash with NaHCO₃ and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify1 Recrystallization or Column Chromatography workup4->purify1 final_product Pure this compound purify1->final_product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Side Product Formation? start->cause2 cause3 Product Loss during Work-up? start->cause3 sol1 Extend Reaction Time / Slightly Increase Temp. cause1->sol1 Check TLC for starting material sol2 Verify Reagent Stoichiometry & Maintain Low Temp. cause2->sol2 Analyze crude product by GC-MS or NMR sol3 Optimize Extraction & Purification Steps cause3->sol3 Review work-up procedure end Improved Yield sol1->end sol2->end sol3->end

Caption: Logical troubleshooting workflow for optimizing synthesis yield.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 9). The Role of this compound in Research Chemistry.
  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
  • BenchChem. Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. Retrieved from a PDF available on the BenchChem website.
  • BenchChem. A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-nitrobenzonitrile. Retrieved from a PDF available on the BenchChem website.
  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Google Patents. JPH06239810A - Method for producing 3,5-difluoroaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 20). Sourcing this compound: Factors for Buyers.
  • CP Lab Safety. This compound, 98% Purity, C7H2F2N2O2, 25 grams. Retrieved from [Link]

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-difluorobenzonitrile. Retrieved from a PDF available on the BenchChem website.
  • ChemSynthesis. 3,5-difluorobenzonitrile - 64248-63-1. Retrieved from [Link]

  • PubChem. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204. Retrieved from [Link]

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Technical Support Center: Purification of 3,5-Difluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Difluoro-4-nitrobenzonitrile (CAS: 1123172-88-2). This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, chemists, and drug development professionals. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for reliable and reproducible downstream applications.[1]

This guide is structured to address practical challenges encountered in the laboratory, moving from general questions to specific troubleshooting scenarios.

Physicochemical Profile

Understanding the physical properties of this compound is the foundation for developing an effective purification strategy. Key data is summarized below.

PropertyValueSource
CAS Number 1123172-88-2[2]
Molecular Formula C₇H₂F₂N₂O₂[3]
Molecular Weight 184.10 g/mol [3]
Appearance Typically a white to off-white or yellow solid/powder.[4][5] (Analogue)
Density ~1.5 g/cm³[3]
Melting Point Not widely reported; similar compounds like 4-Fluoro-3-nitrobenzonitrile melt at 90.5-91.5°C.[5]N/A
Solubility Insoluble in water; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[4][6] (Analogue)N/A
Topological Polar Surface Area 69.6 Ų[3]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Starting Materials: Incomplete consumption of precursors.

  • Regioisomers: If the synthesis involves a nitration step on a difluorobenzonitrile precursor, other isomers may form.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid (3,5-difluoro-4-nitrobenzoic acid) or amide.

  • Residual Solvents and Reagents: Such as DMSO, DMF, or residual acids/bases from the workup.[7][8]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: This is a critical decision that balances purity requirements, yield, and effort. Recrystallization is generally the preferred first-line technique for solid materials due to its simplicity, scalability, and cost-effectiveness.[6] Column chromatography is a more powerful, albeit more labor-intensive, technique used when recrystallization fails or when impurities have very similar properties to the desired compound.[9]

Use the following decision tree to guide your choice:

Purification_Decision_Tree start Crude Product (this compound) is_solid Is the crude product a solid at RT? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) check_purity Assess Purity (TLC, mp, etc.) recrystallize->check_purity success High Purity Achieved check_purity->success Yes failure Purity Not Sufficient or Yield is Poor check_purity->failure No failure->chromatography chrom_purity Assess Purity of Collected Fractions chromatography->chrom_purity chrom_purity->success Clean Fractions Identified

Caption: Decision workflow for selecting a purification method.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble or insoluble at room temperature (or below).[6] Impurities, conversely, should either be completely insoluble or highly soluble at all temperatures.

A systematic solvent screening is the most reliable method:

  • Place ~20-30 mg of your crude material into several test tubes.

  • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube at room temperature.

  • Observe solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor solubility. The compound should fully dissolve at or near the solvent's boiling point.

  • Allow the solution to cool slowly. Abundant crystal formation indicates a promising solvent.

If a single solvent is not effective, a binary solvent system (one "good" solvent where the compound is highly soluble and one "poor" solvent where it is insoluble) can be used.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Crystal Formation After Recrystallization 1. Solution is too dilute: Too much solvent was used during the dissolution step. 2. Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization. 3. Inappropriate Solvent: The compound is too soluble in the chosen solvent, even at low temperatures.1. Gently heat the solution to boil off some of the solvent and re-cool. 2. Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a tiny seed crystal of the pure compound. 3. Re-evaluate your solvent choice. If needed, add a "poor" solvent (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool.
Product "Oils Out" Instead of Crystallizing 1. Melting Point Depression: Significant impurities are present, lowering the melting point of the mixture below the boiling point of the solvent. 2. Rapid Cooling: The solution was cooled too quickly, preventing proper crystal lattice formation.1. Re-heat the solution to dissolve the oil. Add more of the "good" solvent, then allow it to cool much more slowly. If this fails, column chromatography is likely necessary to remove the impurities. 2. Ensure the hot, saturated solution is allowed to cool slowly and undisturbed to room temperature before moving it to an ice bath.[10]
Poor Separation During Column Chromatography 1. Incorrect Mobile Phase (Eluent): The eluent is either too polar (all compounds elute too quickly) or not polar enough (compounds remain on the silica). 2. Column Overloading: Too much crude material was loaded onto the column. 3. Poor Column Packing: Channels or cracks in the silica gel lead to an uneven solvent front.1. Develop an optimal eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the target compound.[11] 2. Use a rule of thumb of 1g of crude material per 30-50g of silica gel. 3. Ensure the silica gel is packed as a uniform slurry and never allowed to run dry. Gently tap the column during packing to settle the stationary phase.[9]
Colored Impurities Persist in the Final Product 1. Highly Conjugated Byproducts: These often have strong chromophores. 2. Degradation: The compound may be degrading under the purification conditions.1. During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[7] 2. If using chromatography, these impurities may elute separately. If not, consider if the compound is sensitive to heat or prolonged exposure to silica gel.

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Caption: Troubleshooting workflow for low yield in recrystallization.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general workflow. The exact solvent and volumes must be determined empirically via solvent screening as described in the FAQs.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is critical to use the absolute minimum amount of hot solvent to ensure a good recovery yield.[6]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

This technique is used for difficult separations or for non-crystalline products.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your target compound from its impurities, with an Rf of ~0.3 for the target.

  • Column Packing:

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

    • In a separate beaker, prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column. Rinse the beaker with more eluent to transfer all the silica. Tap the column gently to pack the silica bed and remove air bubbles.

    • Open the stopcock to drain some eluent, ensuring the solvent level never drops below the top of the silica bed.[9] Add another thin layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve your crude product in the minimum possible amount of the eluent or a slightly more polar solvent.

    • Carefully pipette this concentrated solution directly onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb onto the silica, again ensuring the column does not run dry.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top layer.

    • Begin collecting the eluting solvent in a series of labeled test tubes or flasks (these are your "fractions").[11]

    • Maintain a constant level of eluent at the top of the column throughout the process.

  • Analysis:

    • Monitor the fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • This compound Formula - ECHEMI. ECHEMI.

  • 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem. National Center for Biotechnology Information.

  • This compound | C7H2F2N2O2 | CID 57364465 - PubChem. National Center for Biotechnology Information.

  • The Chemical Profile of this compound (CAS 1123172-88-2). Chemical Vendor Site.

  • US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents. Google Patents.

  • 4-FLUORO-3-NITROBENZONITRILE | 1009-35-4 - ChemicalBook. ChemicalBook.

  • Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile - Benchchem. BenchChem.

  • Sourcing this compound: Factors for Buyers. NINGBO INNO PHARMCHEM CO.,LTD.

  • This compound: A Key Intermediate for Advanced Chemical Synthesis. Chemical Vendor Site.

  • Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile - Benchchem. BenchChem.

  • Column Chromatography - YouTube. Professor Dave Explains.

  • Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol - Benchchem. BenchChem.

  • A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-nitrobenzonitrile - Benchchem. BenchChem.

  • 4-Fluoro-3-nitrobenzonitrile CAS 1009-35-4 - Home Sunshine Pharma. Home Sunshine Pharma.

  • Column Chromatography - YouTube. Lisa O'Neill.

Sources

Part 1: Frequently Asked Questions - Understanding Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a technical support guide about identifying byproducts in reactions of 3,5-Difluoro-4-nitrobenzonitrile.

Based on the search results, I can deduce the following:

  • Main Reactivity : this compound is highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions. The two fluorine atoms, the nitro group, and the nitrile group are all electron-withdrawing, making the aromatic ring very electrophilic. The fluorine atoms are the most likely leaving groups in SNAr reactions.

  • Common Reactions : The primary reaction type will be SNAr, where a nucleophile displaces one or both of the fluorine atoms. Another common reaction would be the reduction of the nitro group to an amine.

  • Potential Byproducts in SNAr :

    • Hydrolysis Product : If water is present (e.g., in the solvent or from a non-anhydrous nucleophile), it can act as a nucleophile, displacing a fluorine atom to form 3,5-Difluoro-4-hydroxybenzonitrile. I found a supplier for this compound (Thermo Scientific), which suggests it's a known and accessible molecule.

    • Over-reaction/Disubstitution : If a strong nucleophile is used in excess or at high temperatures, it might displace both fluorine atoms, leading to a disubstituted product.

    • Regioisomeric Products : While the two fluorine atoms in the starting material are equivalent, if the first substitution introduces a directing group, the second substitution (if it occurs) might have regiochemical preferences. However, with the strong deactivating nitro and cyano groups, disubstitution might be difficult.

    • Side reactions with the nitrile group : While less common under SNAr conditions, strong bases could potentially react with the nitrile group, for example, leading to hydrolysis to an amide or carboxylic acid under certain workup conditions.

  • Potential Byproducts in Nitro Reduction :

    • Incomplete Reduction : The reduction of a nitro group to an amine proceeds through intermediate stages (nitroso, hydroxylamine). Incomplete reduction can lead to a mixture of these intermediates and the final amine product.

    • Side reactions with other functional groups : Strong reducing agents like LiAlH4 can also reduce the nitrile group. Catalytic hydrogenation (e.g., with Pd/C) is a common method that is generally selective for the nitro group.

    • Selective Reduction in Polynitro Compounds : While our molecule is a mononitro compound, the principles of selective reduction (e.g., using H2S/NH3 or Na2S) are relevant and show that reaction conditions are key to avoiding unwanted side reactions. Steric hindrance can play a role in which group is reduced in polynitro compounds.

  • Analytical Identification :

    • Distinguishing Isomers : This is a key challenge. The search results highlight that NMR (1H, 13C, COSY, HMBC), GC-MS, and LC-MS are the primary tools. IR can distinguish functional groups. For complex cases, advanced techniques like ion mobility-mass spectrometry (IMS-MS) or even X-ray crystallography can be used.

    • GC-MS and LC-MS : Useful for separating mixtures and getting molecular weights of components. Comparing retention indices and mass spectra with authentic standards is the gold standard for identification.

    • NMR : Crucial for determining the exact structure of isomers. Chemical shifts, coupling constants, and 2D NMR experiments (like COSY and HMBC) can establish connectivity and differentiate between positional isomers.

Now I can structure the guide. I will create a FAQ format divided into sections: "Understanding Potential Byproducts" and "Analytical & Troubleshooting Strategies". I will include detailed protocols and create Graphviz diagrams for a typical SNAr reaction pathway with byproducts and a troubleshooting workflow. I will ensure all claims are backed by the search results and cited correctly. The reference list will be compiled at the end.## Technical Support Center: this compound Reactions

Welcome to the technical support guide for reactions involving this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, we address common challenges, provide troubleshooting strategies in a direct question-and-answer format, and explain the chemical principles behind byproduct formation to empower you in your synthetic endeavors.

This section addresses the most common issues related to purity and side reactions encountered during the use of this compound.

Q1: I'm performing a nucleophilic aromatic substitution (SNAr) on this compound and see an unexpected, more polar spot on my TLC plate. What is it likely to be?

A: The most probable byproduct is the hydrolysis product, 3-Fluoro-4-nitro-5-hydroxybenzonitrile . The starting material, this compound, possesses a highly electron-deficient aromatic ring due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.[1][2] This high degree of activation makes the ring extremely susceptible to nucleophilic attack, not just from your intended nucleophile but also from trace amounts of water present in your solvent or reagents.[3]

Causality:

  • Activation: The nitro and cyano groups, positioned ortho and para to the fluorine atoms, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, which is typically the rate-determining step.[1][4]

  • Water as a Nucleophile: Even in seemingly anhydrous conditions, residual moisture can act as a potent nucleophile towards this highly activated system, leading to the displacement of a fluoride ion to form the corresponding phenol.

Preventative Measures:

  • Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., distilled over a suitable drying agent or passed through an alumina plug).

  • Dry Reagents: Ensure your nucleophile and any base used are rigorously dried before addition.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent the introduction of atmospheric moisture.

Q2: My SNAr reaction with a primary amine seems to have produced a disubstituted product, even though I used only one equivalent of the nucleophile. Why did this happen?

A: While monosubstitution is expected, the formation of a disubstituted byproduct can occur due to the reactivity of the intermediate product. After the first fluorine is displaced by your amine, the resulting product, an N-aryl-3-fluoro-4-nitrobenzonitrile, is still an activated system.

Causality:

  • Persistent Activation: Although the newly introduced amino group is electron-donating, the powerful electron-withdrawing effects of the nitro and cyano groups may still render the ring sufficiently electrophilic to react with a second equivalent of the nucleophile, especially under forcing conditions (e.g., high temperature, prolonged reaction time, or excess base).

  • Reaction Conditions: Elevated temperatures provide the necessary activation energy for the second, less favorable substitution to occur.

Troubleshooting & Control:

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate for the first substitution. Consider starting at 0 °C or even lower and slowly warming to room temperature.

  • Stoichiometry: Use a slight excess of the limiting reagent (this compound) instead of the nucleophile to ensure the nucleophile is consumed before significant disubstitution can occur.

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS to stop it once the starting material is consumed but before the disubstituted product begins to form in significant quantities.

Q3: I am trying to reduce the nitro group to an amine using catalytic hydrogenation. My final product is a complex mixture. What are the potential byproducts?

A: The reduction of the nitro group in a multifunctional molecule like this can lead to several byproducts if not carefully controlled.

Potential Byproducts & Their Causes:

Byproduct TypeProbable CauseRecommended Action
Partially Reduced Intermediates (Nitroso, Hydroxylamine derivatives)Incomplete reaction; insufficient catalyst, hydrogen pressure, or reaction time.Increase catalyst loading (e.g., Pd/C), increase H₂ pressure, or extend reaction time. Monitor by TLC/LC-MS until full conversion.
Dehalogenated Product (3-Fluoro-4-aminobenzonitrile)Over-reduction or overly aggressive catalyst/conditions leading to hydrodefluorination.Use a less active catalyst or milder conditions. Add a catalyst poison like quinoline if necessary. Monitor temperature closely as the reaction is often exothermic.
Reduced Nitrile Product (3,5-Difluoro-4-aminobenzylamine)Use of an overly strong reducing agent (e.g., LiAlH₄) that also reduces the nitrile.[5]Stick to catalytic hydrogenation (e.g., H₂/Pd/C, PtO₂) or metal/acid reductions (e.g., Sn/HCl, Fe/HCl), which are generally selective for the nitro group.[5]

Expert Insight: Catalytic hydrogenation is an excellent method for this transformation.[5] However, the catalyst's activity and reaction conditions are paramount. A standard 10% Pd/C catalyst in a solvent like ethanol or ethyl acetate under 1-3 atm of H₂ is a good starting point.

Part 2: Analytical & Troubleshooting Strategies

This section provides actionable protocols and workflows for identifying unknown byproducts and resolving common experimental issues.

Q4: How can I definitively identify the structure of an unknown byproduct? I suspect I have isomeric products.

A: A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure elucidation, especially for isomers which have the same mass.[6][7]

Recommended Analytical Workflow:

  • Mass Spectrometry (LC-MS or GC-MS):

    • Objective: To determine the molecular weight of the byproduct and separate it from other components.[8]

    • Procedure: Inject a crude sample of your reaction mixture. The molecular ion peak (M+) will confirm the molecular formula and tell you if you've had, for example, a substitution (F replaced by Nu), hydrolysis (F replaced by OH), or reduction (NO₂ to NH₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the precise connectivity and stereochemistry of the molecule. NMR is the most powerful tool for distinguishing isomers.[7][9]

    • Procedure:

      • Isolate the byproduct using column chromatography or preparative HPLC.

      • Acquire a ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns provide initial structural clues.

      • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

      • If the structure is still ambiguous, perform 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to piece together the molecular skeleton.[7]

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Utility: IR can quickly confirm the presence or absence of groups like -OH (from hydrolysis, broad peak ~3300 cm⁻¹), -NH₂ (from reduction, two sharp peaks ~3350-3500 cm⁻¹), or changes in the -C≡N stretch (~2230 cm⁻¹).

Part 3: Experimental Protocols & Visual Workflows

Protocol: Sample Preparation and Analysis by LC-MS for Reaction Monitoring

This protocol provides a self-validating system to accurately track your reaction's progress.

  • Prepare a Stock Solution of Starting Material: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., Acetonitrile). This is your t=0 reference standard.

  • Reaction Sampling: At designated time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a vial containing 1 mL of your LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water). This dilution stops the reaction and prepares the sample for injection.

  • Injection: Inject the diluted sample into the LC-MS system.

  • Analysis: Monitor the disappearance of the starting material's peak and the appearance of the product peak(s) by extracting the relevant ion chromatograms. This allows for semi-quantitative tracking of conversion and byproduct formation.

Visual Workflow 1: Common SNAr Reaction Pathways

The following diagram illustrates the primary reaction pathway for a generic SNAr reaction with an amine nucleophile (R-NH₂) and highlights the formation of common hydrolysis and disubstitution byproducts.

SNAr_Byproducts SM 3,5-Difluoro-4- nitrobenzonitrile Product Monosubstituted Product (Desired) SM->Product Hydrolysis Hydrolysis Byproduct SM->Hydrolysis Nuc R-NH₂ (Nucleophile) Nuc->SM 1.0 eq Controlled Temp. Nuc->Product Excess R-NH₂ High Temp. Water H₂O (Trace) Water->SM Anhydrous conditions fail Disub Disubstituted Byproduct Product->Disub

Caption: SNAr pathways for this compound.

Visual Workflow 2: Troubleshooting Unexpected TLC/LC-MS Results

This decision tree provides a logical workflow for identifying an unknown impurity observed during a reaction.

Troubleshooting_Workflow start Unexpected spot/peak observed in reaction mixture ms Run LC-MS Analysis start->ms check_mass Does MW match a plausible byproduct? ms->check_mass mw_hydrolysis MW = SM - F + OH (Hydrolysis Product) check_mass->mw_hydrolysis Yes mw_disub MW = Product - F + Nuc (Disubstitution) check_mass->mw_disub Yes mw_other MW is unexpected check_mass->mw_other No confirm_hydrolysis Action: Re-run reaction under strictly anhydrous conditions mw_hydrolysis->confirm_hydrolysis confirm_disub Action: Lower temperature and use 1.0 eq of nucleophile mw_disub->confirm_disub isolate Isolate byproduct via chromatography mw_other->isolate nmr Acquire 1H, 13C, 2D NMR isolate->nmr structure Elucidate structure nmr->structure

Caption: Decision workflow for identifying unknown reaction byproducts.

References

  • TOFWERK. Analysis of Isomeric Flavor and Aroma Compounds by High Resolution IMS-MS: Application Note. Available from: [Link]

  • Wise, S. A., et al. (2001). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 73(22), 5511-5518. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

  • Dąbrowska, J., et al. (2012). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Available from: [Link]

  • Gowda, D. C., et al. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 41B, 2423-2425. Available from: [Link]

  • Quora. What spectral technique is used to distinguish between structural isomers?. Available from: [Link]

  • Science.gov. aromatic positional isomers: Topics by Science.gov. Available from: [Link]

  • Dąbrowska, J., et al. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. Available from: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]

  • Um, I. H., et al. (2015). The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles. Semantic Scholar. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3456. Available from: [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link]

  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

  • Zhang, M., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Synthetic Communications, 48(13), 1626-1632. Available from: [Link]

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of fluorinated benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of working with these valuable compounds. Here, you will find practical, field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to fluorinated benzonitriles, and what are their key considerations?

A1: The primary synthetic pathways to fluorinated benzonitriles include:

  • Nucleophilic Aromatic Substitution (SNAr) Cyanation: This involves the displacement of a leaving group (often a halogen) on a fluorinated aromatic ring with a cyanide source. The success of this reaction is highly dependent on the electronic nature of the ring; electron-withdrawing groups ortho or para to the leaving group significantly accelerate the reaction.[1]

  • Palladium-Catalyzed Cyanation: This method offers a versatile approach for the cyanation of fluorinated aryl halides and triflates under milder conditions than traditional methods.[2][3][4] Catalyst and ligand selection are critical for achieving high yields and functional group tolerance.[4]

  • Functional Group Transformation: This involves modifying a functional group on a pre-existing fluorinated benzene ring to a nitrile. An example is the Sandmeyer reaction, which converts an aniline to a nitrile.[5]

The choice of route depends on factors like the availability and cost of starting materials, desired yield, and scalability.[6]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent selection is critical and can significantly impact reaction outcomes. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMSO, DMF, and NMP are often preferred.[6][7][8] These solvents effectively solvate the cation of the cyanide salt while leaving the nucleophilic cyanide anion relatively free to react.[7] However, be aware that some fluorinating reagents can react violently with certain polar aprotic solvents like DMF.[9] For palladium-catalyzed reactions, solvents like THF, dioxane, and aqueous mixtures are commonly employed.[2][4] Always ensure your solvent is anhydrous, as water can deactivate reagents and catalysts.[10]

Q3: What are the key safety precautions when working with cyanide sources?

A3: Cyanide salts such as NaCN and KCN are highly toxic. Zinc cyanide is less toxic but still poses a significant risk.[4] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and ensure you are trained in its use. Non-toxic alternatives like potassium ferrocyanide (K4[Fe(CN)6]) have been developed for palladium-catalyzed cyanations to mitigate safety concerns.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge that can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the root cause.

G start Low or No Yield reagent Check Reagent Activity start->reagent temp Verify Reaction Temperature reagent->temp Reagents OK sub_reagent1 Use fresh, high-purity reagents. Ensure anhydrous conditions. reagent->sub_reagent1 time Optimize Reaction Time temp->time Temp Correct sub_temp1 For endothermic reactions (e.g., Rosenmund-von Braun), ensure the target temperature is reached and maintained. For exothermic reactions (e.g., nitration), maintain low temperatures to prevent side reactions. temp->sub_temp1 catalyst Evaluate Catalyst/Ligand System time->catalyst Time Sufficient sub_time1 Monitor reaction progress by TLC, GC, or NMR. Some reactions may require extended periods (e.g., overnight). time->sub_time1 solvent Assess Solvent Quality catalyst->solvent Catalyst Active sub_catalyst1 Screen different catalysts and ligands. Ensure correct catalyst loading. Consider catalyst deactivation by cyanide. catalyst->sub_catalyst1 sub_solvent1 Use anhydrous, high-purity solvents. Ensure compatibility with all reagents. solvent->sub_solvent1

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Troubleshooting Steps & Rationale
Inactive Reagents Use fresh, high-purity reagents. Cyanide salts can be hygroscopic, and their reactivity can diminish over time. Ensure all reagents are stored under appropriate anhydrous conditions.[9][11]
Suboptimal Temperature For thermally demanding reactions like the Rosenmund-von Braun, ensure the reaction mixture reaches and is maintained at the specified high temperature (e.g., 170°C).[12] Conversely, for highly exothermic reactions like nitrations, maintain low temperatures (e.g., 0°C) to prevent byproduct formation.[13][11] Cautiously screening a range of temperatures can help identify the optimal condition for your specific substrate.[10]
Insufficient Reaction Time Monitor the reaction progress using analytical techniques like TLC, GC-MS, or NMR to ensure it has gone to completion.[10][14][11][15][16] Some reactions, particularly at lower temperatures, may require longer reaction times.[12]
Catalyst Issues (for catalyzed reactions) In palladium-catalyzed cyanations, the choice of ligand is crucial.[4] Screen different ligands to find the optimal one for your substrate. Catalyst deactivation by cyanide is a known issue; ensure appropriate reaction conditions to minimize this.[4] Verify the correct catalyst loading, as too little will result in an incomplete reaction.
Poor Solvent Quality The presence of water or other impurities in the solvent can quench reagents or deactivate catalysts.[10] Always use anhydrous solvents and ensure they are compatible with all reaction components.[9]
Issue 2: Formation of Side Products and Low Purity

The formation of byproducts can complicate purification and reduce the overall yield of the desired fluorinated benzonitrile.

G start Side Product Formation/ Low Purity temp_control Review Temperature Control start->temp_control reagent_add Check Reagent Addition Rate temp_control->reagent_add Temp Optimized sub_temp1 Excessive temperatures can lead to decomposition or side reactions. For selective reactions, lower temperatures are often beneficial. temp_control->sub_temp1 stoichiometry Verify Stoichiometry reagent_add->stoichiometry Addition Controlled sub_reagent1 Slow, dropwise addition of reagents can help control exotherms and minimize local concentration gradients, reducing byproduct formation. reagent_add->sub_reagent1 purification Optimize Purification Method stoichiometry->purification Stoichiometry Correct sub_stoich1 A large excess of a reagent can lead to undesired secondary reactions, such as dinitration. stoichiometry->sub_stoich1 sub_purify1 Recrystallization from an appropriate solvent system can be highly effective. Column chromatography on silica gel can separate closely related isomers. Ensure complete removal of reagents and byproducts during workup. purification->sub_purify1

Caption: Logic for addressing side product formation.

Potential Cause Troubleshooting Steps & Rationale
Excessive Reaction Temperature High temperatures can promote the formation of byproducts and decomposition.[12] Carefully control the reaction temperature, especially during the addition of reagents. For electrophilic aromatic substitutions, running the reaction at 0°C or lower can significantly improve selectivity.[13]
Uncontrolled Reagent Addition Rapid addition of a reagent can lead to localized "hot spots" and increased side reactions. Add reagents slowly and dropwise, ensuring efficient stirring to maintain a homogeneous reaction mixture.[13]
Incorrect Stoichiometry Using a large excess of a reagent, such as a nitrating agent, can lead to the formation of undesired products like dinitrated compounds.[13] Carefully control the stoichiometry of your reactants.
Inefficient Purification The purification method may not be adequate to separate the desired product from impurities. For challenging separations of isomers, recrystallization with various solvent systems should be explored.[11] Flash column chromatography is also a powerful tool for purification.[14][11]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of a Fluorinated Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the fluorinated aryl bromide (1.0 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add a cyanide source (e.g., Zn(CN)2, 0.6 mmol) and a base or additive if required by the specific catalytic system.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or dioxane/water mixture).

  • Reaction: Heat the reaction mixture to the optimized temperature (often between room temperature and 100°C) and stir for the required time.[2]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., saturated aqueous NaHCO3 or NH4Cl). Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[14][17]

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure fluorinated benzonitrile.[14][11][17]

Data Presentation

Table 1: Comparison of Synthetic Routes to 4-Fluoro-3-nitrobenzonitrile [6]

Parameter Route 1: Nitration Route 2: Halogen Exchange Route 3: SNAr (Cyanation)
Starting Material 4-Fluorobenzonitrile4-Chloro-3-nitrobenzonitrile3,4-Difluoronitrobenzene
Key Reagents Potassium Nitrate, Sulfuric AcidPotassium Fluoride, DMSOSodium Cyanide, DMSO
Reaction Temperature 0°CLikely elevatedLikely elevated
Reported Yield ~35%57%Moderate to good (estimated)

References

  • BenchChem. (n.d.). Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis.
  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
  • ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-nitrobenzonitrile.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers.
  • BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • ResearchGate. (n.d.). A fluorosulfation-cyanation strategy for the synthesis of aryl nitriles.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
  • Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution.
  • BenchChem. (n.d.). A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development.
  • ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile.
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  • ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • ResearchGate. (2025, August 6). A new palladium catalyst system for the cyanation of aryl chlorides.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
  • NIH. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
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  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazinones.
  • Journal of Nuclear Medicine. (2006, May 1). Effect of halogen on microwave-induced nucleophilic [18F]fluorination of meta-halo-benzonitrile derivatives.
  • (n.d.). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-.
  • Wordpress. (2025, December 27). SNAr Reaction in Other Common Molecular Solvents.
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  • NIH. (2024, July 28). Recent Advances on Fluorine Chemistry. PMC.
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  • SiliCycle. (n.d.). Working with fluorinated silica phases.
  • ResearchGate. (n.d.). ¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b.
  • NIH. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PMC.
  • MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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Technical Support Center: Scale-Up Considerations for 3,5-Difluoro-4-nitrobenzonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3,5-Difluoro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to safely and efficiently scale your production of this critical chemical intermediate. This compound is a vital building block in the synthesis of various pharmaceuticals and agrochemicals, and its purity is paramount for successful downstream applications.[1]

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the electrophilic nitration of 3,5-difluorobenzonitrile. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

Q2: What are the critical safety precautions for this nitration reaction, especially during scale-up?

Nitration reactions are highly exothermic and require strict safety protocols.[2][3] Key safety considerations include:

  • Thermal Management: The reaction should be conducted in a vessel with adequate cooling capacity to dissipate the heat generated and prevent a thermal runaway.[4] Maintaining a low reaction temperature, typically between 0-10°C, is crucial, especially during the addition of the nitrating agent.[5]

  • Controlled Reagent Addition: The nitrating agent must be added slowly and in a controlled manner to the substrate solution to manage the rate of heat generation.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Quenching: The reaction mixture should be quenched by slowly adding it to a large volume of ice-water with vigorous stirring to dissipate heat and precipitate the product safely.[5]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (after quenching and work-up) and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction components.[6]

Q4: What are the typical work-up and purification procedures?

A standard work-up procedure involves quenching the reaction mixture in ice-water, followed by filtration to collect the crude solid product. The product is then washed with cold water to remove residual acids.[5]

Purification can be achieved through:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water or isopropanol.[5][7]

  • Column Chromatography: Passing the crude product through a silica gel column can be effective for removing impurities, especially at a smaller scale.[6][8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Nitrating Agent The nitric acid may be of insufficient concentration, or the mixed acid was not prepared correctly. Use fresh, concentrated acids and ensure the mixed acid is prepared by slowly adding nitric acid to sulfuric acid under cooling.[5]
Low Reaction Temperature While initial cooling is critical, the reaction may require a specific temperature range to proceed at a reasonable rate. After the initial exothermic addition, the reaction may need to be maintained at a specific temperature (e.g., 0-10°C) for a set period.[5]
Incomplete Reaction The reaction time may be insufficient. Monitor the reaction using TLC or GC/HPLC until the starting material is consumed.
Problem 2: Formation of Multiple Products (Impurity Issues)
Potential Cause Recommended Solution
Reaction Temperature Too High Elevated temperatures can lead to the formation of dinitrated or other side products. Strictly maintain the recommended low temperature during the addition of the nitrating agent.[6]
Incorrect Stoichiometry An excess of the nitrating agent can promote over-nitration. Use the correct molar ratios of reactants.
Isomer Formation While the fluorine atoms and the nitrile group direct the nitration, minor isomers can still form. Purification by recrystallization or chromatography is necessary to isolate the desired product.
Problem 3: Difficulty in Product Isolation
Potential Cause Recommended Solution
Product is an Oily Substance The crude product may not solidify upon quenching. This could be due to impurities. Try different solvent-antisolvent systems for precipitation. If it remains oily, proceed with extraction using a suitable organic solvent like dichloromethane, followed by purification.
Product Loss During Work-up Significant product loss can occur during filtration and washing. Ensure the product is fully precipitated before filtration and use ice-cold water for washing to minimize solubility losses.

Scale-Up Considerations and Protocols

Scaling up the synthesis of this compound requires careful attention to process parameters to ensure safety, efficiency, and product quality.

Key Scale-Up Parameters
Parameter Lab-Scale (e.g., 1-10 g) Pilot/Production-Scale (e.g., >1 kg) Causality and Considerations
Reactor Glass flask with magnetic stirringGlass-lined or stainless steel reactor with overhead mechanical stirring and a cooling jacketEfficient heat transfer and mixing are critical for controlling the exotherm and ensuring homogeneity. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
Reagent Addition Dropping funnelMetering pumpA metering pump provides precise and controlled addition of the nitrating agent, which is crucial for managing the reaction exotherm at a larger scale.
Temperature Control Ice bathChiller/circulator connected to the reactor jacketA robust and reliable cooling system is essential to maintain the optimal reaction temperature and prevent thermal runaway.
Work-up Quenching in a beaker of iceControlled addition of the reaction mixture to a separate, agitated, and cooled quench vesselAt a larger scale, the quenching process itself can generate significant heat and needs to be carefully controlled.
Purification Recrystallization or column chromatographyRecrystallization in a suitable reactor, followed by centrifugation and dryingColumn chromatography is generally not practical for large-scale purification. Recrystallization is the preferred method.
Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the nitration of similar fluorinated benzonitriles and should be optimized for your specific equipment and scale.

1. Preparation of the Nitrating Mixture:

  • In a separate, clean, and dry vessel, carefully add concentrated nitric acid (1.0-1.2 equivalents) to concentrated sulfuric acid (3-5 volumes relative to the starting material) while cooling in an ice bath to maintain a temperature below 10°C.

2. Reaction Setup:

  • Charge the main reactor with 3,5-difluorobenzonitrile and concentrated sulfuric acid (1-2 volumes).

  • Cool the reactor contents to 0-5°C with efficient stirring.

3. Nitration:

  • Slowly add the pre-cooled nitrating mixture to the reactor containing the 3,5-difluorobenzonitrile solution over 1-2 hours.

  • Maintain the internal temperature of the reactor between 0-10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-3 hours, monitoring for completion by TLC or HPLC.

4. Work-up and Isolation:

  • In a separate quench vessel, prepare a mixture of crushed ice and water.

  • Slowly transfer the reaction mixture to the quench vessel with vigorous stirring, ensuring the temperature of the quench mixture does not rise excessively.

  • The crude this compound will precipitate as a solid.

  • Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer at scale).

  • Wash the filter cake with ample amounts of cold water until the washings are neutral to pH.

5. Purification (Recrystallization):

  • Transfer the crude, damp solid to a clean reactor.

  • Add a suitable solvent (e.g., isopropanol, ethanol, or a mixture with water) and heat the mixture to reflux until all the solid dissolves.

  • Slowly cool the solution to room temperature to allow for the formation of pure crystals.

  • Further cool the mixture in an ice bath or with a chiller to maximize the yield.

  • Isolate the purified crystals by filtration/centrifugation.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the final product under vacuum at a temperature below its melting point (84-86°C).

Visual Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time Yes check_workup Review Work-up Procedure incomplete->check_workup No extend_time->check_reaction loss_during_workup Significant Product Loss During Work-up? check_workup->loss_during_workup optimize_workup Optimize Filtration and Washing Steps loss_during_workup->optimize_workup Yes check_purity Assess Purity of Starting Material loss_during_workup->check_purity No solution Yield Improved optimize_workup->solution impure_sm Starting Material Impure? check_purity->impure_sm purify_sm Purify Starting Material impure_sm->purify_sm Yes impure_sm->solution No purify_sm->solution

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Electrophilic Nitration of 3-Methylbenzonitrile.
  • (n.d.). This compound: A Key Intermediate for Advanced Chemical Synthesis.
  • ChemicalBook. (n.d.). 4-FLUORO-3-NITROBENZONITRILE synthesis.
  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile.
  • (n.d.). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
  • (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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  • (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure.
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  • (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR.
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managing moisture sensitivity of 3,5-Difluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Difluoro-4-nitrobenzonitrile

A Senior Application Scientist's Guide to Managing Moisture Sensitivity

Welcome to the technical support guide for this compound (CAS 1123172-88-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated intermediate in their synthetic workflows.[1][2] As a highly reactive and valuable building block, its performance is intrinsically linked to its purity and integrity.[1] The primary challenge in its application is its sensitivity to moisture, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful application of this reagent in your critical research.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental issues in a direct question-and-answer format, focusing on identifying and solving problems arising from moisture contamination.

Q1: What are the visual or physical signs that my this compound sample may be contaminated with moisture?

A1: While this compound is a stable solid when kept dry, moisture contamination can lead to subtle physical changes. Initially, you may observe a change in the material's texture, such as clumping or the appearance of a slightly sticky or gummy consistency, especially if it was previously a free-flowing crystalline powder. In cases of significant exposure, discoloration may occur, although this is less common. The most definitive sign of moisture is often not visual but is revealed through poor performance in a reaction or by analytical testing. Hygroscopic solids, in general, should be carefully inspected before use if there is any doubt about their storage history.[3]

Q2: My reaction yield is unexpectedly low. Could moisture in the this compound be the culprit?

A2: Absolutely. This is the most common consequence of using a moisture-contaminated sample. The nitrile functional group is susceptible to hydrolysis, especially given the activating nature of the electron-withdrawing nitro and fluoro groups on the aromatic ring.[4] Water can act as a nucleophile, attacking the electrophilic nitrile carbon. This initiates a reaction cascade that converts the nitrile to the corresponding carboxylic acid (3,5-difluoro-4-nitrobenzoic acid) via an amide intermediate. This degradation pathway consumes your starting material, directly reducing the amount available for your desired reaction and thus lowering the yield.

Q3: I'm seeing unexpected side products in my reaction analysis (TLC, LC-MS, NMR). How can moisture contamination of the starting material cause this?

A3: The presence of the hydrolysis product, 3,5-difluoro-4-nitrobenzoic acid, can introduce new reactive pathways. This newly formed carboxylic acid can participate in unintended side reactions with other reagents in your mixture. For example, if your reaction involves a strong base, the acidic proton of the carboxylic acid will be deprotonated, consuming a stoichiometric equivalent of your base. If your reaction uses a coupling agent (e.g., for amide bond formation), the degradation product may compete with your intended substrate, leading to the formation of unwanted amide byproducts. These unexpected products will complicate purification and reduce the overall efficiency of your synthesis.

Q4: My lab doesn't have a glovebox. What are the best alternative techniques for handling this compound?

A4: While a glovebox provides the most secure environment, meticulous handling using a Schlenk line is a highly effective and common alternative in many organic synthesis labs.[5][6] This technique involves using specialized glassware connected to a dual manifold that can supply both a vacuum and a stream of dry, inert gas (like nitrogen or argon). By evacuating the air and adsorbed moisture from the flask and backfilling with inert gas, you can create a moisture-free atmosphere for your reaction. Weighing and adding the solid can be done quickly in the open, followed by immediate evacuation and backfilling, or by using a "nitrogen-purged" glove bag for more sensitive applications.[5]

Q5: I suspect my sample is wet. Can I dry this compound, and if so, how?

A5: Yes, it is often possible to dry a hygroscopic solid reagent. The most common and effective method is drying under high vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₄O₁₀). Place the contaminated solid in a suitable flask (e.g., a round-bottom flask) and connect it to a high-vacuum line. A gentle warming with a heating mantle (e.g., to 30-40°C, well below its melting point) can accelerate the removal of water. This process should be continued for several hours or overnight.[3] It is crucial to ensure the compound is thermally stable at the drying temperature.

Q6: What analytical methods can I use to definitively determine the water content in my sample?

A6: The gold standard for accurately quantifying water content in chemical samples is Karl Fischer Titration (KFT).[7][8][9] This method is highly specific to water and can detect moisture levels down to the parts-per-million (ppm) range.[7] There are two main types: volumetric KFT for higher water content and coulometric KFT for trace amounts.[7] Alternatively, Thermogravimetric Analysis (TGA) can be used, which measures weight loss upon heating.[10] However, TGA measures the loss of all volatiles, not just water, so its results should be interpreted with caution if other volatile impurities could be present.[9][10]

Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound so sensitive to moisture?

The chemical structure of the molecule itself dictates its moisture sensitivity. The nitrile group (-C≡N) is inherently electrophilic at the carbon atom. This electrophilicity is significantly enhanced by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group (-NO₂) on the benzene ring.[1][4] This electronic pull makes the nitrile carbon highly susceptible to attack by nucleophiles, with water being a common nucleophile present in the ambient atmosphere. The resulting hydrolysis reaction converts the nitrile to a carboxylic acid, altering the compound's chemical identity.

FAQ 2: What are the ideal long-term storage conditions for this reagent?

To ensure its long-term stability, this compound should be stored in a tightly sealed container, preferably the original manufacturer's bottle, which often includes a protective seal.[11] The container should be placed inside a desiccator containing an active drying agent (e.g., Drierite or silica gel). For optimal preservation, especially after the bottle has been opened, storing the desiccator in a cool, dark place is recommended.[12] Some suppliers may recommend refrigerated storage; always follow the storage temperature guidelines provided on the product label.[12]

FAQ 3: What are the degradation products of this compound upon exposure to water?

The primary degradation pathway upon exposure to water is hydrolysis. The final and most stable product is 3,5-difluoro-4-nitrobenzoic acid . This reaction proceeds through an intermediate, 3,5-difluoro-4-nitrobenzamide , which may be observable under certain conditions but is typically hydrolyzed further to the carboxylic acid.

FAQ 4: Are there any incompatible solvents or reagents I should be aware of, especially in the presence of trace moisture?

Avoid using protic solvents (like methanol or ethanol) unless they are rigorously dried, as they can facilitate hydrolysis. When using strong bases (e.g., hydroxides, alkoxides), any moisture present can lead to rapid decomposition of the nitrile. Similarly, strong acids can catalyze the hydrolysis reaction. Always use high-purity, anhydrous solvents for reactions involving this reagent to prevent unintended degradation.[13]

Data Summary & Experimental Protocols

Table 1: Recommended Handling and Storage Conditions
ParameterRecommendationRationale
Storage Temperature 2-8°C or as per supplierSlows potential degradation pathways.[12]
Storage Atmosphere Dry, Inert Gas (Argon/Nitrogen)Prevents contact with atmospheric moisture and oxygen.[12]
Container Tightly sealed, original packagingMinimizes exposure to the external environment.[11]
Secondary Storage Desiccator with active desiccantActively removes any moisture that permeates the container seal.[6]
Handling Area Glovebox or Schlenk LineProvides a controlled, inert atmosphere for dispensing and reaction setup.[5]
Solvents Anhydrous GradePrevents introducing water into the reaction, which can initiate hydrolysis.[13]
Protocol 1: Handling this compound using a Schlenk Line

Objective: To safely dispense the solid reagent and set up a reaction under a moisture-free, inert atmosphere.

Materials:

  • Schlenk flask (oven-dried)[5]

  • Septum and glass stopper

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen) source

  • Spatula

  • Balance

Procedure:

  • Prepare Glassware: Ensure your Schlenk flask and any other necessary glassware are thoroughly dried by heating in an oven (e.g., 125°C overnight) and allowed to cool under a stream of inert gas.[5]

  • Inert the Flask: Assemble the cool, dry Schlenk flask with a stir bar inside and seal it with a rubber septum. Connect the sidearm of the flask to the Schlenk line.

  • Purge the Flask: Carefully evacuate the flask under vacuum for 1-2 minutes. Then, switch the stopcock to backfill the flask with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure all atmospheric gases and residual moisture are removed.

  • Weigh the Reagent: In a separate weighing boat on a balance, weigh the required amount of this compound. Perform this step efficiently to minimize time exposed to the atmosphere.

  • Transfer the Reagent: Briefly remove the septum from the Schlenk flask while maintaining a positive pressure of inert gas flowing out of the neck. Quickly add the weighed solid to the flask using a powder funnel.

  • Re-purge the System: Immediately reseal the flask with the septum and repeat the "evacuate-backfill" cycle (Step 3) to remove any air introduced during the transfer.

  • Solvent Addition: Add your anhydrous solvent via a dry syringe through the septum. Your reaction is now ready to proceed under a positive pressure of inert gas.

Visualizations

Diagram 1: Troubleshooting Workflow

A logical workflow for diagnosing reaction failures potentially caused by moisture in this compound.

TroubleshootingWorkflow Start Low Reaction Yield or Unexpected Byproducts CheckReagent Is the this compound sample integrity questionable? Start->CheckReagent VisualInspect Visually inspect the solid. Is it clumpy or sticky? CheckReagent->VisualInspect Yes OtherIssues Troubleshoot other reaction parameters (solvent, temperature, other reagents). CheckReagent->OtherIssues No DryReagent Action: Dry the reagent under high vacuum with P4O10. VisualInspect->DryReagent Yes UseNew Action: Use a fresh, unopened bottle of the reagent. VisualInspect->UseNew No, but still suspect Proceed Proceed with reaction using validated, dry reagent. DryReagent->Proceed UseNew->Proceed

Caption: Troubleshooting workflow for moisture-related issues.

Diagram 2: Hydrolysis of this compound

A simplified representation of the chemical degradation caused by water.

HydrolysisReaction Reactant This compound (Active Reagent) Product 3,5-Difluoro-4-nitrobenzoic Acid (Degradation Product) Reactant->Product Hydrolysis Water H₂O (Moisture) Water->Reactant

Caption: Moisture-induced degradation pathway.

References

  • S&G Gloves. (2025). How to Store Nitrile Gloves Properly.
  • HepatoChem. How do you handle hygroscopic salts?.
  • Alfa Chemistry. Moisture Analysis and the Test Methods.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • University of Rochester, Department of Chemistry. How To: Store Reagents.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • This compound: A Key Intermediate for Advanced Chemical Synthesis.
  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?.
  • Spectrum Chemical. (2016). SAFETY DATA SHEET.
  • ACS Publications. A Capacitance Sensor for Water: Trace Moisture Measurement in Gases and Organic Solvents | Analytical Chemistry.
  • ResearchGate. (2017). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound?.
  • ACS Earth and Space Chemistry. (2024). Decomposition of HCN during Experimental Impacts in Dry and Wet Planetary Atmospheres.
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
  • ACE Laboratories. (2021). Compound Moisture Analysis - Methods & Procedure.
  • Benchchem. An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Research Chemistry.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

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methods for reducing impurities in 3,5-Difluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for professionals in chemical research and pharmaceutical development. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for the purification of 3,5-Difluoro-4-nitrobenzonitrile, a key intermediate in modern synthesis.[1][2] As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you overcome common challenges and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile is highly dependent on the synthetic route employed. However, for common pathways such as the nitration of 3,5-difluorobenzonitrile, you can typically anticipate the following:

  • Unreacted Starting Material: Incomplete conversion is a common source of impurity. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to ensure the reaction goes to completion.[3]

  • Isomeric Byproducts: Depending on the directing effects of the substituents, nitration could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.

  • Over-Nitrated Products: Aggressive reaction conditions (e.g., high temperatures or excessive nitrating agent) can lead to the formation of dinitrated species.[3] Maintaining strict temperature control, often at 0°C during reagent addition, is critical to minimize these side reactions.[3]

  • Residual Acids: If using a nitrating mixture like H₂SO₄/HNO₃, residual acid can carry through the workup. A simple wash with a mild base or passing the crude product through a short plug of silica gel can effectively remove them.[4][5]

  • Solvents and Reagents: Residual solvents from the reaction or workup can also be present.

Q2: How can I best monitor the progress of my purification?

A multi-faceted approach is recommended for robust monitoring:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for a quick assessment of purity. It allows you to visualize the separation of your target compound from impurities and is essential for developing a solvent system for column chromatography.[6] A purified product should ideally show a single spot.

  • Melting Point Determination: A sharp melting point range that is close to the literature value is a strong indicator of high purity.[6] Impurities typically broaden the melting range and depress the melting point.

  • Spectroscopic Methods (Post-Purification): For a definitive assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard.[7][8] HPLC is particularly effective for quantifying purity by area percentage.[9]

Q3: My crude product is a dark oil and won't crystallize. What should I do?

This is a common issue often referred to as "oiling out." It happens when the melting point of the solid is lower than the boiling point of the solvent or when the concentration of impurities is very high, creating a supersaturated solution.[6]

Recommended Solutions:

  • Switch Solvents: Try using a lower-boiling point solvent or a solvent mixture (co-solvent system).

  • Increase Solvent Volume: You may be using too little solvent, leading to supersaturation. Try adding more solvent.

  • Purify First: If the impurity load is high, an initial purification by flash column chromatography may be necessary to remove the substances preventing crystallization.

  • Induce Crystallization: If the oil is persistent, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound to induce nucleation.[6]

Q4: I performed a recrystallization, but my final product is still yellow/brown. How do I remove colored impurities?

Colored impurities are often highly conjugated organic molecules present in small amounts.

  • Activated Charcoal: The most common method is to use activated charcoal (decolorizing carbon). Add a small amount (typically 1-2% by weight of your crude product) to the hot, dissolved solution during recrystallization. Boil for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.[3] Be aware that using too much charcoal can lead to a loss of your desired product.

  • Column Chromatography: If treatment with charcoal is ineffective, the colored impurities may have a polarity similar to your product. In this case, column chromatography is the recommended next step.[3]

Troubleshooting Guide for Purification

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Product Loss During Workup: Significant product loss during extractions or filtration steps.[3]- Ensure efficient extraction with multiple solvent washes. - Carefully transfer solids during filtration to minimize mechanical losses.
Incorrect Recrystallization Solvent: The chosen solvent dissolves the product too well at room temperature, or too much solvent was used.- Re-evaluate solvent choice; an ideal solvent shows low solubility at low temp and high solubility at high temp. - Concentrate the filtrate by evaporating some solvent and attempt to cool again.
Co-elution During Chromatography: Impurities have a similar polarity to the product, leading to poor separation.[3]- Experiment with different solvent systems (eluents) to improve separation.[10] - Consider using a different stationary phase (e.g., alumina instead of silica).
"Oiling Out" During Recrystallization Supersaturation with Impurities: High levels of impurities are preventing crystallization.[6]- Perform a pre-purification step using flash chromatography. - Use a larger volume of solvent to keep impurities dissolved.
Solvent Boiling Point Too High: The solvent's boiling point is higher than the product's melting point.[6]- Select a lower-boiling point solvent or a co-solvent mixture.
Poor Separation in Column Chromatography Inappropriate Solvent System: The eluent is too polar (all compounds elute quickly) or not polar enough (compounds don't move).- Develop a solvent system using TLC. Aim for an Rf value of ~0.3 for your target compound. - Consider using a gradient elution, starting with a non-polar solvent and gradually increasing polarity.
Column Overloading: Too much crude material was loaded onto the column.- Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Acidic/Basic Compound Tailing: The compound is interacting with the silica gel surface.- For basic compounds, add a small amount (0.5-1%) of triethylamine to the eluent. - For acidic compounds, add 0.5-1% of acetic or formic acid to the eluent.[10]

Visualized Workflows & Logic

Diagram 1: Purification Method Selection

Fig. 1: Decision Tree for Purification Method Selection start Crude 3,5-Difluoro-4- nitrobenzonitrile is_solid Is the crude product a solid? start->is_solid is_oily Is the product oily or low-melting? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_colored Is the product heavily colored? charcoal Recrystallize with Activated Charcoal is_colored->charcoal Yes assess_purity Assess Purity (TLC, MP, HPLC) is_colored->assess_purity No chromatography Perform Flash Column Chromatography is_oily->chromatography Yes is_oily->chromatography No (Impurity >5%) recrystallize->is_colored chromatography->assess_purity charcoal->assess_purity

Caption: Decision tree for selecting a suitable purification method.

Diagram 2: General Purification Workflow

Fig. 2: General Experimental Workflow for Purification cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis a Obtain Crude Product b Analyze by TLC a->b c Select Method (Recrystallization or Chromatography) b->c d Execute Purification Protocol c->d e Collect Purified Fractions/Crystals d->e f Dry Product to Constant Weight e->f g Assess Final Purity (TLC, MP, NMR, HPLC) f->g

Caption: High-level overview of the purification and analysis process.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a systematic approach to purifying this compound via recrystallization, including an initial solvent screening stage.[6]

A. Solvent Screening (Microscale)

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Room Temperature Test: Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube. A good solvent will not dissolve the compound at room temperature.

  • Hot Solvent Test: For solvents that did not dissolve the compound, gently heat the test tube. A suitable solvent should dissolve the compound completely at or near its boiling point.

  • Cooling Test: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will yield a large quantity of crystals.

B. Bulk Recrystallization

  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is just dissolved. Using the absolute minimum amount of hot solvent is key to maximizing your recovery yield.[6]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (If Necessary): If charcoal was used, perform a hot filtration to remove it. Preheat your funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This method is ideal for separating compounds with different polarities and is effective when recrystallization fails.[10]

  • Solvent System Selection: Use TLC to find a solvent system (eluent) that gives your target compound an Rf value of approximately 0.3. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column, taking care to avoid air bubbles.

    • Allow the silica to settle into a uniform bed, then add another layer of sand on top. Drain the excess solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Add a small amount of silica gel or Celite to this solution and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add your eluent to the column. Use air pressure to gently push the solvent through the column at a steady rate.

    • Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Vertex AI Search. (n.d.). This compound: A Key Intermediate for Advanced Chemical Synthesis. Retrieved January 7, 2026.
  • Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile. Retrieved January 7, 2026.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. Retrieved January 7, 2026.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). Retrieved January 7, 2026.
  • Google Patents. (n.d.). CN108409605B - Preparation method of 3,4-difluorobenzonitrile. Retrieved January 7, 2026.
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  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Retrieved January 7, 2026.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline. Retrieved January 7, 2026.
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  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Research Chemistry. Retrieved January 7, 2026.
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  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
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  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. Retrieved January 7, 2026.
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Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Difluoro-4-nitrobenzonitrile and 2,4-Difluoronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the judicious selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast array of available reagents, halogenated nitroaromatics stand out for their utility in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity of two such pivotal intermediates: 3,5-Difluoro-4-nitrobenzonitrile and 2,4-Difluoronitrobenzene. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform synthetic strategies.

Introduction: Key Players in Synthesis

Both this compound and 2,4-Difluoronitrobenzene are highly valuable synthons, primarily utilized for their susceptibility to SNAr.[1][2] The electron-withdrawing nature of the nitro group, and in the case of the former, the nitrile group, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluoride ion.[3] This reactivity profile makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] For instance, 2,4-Difluoronitrobenzene is a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.[6][] Similarly, this compound is a crucial component in the development of novel compounds with targeted biological activities.[5][8]

Comparative Reactivity: An Analysis of Electronic and Steric Effects

The reactivity of aryl halides in SNAr reactions is predominantly governed by the degree of activation of the aromatic ring and the stability of the intermediate Meisenheimer complex.[2][3] The key to this reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge of the intermediate through resonance.[9]

In 2,4-Difluoronitrobenzene , the nitro group at the 1-position powerfully activates both the fluorine atoms at the 2- (ortho) and 4- (para) positions. This dual activation makes it a versatile substrate for sequential SNAr reactions, allowing for the introduction of two different nucleophiles.[10] The initial nucleophilic attack preferentially occurs at the para-position (C4) due to a combination of electronic and steric factors. The para-position is electronically more favorable for stabilizing the negative charge of the Meisenheimer complex, and it is sterically less hindered than the ortho-position.

Conversely, This compound presents a different electronic landscape. Here, the nitro group at the 4-position is flanked by two fluorine atoms at the 3- and 5-positions (meta to the nitro group, but ortho to each other). More importantly, the powerful electron-withdrawing nitrile group is situated para to the nitro group. While the nitro group activates the adjacent fluorine atoms, the overall electronic landscape and steric environment differ significantly from 2,4-Difluoronitrobenzene. The synergistic electron-withdrawing effect of the nitro and nitrile groups makes the aromatic ring highly electron-deficient, thus enhancing its reactivity towards nucleophiles.

Generally, the reactivity of halogens in SNAr reactions follows the trend F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack.[11]

Below is a diagram illustrating the structural differences and the positions susceptible to nucleophilic attack.

Caption: Structural comparison of 2,4-Difluoronitrobenzene and this compound.

Quantitative Reactivity Comparison
CompoundNucleophileSolventTemperature (°C)Reaction TimeYield (%)
2,4-DifluoronitrobenzeneMorpholineEtOHReflux18 h88
2,4-DifluoronitrobenzenePyrrolidineN/AN/AN/AN/A
This compoundVarious aminesVariousN/AN/AN/A

Note: The data in this table is compiled from various sources and may not represent a direct comparison under identical conditions. It is intended to be illustrative of typical reaction parameters.

Experimental Protocol: A Representative SNAr Reaction

The following protocol details a typical SNAr reaction with 2,4-Difluoronitrobenzene and can be adapted for this compound, likely with milder conditions or shorter reaction times for the latter.

Synthesis of 4-Morpholino-2-fluoronitrobenzene from 2,4-Difluoronitrobenzene

Materials:

  • 2,4-Difluoronitrobenzene (1.0 eq)

  • Morpholine (1.0 eq)

  • Triethylamine (Et₃N) (1.0 eq)

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Difluoronitrobenzene (e.g., 2.45 mmol, 500 mg).

  • Add ethanol (e.g., 30 mL) to dissolve the starting material.

  • Add morpholine (2.45 mmol, 213 mg) and triethylamine (2.45 mmol, 248 mg) to the solution.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water (e.g., 200 mL) to precipitate the product.

  • Allow the mixture to stand for 5 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with water and air-dry to obtain the desired 4-morpholino-2-fluoronitrobenzene.[10]

G start Start dissolve Dissolve 2,4-DFNB in EtOH start->dissolve add_reagents Add Morpholine and Et3N dissolve->add_reagents reflux Reflux for 18h add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Precipitate with Water cool->precipitate filter Filter and Wash precipitate->filter dry Air Dry Product filter->dry end End dry->end

Caption: Experimental workflow for a typical SNAr reaction.

Safety Considerations

Both 2,4-Difluoronitrobenzene and this compound are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. 2,4-Difluoronitrobenzene is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] Always consult the Safety Data Sheet (SDS) before handling these compounds.

Conclusion

References

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A Comparative Guide to Alternative Starting Materials for 3,5-Difluoro-4-nitrobenzonitrile in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of an appropriate starting material is a critical decision that influences reaction efficiency, cost-effectiveness, and the overall success of a synthetic route. 3,5-Difluoro-4-nitrobenzonitrile stands as a valuable and versatile building block, prized for its unique electronic properties that render it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This guide offers an in-depth comparison of viable alternative starting materials, providing experimental data, mechanistic insights, and practical considerations to aid researchers in making informed decisions for their specific synthetic challenges.

The Central Role of Activated Fluoronitroaromatics in SNAr

The reactivity of this compound in SNAr reactions stems from the potent electron-withdrawing effects of the nitro and nitrile groups, which activate the aromatic ring towards nucleophilic attack. The fluorine atoms, being highly electronegative, further enhance the electrophilicity of the carbon atoms to which they are attached and serve as excellent leaving groups. This combination of features makes it an ideal substrate for the construction of complex molecular architectures.[1] However, factors such as cost, availability, and the potential for undesired side reactions or challenging purification profiles necessitate the consideration of alternative starting materials.

Key Alternatives to this compound

A thorough evaluation of the chemical landscape reveals several classes of compounds that can serve as effective surrogates for this compound. The most prominent among these are isomers of difluoronitrobenzene and other halogenated nitroaromatics.

Isomeric Difluoronitrobenzenes: A Question of Regioselectivity and Reactivity

The primary alternatives to this compound are its isomers, principally 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene . The choice between these isomers is dictated by the desired regioselectivity of the substitution and the inherent reactivity of the available positions.

  • 2,4-Difluoronitrobenzene : In this isomer, both fluorine atoms are positioned ortho and para to the strongly activating nitro group, making them highly susceptible to nucleophilic attack. This can be advantageous for achieving high reaction rates but may lead to mixtures of products if the nucleophile can react at both positions. However, the fluorine at the 4-position is generally more activated.

  • 3,4-Difluoronitrobenzene : This isomer is a key intermediate in the synthesis of important pharmaceuticals, including the antibiotic linezolid.[2] The fluorine at the 4-position is para to the nitro group and is thus the primary site of nucleophilic attack. This often leads to greater regioselectivity compared to the 2,4-isomer.

Halogenated Nitrobenzonitriles: The Impact of the Leaving Group

Another class of alternatives includes compounds where one or both fluorine atoms are replaced by other halogens, such as chlorine or bromine. The nature of the leaving group has a profound impact on the reaction kinetics of SNAr reactions.

It is a well-established principle that in SNAr, fluoride is the most effective leaving group among the halogens.[3] This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, lowering the activation energy.[4] Consequently, fluoro-substituted compounds are significantly more reactive than their chloro- or bromo-analogues.

Comparative Analysis of Key Alternatives

The following table summarizes the key features of the most common alternatives to this compound, providing a basis for comparison in a research and development setting.

Starting MaterialKey FeaturesAdvantagesDisadvantagesRepresentative Applications
This compound Symmetrical structure. Two equivalent fluorine atoms activated by a para-nitro group.High reactivity, potentially leading to disubstitution under forcing conditions.Can be more expensive and less readily available in bulk compared to some isomers.Synthesis of complex heterocyclic compounds.
2,4-Difluoronitrobenzene Two highly activated fluorine atoms (ortho and para to the nitro group).Very high reactivity.Potential for lack of regioselectivity, leading to product mixtures.Synthesis of kinase inhibitors, agrochemicals.[5]
3,4-Difluoronitrobenzene Fluorine at the 4-position is highly activated (para to the nitro group).Good reactivity with high regioselectivity for substitution at the 4-position.[6][7]The fluorine at the 3-position is significantly less reactive.Synthesis of linezolid and other oxazolidinone antibiotics.[2]
4-Chloro-3-nitrobenzonitrile Chloro leaving group.Generally lower cost and good availability.Significantly lower reactivity compared to fluoro-analogues, may require harsher reaction conditions.[4]Intermediate in syntheses where lower reactivity is acceptable or desirable.

Experimental Data and Protocols

A direct comparison of reaction yields and kinetics under identical conditions is the most reliable method for evaluating starting materials. While a single study directly comparing all alternatives is not available, the following sections provide representative experimental protocols and kinetic data for key SNAr reactions.

Kinetic Data for the Reaction of 2,4-Difluoronitrobenzene with Amines

A study on the SNAr reaction of 2,4-difluoronitrobenzene with pyrrolidine in ethanol provided the following kinetic parameters:

Reaction StepRate Constant (k) at 90°C (10⁻³ M⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
2,4-difluoronitrobenzene to ortho-substituted product23.70 ± 0.0438.2 ± 0.3
2,4-difluoronitrobenzene to para-substituted product6.90 ± 0.0132.9 ± 0.5
ortho-substituted product to di-substituted productConverged to zeroConverged to zero
para-substituted product to di-substituted product1.500 ± 0.00540.8 ± 1.5

Adapted from Hone et al. (2017).[8]

This data quantitatively demonstrates the higher reactivity of the ortho-position in 2,4-difluoronitrobenzene towards nucleophilic attack by pyrrolidine under these conditions.

Representative Experimental Protocol: SNAr of a Difluoronitrobenzene with an Amine

This protocol is a general procedure that can be adapted for various difluoronitrobenzene isomers and amine nucleophiles.

Materials:

  • Difluoronitrobenzene derivative (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the difluoronitrobenzene derivative (1.0 eq) and dissolve it in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.[9]

Cost and Availability

The cost and availability of starting materials are critical considerations, especially for large-scale synthesis. The following table provides an approximate price comparison based on currently available supplier data. Prices are subject to change and vary by supplier and purity.

CompoundSupplier A (Price per gram)Supplier B (Price per gram)General Availability
This compound ~$15-20 (for 25g)[10]Varies, often custom synthesisLess common, may require lead time.[11][12][13]
2,4-Difluoronitrobenzene ~$0.30 (for 25g)~$1.26 (for 25g)[14]Readily available from multiple suppliers.[15][16]
3,4-Difluoronitrobenzene ~$1.34 (for 25g)[6]~$2.55 (for 50g)Readily available from multiple suppliers.[17][18][19]
4-Chloro-3-nitrobenzonitrile ~$0.50 - $1.00~$0.75 - $1.50Widely available and generally the most cost-effective.

Mechanistic Considerations and Workflow Visualization

The SNAr reaction proceeds via a two-step addition-elimination mechanism, with the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Addition (Rate-determining step) C Product + Leaving Group B->C Elimination Starting_Material_Selection cluster_alternatives Alternative Starting Materials Start Synthetic Goal Reactivity Required Reactivity Start->Reactivity Regioselectivity Desired Regioselectivity Start->Regioselectivity Cost Cost & Availability Start->Cost 3,5-DFNB This compound Reactivity->3,5-DFNB High 2,4-DFNB 2,4-Difluoronitrobenzene Reactivity->2,4-DFNB High 3,4-DFNB 3,4-Difluoronitrobenzene Reactivity->3,4-DFNB Moderate-High 4-ClNB 4-Chloro-3-nitrobenzonitrile Reactivity->4-ClNB Low Regioselectivity->3,5-DFNB Symmetrical Regioselectivity->2,4-DFNB Potential Mixture Regioselectivity->3,4-DFNB High (4-position) Cost->3,5-DFNB High Cost->2,4-DFNB Low-Moderate Cost->3,4-DFNB Moderate Cost->4-ClNB Low

Caption: Logical workflow for selecting an alternative starting material.

Conclusion and Recommendations

The selection of a starting material to replace this compound is a multi-faceted decision that requires a careful balancing of reactivity, regioselectivity, cost, and availability.

  • For syntheses where high reactivity is paramount and potential regioselectivity issues can be managed, 2,4-difluoronitrobenzene is an excellent and cost-effective alternative.

  • When high regioselectivity for substitution at the 4-position is the primary concern, 3,4-difluoronitrobenzene is the preferred choice, with a strong precedent in pharmaceutical synthesis.

  • If cost is the main driver and lower reactivity can be tolerated through more forcing reaction conditions, 4-chloro-3-nitrobenzonitrile and other chloro-analogues are viable options.

  • This compound remains a valuable, albeit often more expensive, starting material for specific applications where its unique substitution pattern is required.

Ultimately, the optimal choice will be dictated by the specific requirements of the target molecule and the overall synthetic strategy. This guide provides the foundational information to empower researchers to make a well-informed and strategic selection.

References

  • IndiaMART. Technical Grade 2,4-Difluoronitrobenzene For Industrial, Powder. [Link]

  • Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]

  • ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]

  • ResearchGate. Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... [Link]

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  • ResearchGate. Nonpolar Solvent a Key for Highly Regioselective S N Ar Reaction in the Case of 2,4-Difluoronitrobenzene | Request PDF. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing this compound: Factors for Buyers. [Link]

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  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • WuXi Biology. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. [Link]

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. [Link]

  • MDPI. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Fluorinated Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative analysis of the biological activity of fluorinated compounds versus their non-fluorinated analogues. We will delve into the fundamental physicochemical properties of fluorine that drive profound changes in potency, selectivity, metabolic stability, and pharmacokinetics. This document is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also field-proven experimental protocols to empower your research. By synthesizing technical accuracy with practical insights, this guide serves as an authoritative resource for designing, executing, and interpreting studies on fluorinated molecules.

Introduction: The Strategic Imperative of Fluorine in Drug Design

In the landscape of drug discovery, the substitution of a hydrogen atom with fluorine represents one of the most powerful and widely used strategies to optimize a lead compound. Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its remarkable ability to enhance drug-like properties[1][2]. The rationale extends far beyond simple isosteric replacement; the unique electronic nature of fluorine imparts a suite of advantageous characteristics to a molecule. Judicious placement of fluorine can productively influence molecular conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways[3][4][5]. This guide will explore the causality behind these effects and provide the experimental workflows necessary to validate them.

Physicochemical Foundations of Fluorine's Biological Impact

Understanding the biological consequences of fluorination begins with its fundamental physicochemical properties. The fluorine atom is a true outlier in the periodic table, and its unique characteristics are the source of its power in medicinal chemistry.

  • High Electronegativity: As the most electronegative element, fluorine (Pauling scale: 3.98) creates a strong dipole in the carbon-fluorine (C-F) bond, profoundly altering the electronic landscape of the entire molecule[6][7]. This can lower the pKa of nearby basic amines, reducing their charge at physiological pH and thereby improving cell membrane permeability.

  • Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å)[6][7]. This allows it to act as a minimal steric perturbation, often replacing hydrogen without disrupting the molecule's ability to fit into a target binding pocket.

  • The Strength of the Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~109 kcal/mol)[2][7]. This exceptional stability is the primary reason for one of fluorine's most celebrated benefits: enhanced metabolic stability.

These core properties collectively influence a drug's pharmacodynamic and pharmacokinetic profile, as illustrated in the diagram below.

Fluorine_Effects cluster_properties Fundamental Properties of Fluorine cluster_impact Impact on Drug Characteristics cluster_outcome Pharmacological Outcomes Prop1 High Electronegativity Impact1 Alters pKa of Proximal Groups Prop1->Impact1 Impact2 Enhances Binding Affinity (Potency & Selectivity) Prop1->Impact2 Creates favorable dipole interactions Impact4 Influences Molecular Conformation Prop1->Impact4 Gauche effect Prop2 Small Atomic Radius Prop2->Impact2 Minimal steric clash Prop3 Strong C-F Bond Impact3 Blocks Metabolic Attack Prop3->Impact3 Resists CYP450 oxidation Outcome1 Improved Permeability & Oral Bioavailability Impact1->Outcome1 Outcome2 Increased Target Potency Impact2->Outcome2 Outcome3 Longer Half-Life (t½) Impact3->Outcome3 Impact4->Outcome2 Impact5 Modulates Lipophilicity Impact5->Outcome1

Caption: Key Physicochemical Properties of Fluorine and Their Downstream Effects on Drug Behavior.

Comparative Analysis of Biological Performance Metrics

When comparing a fluorinated compound to its parent analogue, several key performance metrics are typically enhanced.

Potency and Target Affinity

Fluorine can increase binding affinity through several mechanisms. The polarized C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the target protein[7][8]. Furthermore, by influencing the molecule's conformation through steric or electronic effects (e.g., the gauche effect), fluorine can "pre-organize" the drug into a bioactive conformation that binds more readily to its target, leading to a significant increase in potency[7][9].

Metabolic Stability and Pharmacokinetics

One of the most common and successful applications of fluorination is to block metabolic oxidation[6][7]. Cytochrome P450 (CYP450) enzymes in the liver are responsible for the metabolism of most drugs, often through the oxidation of a C-H bond. Replacing a metabolically vulnerable hydrogen with a fluorine atom effectively armors that position, as the C-F bond is highly resistant to enzymatic cleavage[2][10]. This strategic replacement can dramatically decrease metabolic clearance, prolong the drug's half-life, and improve its overall systemic exposure[6][9].

Membrane Permeability and Bioavailability

Passive diffusion across cell membranes is critical for the oral bioavailability of many drugs. This property is governed by a delicate balance of lipophilicity and polarity.

  • pKa Modulation: By lowering the basicity of nearby nitrogen atoms, fluorine can decrease the proportion of the compound that is ionized at physiological pH. The neutral form of a drug is more membrane-permeable, and this effect can significantly boost absorption[3][6].

  • Lipophilicity (LogP/LogD): A single fluorine substitution often slightly increases a molecule's lipophilicity, which can enhance partitioning into lipid membranes[11]. However, this effect is context-dependent, and heavily fluorinated motifs like the trifluoromethyl (-CF3) group can have more complex effects[10].

Standardized Experimental Workflows for Comparative Assessment

To empirically validate the benefits of fluorination, a series of standardized in vitro assays are essential. The following protocols are designed to be self-validating systems, incorporating necessary controls for trustworthy and reproducible data.

Workflow Start Begin Comparative Analysis: Parent (C-H) vs. Fluoro-Analogue (C-F) Assay1 Protocol 1: Cell-Based Potency Assay (IC50 Determination) Start->Assay1 Assay2 Protocol 2: Metabolic Stability Assay (Liver Microsomes) Start->Assay2 Assay3 Protocol 3: Permeability Assay (PAMPA) Start->Assay3 Data Data Synthesis & Analysis Assay1->Data Assay2->Data Assay3->Data Decision Decision Point: - Improved Profile? - New Liabilities? Data->Decision

Caption: Experimental Workflow for the Comparative Analysis of a Fluorinated Compound.

Protocol 1: Cell-Based Potency Assay (IC50 Determination)

Principle of the Assay: This protocol determines the concentration of a compound required to inhibit a specific biological process (e.g., cell proliferation) by 50%. It is a fundamental measure of a drug's potency. The MTT assay, which measures the metabolic activity of living cells, is a common and reliable method[12][13].

Methodology:

  • Cell Seeding: Seed a 96-well plate with the target cell line at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment[13].

  • Compound Preparation: Prepare a 2x concentrated stock of the parent and fluorinated compounds. Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in culture medium to create a range of concentrations that will span the full dose-response curve (e.g., 100 µM to 5 nM)[13].

  • Cell Treatment: Add 100 µL of the serially diluted compounds to the corresponding wells.

  • Controls (Critical for Validation):

    • Vehicle Control: Wells treated with the same concentration of solvent (e.g., 0.1% DMSO) used to dissolve the compounds. This represents 0% inhibition.

    • Positive Control: Wells treated with a known inhibitor of the cell line to confirm assay responsiveness.

    • Blank Control: Wells containing medium only, for background subtraction.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition versus log[concentration] and fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value[14].

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

Principle of the Assay: This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily CYP450s, contained within liver microsomes. A slower rate of degradation indicates higher metabolic stability[15].

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of the test compound (parent and fluoro-analogue) at 100x the final concentration (e.g., 100 µM for a 1 µM final concentration).

    • Prepare a solution of liver microsomes (e.g., human, rat) in reaction buffer.

    • Prepare a solution of the critical cofactor, NADPH, in reaction buffer.

  • Incubation Setup:

    • In a 96-well plate, pre-warm the liver microsome solution and test compound to 37°C.

    • Initiate the Reaction: Add the NADPH solution to start the metabolic reaction. The final reaction volume should contain the compound (1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and NADPH (e.g., 1 mM) in buffer.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis)[15].

  • Controls (Critical for Validation):

    • Negative Control (T=0): A sample quenched immediately after adding the compound, before metabolism can occur.

    • No-NADPH Control: An incubation carried out without NADPH. No significant metabolism should occur, confirming the reaction is cofactor-dependent.

    • Positive Control: A compound with a known metabolic profile (e.g., Verapamil) to ensure the microsomes are active.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • Data Acquisition: Analyze the samples using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line corresponds to the degradation rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k[15].

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle of the Assay: PAMPA is a cell-free method that predicts passive diffusion across a biological membrane. It measures the permeation of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment[16][17]. This is a high-throughput screen for predicting oral absorption.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane[18].

  • Solution Preparation:

    • Donor Solution: Dissolve the test compounds (parent and fluoro-analogue) in a buffer mimicking the gastrointestinal tract (e.g., pH 6.5) to a final concentration (e.g., 200 µM).

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer (e.g., PBS pH 7.4).

  • Assay Assembly (The "Sandwich"): Place the lipid-coated donor plate onto the acceptor plate[19]. Add the donor solution containing the test compounds to the donor wells.

  • Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking[17][18].

  • Controls (Critical for Validation):

    • High Permeability Control: A compound known to be highly permeable (e.g., Propranolol).

    • Low Permeability Control: A compound known to be poorly permeable (e.g., Atenolol).

    • Membrane Integrity Control: Use a fluorescent marker like Lucifer Yellow to ensure the membrane was not compromised during the assay[17].

  • Data Acquisition: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (equilibrium standard), using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS)[18].

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    • Where VA and VD are the volumes of the acceptor and donor wells, respectively.

Case Study: Comparative Data Analysis

Let's consider a hypothetical case study comparing a lead compound, "Parent-H," with its strategically fluorinated analogue, "Fluoro-F." The data from the described assays are summarized below.

ParameterParent-HFluoro-FRationale for Change with Fluorination
Potency (IC50) 85 nM9.5 nMEnhanced binding affinity due to favorable dipole interactions and/or conformational stabilization.
Metabolic Stability (t½) 12 min115 minThe C-F bond at the site of metabolism blocks CYP450-mediated oxidation, drastically slowing clearance.
Permeability (Pe) 2.5 x 10⁻⁶ cm/s8.1 x 10⁻⁶ cm/sFluorine lowered the pKa of a nearby amine, increasing the neutral, more permeable species at assay pH.

Interpretation of Results: The introduction of a single fluorine atom resulted in a nearly 9-fold increase in potency (lower IC50). More dramatically, the metabolic half-life increased by almost 10-fold, indicating that the primary metabolic "soft spot" was successfully blocked. Finally, the permeability more than tripled. Collectively, these data provide a compelling, evidence-based rationale to advance "Fluoro-F" as a superior drug candidate over its parent compound.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a validated and powerful approach in drug discovery for enhancing the biological and pharmacological properties of lead compounds. As this guide has demonstrated, fluorination can profoundly and positively impact potency, metabolic stability, and permeability. However, the benefits are highly context-dependent, and rigorous experimental validation is paramount[9]. The workflows provided herein offer a robust framework for the comparative analysis of fluorinated molecules, enabling researchers to make data-driven decisions. As synthetic methods for late-stage fluorination continue to advance, the ability to rapidly synthesize and test fluorinated analogues will further accelerate the discovery of safer and more effective medicines.

References

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A Senior Application Scientist's Comparative Guide to Purity Validation of 3,5-Difluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

3,5-Difluoro-4-nitrobenzonitrile (CAS 1123172-88-2) is a vital intermediate in the synthesis of advanced chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique molecular architecture, featuring two fluorine atoms, a nitro group, and a nitrile moiety, imparts specific reactivity that is harnessed to build complex target molecules.[1] The purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product.

This guide provides a comparative analysis of the principal analytical techniques for validating the purity of this compound. We will move beyond simple procedural descriptions to explore the scientific rationale behind method selection, the intricacies of protocol design, and the validation framework that ensures data integrity, all grounded in the principles outlined by the International Council for Harmonisation (ICH).[2][3]

The Foundation: A Risk-Based Approach to Method Validation

The objective of any analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[3] For purity analysis, this means the method must be able to accurately and precisely quantify the main component while simultaneously detecting and quantifying any significant impurities. The ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will apply to our comparison.[2][3][4][5]

The validation process is a logical, systematic journey to establish method performance.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Reporting Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Column, Temperature) Dev->Opt Based on compound properties Proto Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) Opt->Proto Method Finalized Spec Specificity / Selectivity Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability, Intermediate) LoQ Limit of Quantitation (LOQ) Rob Robustness Exec Execute Validation Experiments Rep Generate Validation Report Exec->Rep Summarize data Final Fit for Purpose Method Rep->Final Method is Validated

Caption: A generalized workflow for analytical method validation per ICH guidelines.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is the most critical decision in developing a purity method. For a small organic molecule like this compound, the primary candidates are chromatographic and spectroscopic methods. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (¹H and ¹⁹F qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Primary Application Purity/assay and impurity profiling of non-volatile and thermally labile compounds.Purity/assay and impurity profiling of volatile and thermally stable compounds.[6]Absolute purity determination (assay) without a primary reference standard; structural confirmation.[7]
Selectivity High; tunable via column chemistry (C18, Phenyl-Hexyl, etc.) and mobile phase composition.[8]Very high; based on boiling point and polarity, with a wide range of column choices.[9]Exceptional; distinguishes isomers based on unique chemical environments of nuclei.
Sensitivity High (ng to pg level), depending on the detector (UV, MS).Very high (pg to fg level), especially with sensitive detectors like FID or MS.[10]Moderate to low (µg to mg level).[11]
Quantitation Relative quantitation against a reference standard.Relative quantitation against a reference standard.Absolute quantitation against a certified internal standard.[12]
Key Strengths Versatile, robust, wide applicability for drug substances and products.Excellent for resolving volatile impurities (e.g., residual solvents) and positional isomers.[13]Non-destructive; provides structural information; "first principles" quantitation.[14]
Limitations Requires reference standards for all impurities to be quantified.Sample must be volatile and thermally stable; derivatization may be needed.Lower sensitivity than chromatographic methods; higher instrumentation cost.

Method Deep Dive 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the workhorse for pharmaceutical purity analysis because it can separate a wide range of potential impurities, from starting materials to degradation products, that may not be volatile or thermally stable. For this compound, an RP-HPLC method using a UV detector is the logical starting point, as the aromatic nitro- and cyano- groups provide strong chromophores for sensitive detection.

Experimental Protocol: RP-HPLC for Purity Determination

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Std 1. Prepare Standard Stock (1 mg/mL) in Acetonitrile Prep_Work 2. Prepare Working Standard (e.g., 0.1 mg/mL) Prep_Sample 3. Prepare Sample Solution (e.g., 1 mg/mL) Prep_Filter 4. Filter all solutions (0.45 µm) Inject 5. Inject onto HPLC System Prep_Filter->Inject Load into Autosampler Separate 6. Isocratic/Gradient Separation Inject->Separate Detect 7. UV Detection (e.g., 254 nm) Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Generate Chromatogram Calculate 9. Calculate Purity (% Area Normalization) or Assay vs. Standard Integrate->Calculate cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Prep_Std 1. Prepare Standard Stock (e.g., 1 mg/mL) in Acetone or Ethyl Acetate Prep_Sample 2. Prepare Sample Solution (e.g., 10 mg/mL) Prep_Vial 3. Transfer to GC Autosampler Vial Inject 4. Inject into Heated Inlet (Vaporization) Prep_Vial->Inject Load into Autosampler Separate 5. Temperature-Programmed Separation in Column Inject->Separate Detect 6. Flame Ionization Detection (FID) Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Generate Chromatogram Calculate 8. Calculate Purity by % Area Normalization Integrate->Calculate cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing Prep_IS 1. Accurately weigh Internal Standard (IS) of known purity Prep_Analyte 2. Accurately weigh Analyte Prep_Dissolve 3. Dissolve both in deuterated solvent (e.g., DMSO-d6) in a vial Prep_Tube 4. Transfer to NMR tube Acquire 5. Acquire ¹⁹F NMR Spectrum with Quantitative Parameters (long relaxation delay) Prep_Tube->Acquire Insert into Spectrometer Integrate 6. Integrate Analyte and IS Signals Acquire->Integrate Generate Spectrum Calculate 7. Calculate Purity using the standard qNMR equation

Sources

The Fluorine Advantage: A Comparative Guide to Leveraging Fluorinated Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is not merely a trend but a cornerstone of rational drug design.[1] Its unique electronic and steric properties provide a powerful tool to overcome common challenges in pharmacokinetics and pharmacodynamics.[2] This guide offers an in-depth comparison of fluorinated versus non-fluorinated compounds, supported by experimental data and detailed protocols, to illustrate the profound impact of this "small magic bullet atom" in drug development.[3]

The Rationale: Why Fluorine is a Game-Changer

The substitution of a hydrogen atom (van der Waals radius of 1.20 Å) with a slightly larger fluorine atom (van der Waals radius of 1.47 Å) can dramatically alter a molecule's biological profile with minimal steric perturbation.[4][5] This is due to fluorine's extreme electronegativity (3.98 on the Pauling scale), the strength of the carbon-fluorine (C-F) bond, and its unique ability to form specific interactions with biological targets.[6][7] These properties translate into tangible advantages in four key areas: metabolic stability, binding affinity, lipophilicity, and acidity/basicity (pKa).

Enhancing Metabolic Stability: Blocking the "Soft Spots"

A primary challenge in drug development is preventing rapid metabolic breakdown by enzymes, particularly the Cytochrome P450 (CYP) family in the liver.[8] Many drug candidates fail due to the oxidation of metabolically labile C-H bonds. The C-F bond is significantly stronger and more stable than a C-H bond, making it resistant to enzymatic cleavage.[7] By strategically placing fluorine atoms at these metabolic "soft spots," we can effectively block oxidation, prolonging the drug's half-life and increasing its systemic exposure.[1][9]

Experimental Workflow: Comparative Metabolic Stability Assay

The following diagram illustrates a typical workflow for comparing the metabolic stability of a non-fluorinated parent compound (Parent-H) and its fluorinated analog (Parent-F).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results & Comparison A Dissolve Parent-H & Parent-F in DMSO (10 mM Stocks) C Incubate Parent-H + HLM at 37°C A->C Add to incubations D Incubate Parent-F + HLM at 37°C A->D Add to incubations B Prepare Human Liver Microsome (HLM) Suspension with NADPH B->C B->D E Aliquots taken at 0, 5, 15, 30, 45 min C->E D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate % Parent Remaining H->I J Determine In Vitro Half-Life (t½) I->J K Compare t½ of Parent-F vs. Parent-H J->K

Caption: Workflow for a comparative metabolic stability assay.

Comparative Data: Metabolic Stability

The following table presents hypothetical but realistic data from a human liver microsome (HLM) stability assay comparing a lead compound with its fluorinated derivative.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Lead Compound (Parent-H)12115.5
Fluorinated Analog (Parent-F)5823.9

Data shows a nearly 5-fold increase in metabolic stability for the fluorinated analog, a direct result of blocking a key site of oxidative metabolism.[10]

Modulating Binding Affinity: A Handle for Potency

Fluorine's high electronegativity creates a polarized C-F bond that can engage in favorable dipole-dipole, electrostatic, or even weak hydrogen bond-like interactions (C-F···H-X) with amino acid residues in a protein's binding pocket.[11] Furthermore, fluorination can alter the conformation of a molecule, locking it into a more bioactive shape that fits the target receptor better.[1] This "gauche effect" can enhance binding affinity and, consequently, drug potency.[11] For example, the introduction of a fluorine atom at the C-6 position of the quinolone scaffold was shown to enhance DNA gyrase binding affinity, a key factor in the success of fluoroquinolone antibiotics.[1][5]

Logical Relationship: Fluorine's Impact on Binding

This diagram shows how fluorine's properties influence molecular interactions to improve binding affinity.

G F Fluorine Incorporation EN High Electronegativity F->EN Conf Conformational Constraint (Gauche Effect) F->Conf Polar Polarized C-F Bond EN->Polar Shape Stabilized Bioactive Conformation Conf->Shape Interactions Enhanced Electrostatic & Dipolar Interactions Polar->Interactions Fit Improved Shape Complementarity Shape->Fit Affinity Increased Binding Affinity (Lower Kd) Interactions->Affinity Fit->Affinity

Caption: How fluorine enhances protein-ligand binding affinity.

Comparative Data: Binding Affinity

This table illustrates the potential impact of fluorination on the binding affinity for a hypothetical kinase inhibitor.

CompoundTarget Kinase Binding Affinity (Kd, nM)
Lead Compound (Parent-H)85
Fluorinated Analog (Parent-F)12

The 7-fold improvement in binding affinity for the fluorinated analog could translate directly to increased potency in cellular assays.[12]

Fine-Tuning Physicochemical Properties: Lipophilicity (LogP/LogD) and Acidity (pKa)

Fluorine's impact on a molecule's lipophilicity and acidity is nuanced and highly context-dependent, offering a valuable tool for optimization.[13]

  • Lipophilicity (LogP/LogD): The LogP (partition coefficient) and LogD (distribution coefficient at a specific pH) are critical measures of a drug's ability to pass through cell membranes.[14][15] Generally, replacing a C-H bond with a C-F bond increases lipophilicity, which can improve membrane permeability and oral absorption.[7][9] However, the effect is not always straightforward; introducing fluorine near a polar functional group can sometimes decrease lipophilicity due to inductive effects.[13] This allows for precise tuning to achieve the optimal balance for absorption and distribution.

  • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[4][11] For a basic amine, this means the compound will be less protonated at physiological pH (7.4). A less basic compound is often more membrane-permeable, leading to better bioavailability.[6]

Comparative Data: Physicochemical Properties

CompoundLogD (pH 7.4)pKa (of nearest basic amine)
Lead Compound (Parent-H)1.89.2
Fluorinated Analog (Parent-F)2.38.5

The fluorinated analog is more lipophilic and less basic, a combination that often leads to improved oral bioavailability.[1][16]

Experimental Protocols

To provide a self-validating system, the following are detailed protocols for the key experiments discussed.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound compared to its fluorinated analog.

Materials:

  • Test compounds (Parent-H, Parent-F)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with an appropriate internal standard (e.g., Tolbutamide)

  • 96-well plates, incubator shaker, centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM suspension in phosphate buffer. Prepare 1 µM working solutions of the test compounds in buffer.

  • Incubation Setup: In a 96-well plate, add the HLM suspension and pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound working solution to the HLM to start the reaction. In a separate well, add the compound to heat-inactivated HLM as a control.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the incubation mixture.[17]

  • Quenching: Immediately add the aliquot to a well containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[18]

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line equals the elimination rate constant (k). Calculate half-life as t½ = 0.693 / k.[19]

Protocol 2: Determination of Binding Affinity via Surface Plasmon Resonance (SPR)

Objective: To measure the equilibrium dissociation constant (Kd) of a test compound and its fluorinated analog against a target protein.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target protein

  • Test compounds (Parent-H, Parent-F)

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Compound Preparation: Prepare a serial dilution of each test compound in running buffer, including a zero-concentration blank.

  • Binding Analysis: Inject the compound dilutions over the immobilized protein surface, flowing from the lowest to the highest concentration.

  • Data Collection: Monitor the change in response units (RU) over time for each injection to generate sensorgrams showing association and dissociation phases.

  • Regeneration: After each compound injection, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.

  • Analysis: Plot the steady-state response against the compound concentration and fit the data to a 1:1 binding model to determine the Kd.[12]

Protocol 3: LogD (pH 7.4) Determination via Shake-Flask Method

Objective: To measure the distribution coefficient of a test compound and its fluorinated analog between n-octanol and a buffer at physiological pH.

Materials:

  • Test compounds (Parent-H, Parent-F)

  • n-Octanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with UV detector

Methodology:

  • Pre-saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) and shake vigorously for 24 hours to mutually saturate the phases. Centrifuge and separate the layers.

  • Partitioning: Add a small, known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the mixture for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and PBS layers using a calibrated HPLC-UV method.[20]

  • Calculation: Calculate LogD as: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in PBS]).[14]

Conclusion

The strategic use of fluorinated intermediates is an indispensable tool in modern drug discovery.[1] By enhancing metabolic stability, modulating binding affinity, and fine-tuning physicochemical properties, fluorination provides medicinal chemists with a rational approach to designing safer and more effective drugs.[21][22] The number of FDA-approved fluorinated drugs continues to grow, a testament to the profound and positive impact of this unique element.[23][24][25] Understanding the principles and experimental validation behind the "fluorine advantage" is crucial for any researcher aiming to accelerate the journey from a promising lead compound to a life-saving therapeutic.

References

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  • Al-Karmalawy, A. A., & T-R, J. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia, 3(3), 990-1014. [Link]

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  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Wang, T., & T-R, J. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(7), 3364-3370. [Link]

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  • Advances and applications of binding affinity prediction methods in drug discovery. (2025). Physical Chemistry Chemical Physics. [Link]

  • Beg, S., & T-R, J. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Mini-Reviews in Medicinal Chemistry, 24. [Link]

  • Danel, M., & T-R, J. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. [Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2025). ResearchGate. [Link]

  • Sotriffer, C. (2013). How to Calculate Binding Constants for Drug Discovery Studies. Current Pharmaceutical Design, 19(12), 2307–2316. [Link]

  • What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog. (2025). [Link]

  • Malvern Panalytical. (n.d.). Binding Affinity. [Link]

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  • Beg, S., & T-R, J. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 15(15), 1395-1422. [Link]

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Sources

A Comparative Guide to the Synthesis of Difluoronitrobenzene Isomers for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Difluoronitrobenzene isomers are pivotal building blocks in the synthesis of complex organic molecules, serving as essential intermediates in the pharmaceutical, agrochemical, and specialty chemical industries.[1] The strategic placement of fluorine atoms and a nitro group on the benzene ring imparts unique reactivity, allowing for a wide range of downstream chemical transformations.[1] This guide provides a comparative analysis of the primary synthetic routes to three key isomers—2,4-, 3,4-, and 3,5-difluoronitrobenzene—offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's performance.

Core Synthetic Strategies: A Dichotomy of Approaches

The synthesis of difluoronitrobenzene isomers predominantly follows two strategic pathways:

  • Electrophilic Aromatic Substitution (EAS): This classic approach involves the direct nitration of a corresponding difluorobenzene precursor. It is conceptually straightforward but is highly dependent on the directing effects of the fluorine substituents and the overall reactivity of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves a halogen exchange (Halex) reaction, where a more easily displaceable halogen (usually chlorine) on a dichloronitrobenzene precursor is substituted by fluorine. This method leverages the strong electron-withdrawing effect of the nitro group, which activates the ring towards nucleophilic attack.

This guide will dissect these strategies for each target isomer, providing a framework for researchers to select the optimal route based on yield, scalability, cost, and safety.

Synthesis of 2,4-Difluoronitrobenzene

2,4-Difluoronitrobenzene is a versatile intermediate, widely utilized in the synthesis of pharmaceuticals and agrochemicals.[2] Its preparation is most commonly achieved via a robust halogen exchange reaction.

Route Comparison: Halogen Exchange vs. Direct Nitration

The primary industrial route to 2,4-difluoronitrobenzene is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloronitrobenzene. Direct nitration of 1,3-difluorobenzene is also a viable path, leading to the same product due to the ortho, para-directing nature of the fluorine atoms.

ParameterRoute 1: Halogen Exchange (SNAr)Route 2: Direct Nitration (EAS)
Starting Material 2,4-Dichloronitrobenzene1,3-Difluorobenzene
Key Reagents Potassium Fluoride (KF), Phase Transfer CatalystMixed Acid (HNO₃/H₂SO₄)
Typical Yield >65% (up to 90%+ with optimization)[3][4]Generally high, but regioselectivity can be a concern
Key Advantages High selectivity, readily available starting materialAtom-economical, fewer steps
Key Challenges Requires high temperatures, anhydrous conditions, and effective catalysisPotential for over-nitration, strongly acidic waste stream
Mechanistic Insight: The Power of SNAr

The halogen exchange reaction proceeds via a nucleophilic aromatic substitution mechanism. The potent electron-withdrawing nitro group, along with the fluorine atoms, activates the aromatic ring, making the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by the fluoride anion.

The use of a phase transfer catalyst (PTC), such as a quaternary ammonium or phosphonium salt, is critical for industrial applications.[3] The PTC facilitates the transfer of the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate under milder conditions.[5]

Caption: SNAr mechanism for 2,4-difluoronitrobenzene synthesis.

Detailed Experimental Protocol: Halogen Exchange

This protocol is adapted from established industrial processes for the synthesis of 2,4-difluoronitrobenzene.[6]

Materials:

  • 2,4-Dichloronitrobenzene (1.3 mol)

  • Potassium Fluoride (5.23 mol, dried)

  • N,N-Dimethylformamide (DMF) (13.8 mol)

  • Tetramethylammonium chloride (0.05 mol)

Procedure:

  • To a dried reaction vessel equipped with a mechanical stirrer and reflux condenser, add a suspension of potassium fluoride in N,N-dimethylformamide.

  • Add 2,4-dichloronitrobenzene to the suspension.

  • Heat the reaction mass to reflux and maintain for 4 hours.

  • After 4 hours, add the phase transfer catalyst (tetramethylammonium chloride) to the reaction mass.

  • Monitor the progress of the reaction by gas chromatography.

  • Upon completion, cool the reaction mass to room temperature.

  • Filter the mixture to remove inorganic salts.

  • The filtrate is then subjected to vacuum distillation to isolate the pure 2,4-difluoronitrobenzene product.

Synthesis of 3,4-Difluoronitrobenzene

3,4-Difluoronitrobenzene is another crucial intermediate, particularly in the synthesis of fluoroquinolone antibiotics. The most prevalent synthetic route is the direct nitration of 1,2-difluorobenzene.

Route Comparison: Direct Nitration vs. Halogen Exchange

While halogen exchange from 3-chloro-4-fluoronitrobenzene is possible, the direct nitration of 1,2-difluorobenzene is the more common and efficient method.[7]

ParameterRoute 1: Direct Nitration (EAS)Route 2: Halogen Exchange (SNAr)
Starting Material 1,2-Difluorobenzene3-Chloro-4-fluoronitrobenzene
Key Reagents Mixed Acid (HNO₃/H₂SO₄)Potassium Fluoride (KF), Sulfolane
Typical Yield 72% - 98%[5]~10%[7]
Key Advantages High yield and selectivity, straightforward procedureUtilizes a different starting material feedstock
Key Challenges Highly exothermic, requires careful temperature control, generates acidic wasteVery low yield, harsh conditions (230°C)[7]
Mechanistic Insight: Regioselectivity in Electrophilic Nitration

The nitration of 1,2-difluorobenzene proceeds via an electrophilic aromatic substitution mechanism. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid and sulfuric acid.[8][9]

The fluorine atoms are deactivating but ortho, para-directing. In 1,2-difluorobenzene, the position para to one of the fluorine atoms (C4) is the most activated site for electrophilic attack, leading to the preferential formation of the 3,4-difluoronitrobenzene isomer.

Caption: EAS mechanism for 3,4-difluoronitrobenzene synthesis.

Detailed Experimental Protocol: Direct Nitration

This protocol is a representative laboratory-scale procedure for the nitration of 1,2-difluorobenzene.[5]

Materials:

  • 1,2-Difluorobenzene (0.33 mol)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (90%)

  • Ice

  • Solvent for extraction (e.g., diethyl ether)

Procedure:

  • Prepare a nitrating mixture by combining sulfuric acid (2.51 g) and nitric acid (2.25 g).

  • Add 1,2-difluorobenzene (3.78 g) to the mixed acids.

  • Heat the reaction mixture to 50°C and maintain for 180 minutes, monitoring the reaction by an appropriate analytical technique (e.g., gas chromatography).

  • After the reaction is complete, carefully pour the mixture onto crushed ice to quench the reaction.

  • Isolate the product by solvent extraction.

  • The crude product can be further purified by distillation (e.g., Kugelrohr) to yield pure 3,4-difluoronitrobenzene.

Synthesis of 3,5-Difluoronitrobenzene

The synthesis of 3,5-difluoronitrobenzene is more challenging due to the meta-directing nature of the required substitution pattern. While direct nitration of 1,3-difluorobenzene is the most direct conceptual route, the deactivating nature of the two fluorine atoms makes this reaction difficult.[10] A more complex, multi-step industrial process is often employed.

Route Comparison: Multi-step Synthesis vs. Direct Nitration

A documented industrial route involves a multi-step process starting from 2,4,5-trichloronitrobenzene.[5]

ParameterRoute 1: Multi-step SynthesisRoute 2: Direct Nitration (EAS)
Starting Material 2,4,5-Trichloronitrobenzene1,3-Difluorobenzene
Key Reagents KF, Cl₂, Mixed Acid, H₂/PdMixed Acid (HNO₃/H₂SO₄)
Overall Yield Moderate (product of multiple steps)Not well-documented, expected to be low to moderate
Key Advantages Provides a reliable, albeit lengthy, pathway to the pure isomerConceptually simple, fewer steps
Key Challenges Multiple steps, handling of hazardous reagents (Cl₂)Highly deactivated starting material requires harsh conditions, potential for side products
Synthetic Pathway: A Multi-Step Approach

A patented process for preparing the precursor 3,5-difluoroaniline provides a clear, albeit indirect, route that proceeds through a nitrated intermediate.[5]

Caption: Multi-step synthesis pathway leading to a 3,5-difluoro-substituted ring.

Detailed Experimental Protocol: Key Nitration Step from Multi-Step Synthesis

This protocol describes the nitration of 1,3-dichloro-4,6-difluorobenzene, a key intermediate in the multi-step synthesis.[5]

Materials:

  • 1,3-Dichloro-4,6-difluorobenzene (2.6 mol)

  • Oleum (20% SO₃) (981.8 g)

  • Mixed Acid (66% H₂SO₄ / 34% HNO₃) (595.7 g)

Procedure:

  • In a 2 L four-necked flask equipped with a paddle mixer, reflux condenser, and dropping funnel, suspend 1,3-dichloro-4,6-difluorobenzene in oleum.

  • Slowly add the mixed acid dropwise over 4 hours, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, continue stirring the reaction solution at 30-40°C until the reaction is complete (monitor by GC or HPLC).

  • The work-up involves quenching the reaction mixture on ice, followed by extraction and purification to isolate the 2,6-dichloro-3,5-difluoronitrobenzene product. The yield for this step is reported as 79.4% of theory.[5]

Industrial Scalability and Safety Considerations

Safety: Aromatic nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled. The use of mixed acids requires robust, acid-resistant equipment and stringent personal protective equipment (PPE) protocols. The generation of toxic nitrogen oxide gases is also a concern, necessitating enclosed systems and appropriate off-gas scrubbing. Halogen exchange reactions, while avoiding strong acids, often require high temperatures and pressures, and the use of polar apathetic solvents like DMF or sulfolane, which have their own health and safety considerations.

Scalability and Economics:

  • Direct Nitration: This method is often preferred for its atom economy and fewer unit operations. However, the cost associated with handling large volumes of corrosive mixed acids and treating the resulting acidic waste stream can be substantial. Continuous flow reactors are increasingly being adopted for industrial-scale nitration to improve heat management, enhance safety, and ensure consistent product quality.

  • Halogen Exchange: The cost of this route is heavily influenced by the price of the dichloronitrobenzene starting material and the phase transfer catalyst. While it avoids the use of mixed acids, the high reaction temperatures translate to significant energy costs. The need for anhydrous conditions can also add complexity and cost at an industrial scale.

Conclusion

The synthesis of difluoronitrobenzene isomers offers a compelling case study in the strategic selection of chemical reactions. For 2,4- and 3,4-difluoronitrobenzene , direct and well-established routes—halogen exchange and electrophilic nitration, respectively—provide efficient and high-yielding pathways. The choice between them depends on the relative cost of starting materials, capital investment in acid-handling versus high-temperature equipment, and waste treatment capabilities.

The synthesis of 3,5-difluoronitrobenzene highlights the challenges posed by substituent directing effects. The most direct route, nitration of 1,3-difluorobenzene, is hampered by the deactivated nature of the ring, leading industry to adopt more complex, multi-step syntheses to achieve the desired isomer with high purity.

Ultimately, the optimal synthesis route is a function of the specific isomer required, the scale of production, and the available resources. This guide provides the foundational data and mechanistic understanding necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

References

  • Bayer Aktiengesellschaft. (1995). Process for preparing 3,5-difluoroaniline. U.S. Patent No. 5,294,742.
  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. U.S. Patent No. 5,545,768.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

  • Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]

  • St. F.X. University. (n.d.). Nitration reaction safety. YouTube. Retrieved from [Link]

  • American Chemical Society. (n.d.). Nitration Technology for Aromatics As Described in the Patent Literature. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,4-Difluoronitrobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoronitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the residence time on the nitration of p-difluorobenzene. Retrieved from [Link]

  • ResearchGate. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Techniques for Quantifying 3,5-Difluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise quantification of chemical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 3,5-Difluoro-4-nitrobenzonitrile, a key building block in the synthesis of novel compounds, demands robust analytical methods for its characterization and quantification.[1] This guide provides a comparative analysis of validated analytical techniques for this purpose, grounded in the principles of scientific integrity and guided by international regulatory standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this compound, offering detailed protocols and a comparative summary of their performance. The methodologies are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines.[2][3][4]

Foundational Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the core parameters of analytical method validation as stipulated by the International Council for Harmonisation (ICH).[5][6] These parameters ensure that a method is reliable, reproducible, and fit for purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Comparative Overview of Analytical Techniques

The choice between HPLC and GC for the quantification of this compound depends on several factors including the sample matrix, required sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Typical Stationary Phase C18, C8, Phenyl, CyanoPolysiloxanes (e.g., DB-5), Polyethylene glycol
Typical Mobile Phase Acetonitrile, Methanol, Water with buffersInert gases (e.g., Helium, Nitrogen, Hydrogen)
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS)
Advantages for Analyte High resolution, suitable for a wide range of polarities.High sensitivity, especially with ECD for halogenated compounds.
Potential Challenges Mobile phase preparation and disposal.Derivatization may be needed for polar analytes; potential for thermal degradation.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a powerful and versatile technique for the analysis of moderately polar compounds like this compound.[7]

Experimental Protocol: HPLC-UV

This protocol outlines a validated method for the quantification of this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (Gradient elution)

  • Gradient Program: Start at 50% Acetonitrile, increase to 95% over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in acetonitrile to achieve a concentration within the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the unknown sample by interpolating its peak area from the calibration curve.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_standards Prepare Calibration Standards linearity Linearity & Range prep_standards->linearity prep_sample Prepare Sample Solution accuracy Accuracy (Spike/Recovery) prep_sample->accuracy precision Precision (Repeatability) prep_sample->precision specificity Specificity (Forced Degradation) prep_sample->specificity lod_loq LOD & LOQ linearity->lod_loq data_analysis Data Analysis & System Suitability linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness Robustness (Vary Parameters) robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC) Method

GC is a highly sensitive technique suitable for the analysis of volatile compounds. Given the nitro and fluoro substituents, an Electron Capture Detector (ECD) can provide excellent sensitivity for this compound.

Experimental Protocol: GC-ECD

This protocol provides a validated GC-ECD method for quantifying this compound.

Instrumentation:

  • Gas chromatograph equipped with an autosampler, split/splitless injector, and an Electron Capture Detector (ECD).

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C

  • Injection Mode: Splitless (1 µL)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like ethyl acetate or toluene at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • For unknown samples, dissolve a known weight in the chosen solvent to fall within the calibration range.

Data Analysis:

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the analyte in the unknown sample using the calibration curve.

Workflow for GC Method Validation

GC_Validation_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_eval_gc Evaluation prep_standards_gc Prepare Calibration Standards linearity_gc Linearity & Range prep_standards_gc->linearity_gc prep_sample_gc Prepare Sample Solution accuracy_gc Accuracy (Spike/Recovery) prep_sample_gc->accuracy_gc precision_gc Precision (Repeatability) prep_sample_gc->precision_gc specificity_gc Specificity (Peak Purity) prep_sample_gc->specificity_gc lod_loq_gc LOD & LOQ linearity_gc->lod_loq_gc data_analysis_gc Data Analysis & System Suitability linearity_gc->data_analysis_gc accuracy_gc->data_analysis_gc precision_gc->data_analysis_gc specificity_gc->data_analysis_gc lod_loq_gc->data_analysis_gc robustness_gc Robustness (Vary Parameters) robustness_gc->data_analysis_gc validation_report_gc Validation Report data_analysis_gc->validation_report_gc

Caption: Workflow for GC method validation.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the validated HPLC and GC methods for the quantification of this compound. These values are based on typical results for analogous compounds and serve as a benchmark for method validation.

Validation ParameterHPLC-UVGC-ECD
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
LOD ~0.1 µg/mL~0.01 µg/mL
LOQ ~0.3 µg/mL~0.03 µg/mL
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Unaffected by minor changes in oven temperature ramp rate and carrier gas flow.

Conclusion and Recommendations

Both HPLC-UV and GC-ECD are suitable and reliable techniques for the quantification of this compound.

  • HPLC-UV is recommended for routine quality control analysis due to its simplicity, robustness, and wide applicability. It is particularly advantageous when analyzing complex sample matrices where minimal sample volatility is expected.

  • GC-ECD is the preferred method when higher sensitivity is required, for instance, in trace impurity analysis or environmental monitoring. The electron-capturing properties of the nitro and fluoro groups make this an exceptionally sensitive detection method.

The selection of the most appropriate technique should be based on a risk-based approach, considering the specific analytical needs, sample characteristics, and regulatory requirements. The validation protocols and performance data presented in this guide provide a solid foundation for establishing a scientifically sound and defensible analytical method for this compound.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • S-Cubed. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • BenchChem. (n.d.).
  • MDPI. (n.d.). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
  • ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).
  • BenchChem. (n.d.).
  • Biosynth. (n.d.).
  • EPA. (n.d.).
  • ResearchGate. (2025).

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The Synthetic Edge: A Comparative Guide to 3,5-Difluoro-4-nitrobenzonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and agrochemicals. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and biological activity. Within the arsenal of fluorinated building blocks, 3,5-Difluoro-4-nitrobenzonitrile has emerged as a particularly valuable intermediate, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures.[1][2] This guide provides an in-depth assessment of the synthetic utility of this compound, offering a comparative analysis against relevant alternatives and supported by experimental insights.

The Molecule at a Glance: Understanding its Intrinsic Reactivity

This compound is a crystalline solid at room temperature. Its structure is characterized by a benzene ring substituted with two fluorine atoms meta to a nitrile group and ortho to a nitro group. This specific arrangement of electron-withdrawing groups is not merely incidental; it is the very source of the molecule's enhanced and selective reactivity.

The powerful electron-withdrawing nature of the nitro and nitrile groups, combined with the inductive effects of the two fluorine atoms, renders the aromatic ring highly electron-deficient. This electronic landscape dictates the primary modes of reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The carbon atom bearing the nitro group is exceptionally activated towards nucleophilic attack. The two flanking fluorine atoms further enhance this electrophilicity.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a handle for a vast array of subsequent chemical transformations.

  • Transformations of the Nitrile Group: The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, though these transformations often require more forcing conditions compared to the reactivity at the other sites.

The strategic advantage of this compound lies in the predictable and often regioselective nature of its reactions, allowing for a stepwise and controlled elaboration of the molecular framework.

Head-to-Head: this compound vs. Alternatives in Key Transformations

The true measure of a synthetic building block is its performance relative to other available reagents. Here, we compare the utility of this compound with common alternatives in two pivotal reaction classes.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most significant application of this compound. The electron-deficient nature of the aromatic ring facilitates the displacement of the nitro group by a wide range of nucleophiles.

Logical Framework for SNAr Reactivity

A Electron-Withdrawing Groups (Nitro, Nitrile) E Reaction Rate A->E F Yield and Purity A->F B Number and Position of Fluorine Atoms B->E B->F G Regioselectivity B->G C Nature of the Nucleophile C->E C->F D Reaction Conditions (Solvent, Temperature, Base) D->E D->F

Caption: Logical relationship of factors influencing SNAr outcomes.

Comparative Analysis:

FeatureThis compound4-Fluoro-3-nitrobenzonitrile[3]4-Chloro-3-nitrobenzonitrile[3]2,4-Dinitrobenzonitrile
Leaving Group NitroFluoroChloroNitro
Activation Excellent (two F atoms ortho to nitro)Good (nitro ortho to fluoro)Moderate (nitro ortho to chloro)Excellent (two nitro groups)
Reactivity HighVery HighModerateVery High
Selectivity Generally high for displacement of the nitro group.High for displacement of the fluoro group.Moderate for displacement of the chloro group.Can lead to mixtures with di-substitution.
Advantages Provides a difluorinated scaffold post-substitution.Well-established reactivity.Lower cost.High reactivity.
Disadvantages Higher cost than non-fluorinated analogs.Does not introduce a difluorinated pattern.Slower reaction rates, may require harsher conditions.Can be overly reactive, leading to side products.

Experimental Insight:

While direct kinetic comparisons are scarce in the literature, the principles of SNAr dictate that the reactivity is significantly enhanced by the presence of ortho and para electron-withdrawing groups. In the case of this compound, the two ortho fluorine atoms provide a strong inductive pull, significantly increasing the electrophilicity of the carbon bearing the nitro group. This leads to faster reaction rates and often allows for milder reaction conditions compared to analogs with fewer activating groups.

A patent for the synthesis of GLP-1 receptor agonists provides a concrete example of the utility of this compound in an SNAr reaction.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from a procedure described in the patent literature for the synthesis of a key intermediate.

Reaction Scheme:

reactant This compound reagents K2CO3, H2O DMF, 80 °C, 4h reactant->reagents product 3-Fluoro-5-hydroxy-4-nitrobenzonitrile reagents->product

Caption: SNAr hydrolysis of this compound.

Materials:

  • This compound (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Water (H₂O) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in N,N-dimethylformamide.

  • Add potassium carbonate and water to the solution.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Upon completion, the reaction mixture can be worked up by acidification and extraction with a suitable organic solvent to isolate the 3-Fluoro-5-hydroxy-4-nitrobenzonitrile product.

This transformation highlights the facile displacement of a fluorine atom ortho to the nitro group, demonstrating the high reactivity of the substrate.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities, including amide bond formation, diazotization, and the construction of heterocyclic rings.

Comparative Analysis:

FeatureThis compound3,5-Dichloro-2,4-difluoronitrobenzene[4]4-Nitrotoluene
Reduction Method Catalytic hydrogenation (e.g., Pd/C), metal-mediated (e.g., Fe/HCl, SnCl₂)Catalytic hydrogenation (e.g., Pd/C, Raney Ni)Catalytic hydrogenation, metal-mediated
Product 4-Amino-3,5-difluorobenzonitrile3,5-Dichloro-2,4-difluoroaniline4-Aminotoluene (p-Toluidine)
Advantages Provides a valuable difluoroaniline intermediate.Yields a tetra-substituted aniline derivative.Inexpensive starting material.
Challenges Potential for dehalogenation under harsh hydrogenation conditions.Potential for dehalogenation.Lacks the beneficial properties of fluorine substitution.

Experimental Insight:

Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzonitrile (Illustrative)

The following protocol describes the synthesis of an isomer, 4-amino-3,5-difluorobenzonitrile, and is provided for illustrative purposes. A similar approach involving reduction of the corresponding nitro compound would be a viable synthetic route.

Reaction Scheme:

reactant 4-Bromo-2,6-difluoroaniline reagents CuCN, DMF Reflux, 24h reactant->reagents product 4-Amino-3,5-difluorobenzonitrile reagents->product

Caption: Synthesis of 4-Amino-3,5-difluorobenzonitrile.

Materials:

  • 4-Bromo-2,6-difluoroaniline (1.0 equiv)

  • Copper(I) cyanide (CuCN) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ammonium hydroxide (NH₄OH) (18%)

Procedure:

  • Suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide in N,N-dimethylformamide.

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and add ammonium hydroxide.

  • Filter the resulting solution to isolate the crude product, which can be further purified by recrystallization or chromatography.

This procedure showcases a cyanation reaction on a related difluoroaniline, highlighting the types of transformations that are accessible from these valuable intermediates.[5]

The Verdict: When to Choose this compound

The decision to employ this compound in a synthetic campaign should be guided by the specific goals of the project.

Choose this compound when:

  • A difluorinated aromatic core is desired in the final target molecule. The two fluorine atoms can enhance metabolic stability and binding affinity.

  • Facile and regioselective nucleophilic aromatic substitution is required. The high activation provided by the nitro and fluoro groups allows for efficient reactions with a broad range of nucleophiles under relatively mild conditions.

  • A stepwise functionalization strategy is planned. The differential reactivity of the nitro group (for SNAr or reduction) and the nitrile group allows for a controlled and predictable synthetic sequence.

Consider alternatives when:

  • Cost is a primary driver and a difluorinated scaffold is not essential. Less functionalized or non-fluorinated analogs are typically more economical.

  • Extreme reactivity is needed. For certain transformations, a more activated substrate like a dinitro- or trinitro-aromatic may be necessary, although this often comes at the cost of selectivity.

  • The desired substitution pattern does not align with the regioselectivity of this reagent.

Conclusion

This compound stands as a powerful and versatile building block in the synthetic chemist's toolbox. Its unique electronic properties, conferred by the strategic placement of two fluorine atoms, a nitro group, and a nitrile group, enable a range of selective and efficient transformations. While direct, quantitative comparisons with a full spectrum of alternatives are not always available in the literature, a thorough understanding of the principles of physical organic chemistry allows for a rational assessment of its synthetic utility. For researchers and drug development professionals aiming to construct complex, fluorinated molecules with tailored properties, this compound offers a distinct synthetic advantage.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 9). The Role of this compound in Research Chemistry. [Link]

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(9). [Link]

  • Vertex AI Search. (n.d.).
  • BenchChem. (2025, December). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzonitrile.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
  • Google Patents. (n.d.). JPH06239810A - Method for producing 3,5-difluoroaniline.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4783. [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1845–1855. [Link]

  • NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3429. [Link]

  • ResearchGate. (2026, January). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. [Link]

  • RSC Publishing. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(19), 5416-5478. [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

  • NIH. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. [Link]

  • PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PubChem. (n.d.). This compound. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in research and development, our work's integrity is intrinsically linked to the safety and responsibility with which we conduct it. The compounds we synthesize and utilize, such as 3,5-Difluoro-4-nitrobenzonitrile, are merely tools. However, once they are no longer needed, they become hazardous waste, and our responsibility for them continues. This guide is built on the foundational principle of "cradle-to-grave" hazardous waste management, a mandate established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This means that from the moment a chemical is created in your lab to its final disposal, you are accountable for its safe handling.

This document provides a direct, procedural framework for the proper disposal of this compound. The protocols herein are designed to ensure you not only comply with federal and local regulations but also foster a culture of safety that protects you, your colleagues, and the environment.

Hazard Profile and Risk Assessment

Based on data from similar molecules like 4-Fluoro-3-nitrobenzonitrile and 3,5-Difluorobenzonitrile, we can infer the following hazard classifications.[3][4] This data dictates that the compound must be treated as regulated hazardous waste.

Hazard ClassificationGHS CategoryDescriptionSupporting Data Source
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 / 4Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
Skin Corrosion / Irritation Category 2Causes skin irritation.[3][4][5]
Serious Eye Damage / Irritation Category 2Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[3][5]

Causality: The nitrile group (-CN) can metabolize to release cyanide, a potent inhibitor of cellular respiration. The nitro group (-NO2) and halogenation (fluoro- groups) often contribute to the reactivity and toxicity of aromatic compounds. Therefore, exposure via any route—inhalation of dust, skin contact, or accidental ingestion—presents a significant risk and mandates the use of stringent protective measures.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, you must adhere to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6] All handling of this compound, especially when dealing with the solid/powder form, must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[7]

Required Personal Protective Equipment:

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile or chloroprene gloves.Provides a barrier against dermal absorption, which is a primary route of exposure for toxic nitriles.
Eye/Face Protection Safety glasses with side shields and/or a face shield.Protects against accidental splashes or dust dispersion that can cause severe eye irritation.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact and protects against spills.
Respiratory Not required if handled exclusively within a fume hood.A fume hood provides the necessary engineering control to minimize respiratory exposure.[7]

Step-by-Step Disposal Protocol

The mandated and safest method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. In-laboratory neutralization or treatment is not recommended as it may create other hazardous byproducts and requires extensive validation.

Phase 1: Waste Collection & Segregation
  • Designate a Waste Container: Select a chemically compatible, sealable container for solid hazardous waste. A high-density polyethylene (HDPE) container with a screw-top lid is appropriate. The container must be in good condition, with no leaks or cracks.[1]

  • Collect Waste: Carefully transfer the unwanted this compound into the designated waste container. Use spark-proof tools and avoid creating dust.

  • Segregate Waste Streams: This container is now designated for this specific chemical waste. Do not mix it with other waste streams (e.g., halogenated solvents, acidic waste) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.[3]

  • Decontaminate Emptied Containers: If you are disposing of the original product bottle, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood. The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected in a separate, clearly labeled container for liquid hazardous waste.

Phase 2: Labeling and Storage
  • Label Immediately: As soon as the first portion of waste is added, label the container. Open waste containers are a common and serious EPA violation.[1] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Store Securely: Keep the waste container tightly sealed except when adding waste.[1] Store it in a designated, well-ventilated satellite accumulation area within or near the laboratory. The storage location should be secure and away from incompatible materials.[4] The compound should be stored locked up or in an area only accessible to qualified personnel.

Phase 3: Arranging for Disposal
  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup. This is typically managed by your EHS or equivalent department.

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (or the hazard information compiled here) for the waste to the disposal company.

  • Manifest Tracking: For larger quantities of waste, a hazardous waste manifest will be used to track the waste from your lab to its final disposal facility, completing the "cradle-to-grave" cycle.[2]

Spill and Decontamination Procedures

Accidents happen, and preparedness is key. In the event of a spill, your immediate priority is to ensure personnel safety and contain the material.

  • Alert Personnel: Immediately notify everyone in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]

  • Clean-Up: Carefully sweep the material and absorbent into a designated hazardous waste container.[6] Avoid aggressive sweeping that creates dust. For residual contamination, wipe the area with a cloth dampened with a suitable solvent (like acetone), and dispose of the cloth as hazardous waste.

  • Decontaminate: Thoroughly wash the affected area.

  • Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policy.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final handoff for professional disposal.

G cluster_prep Phase 1: Preparation & Safety cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Labeling & Storage cluster_disposal Phase 4: Final Disposal PPE 1. Don Full PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work in Chemical Fume Hood PPE->FumeHood Always Collect 3. Transfer Waste to Designated HDPE Container FumeHood->Collect Label 6. Label Container: 'Hazardous Waste' Chemical Name, Hazards, Date Collect->Label Rinse 4. Triple-Rinse Empty Product Containers CollectRinsate 5. Collect Rinsate as Separate Liquid Waste Rinse->CollectRinsate Seal 7. Keep Container Tightly Sealed Label->Seal Store 8. Store in Secure Satellite Accumulation Area Seal->Store ContactEHS 9. Contact EHS for Pickup Store->ContactEHS ProvideSDS 10. Provide Hazard Info to Disposal Company ContactEHS->ProvideSDS Manifest 11. Complete Manifest for 'Cradle-to-Grave' Tracking ProvideSDS->Manifest

Caption: Workflow for the safe and compliant disposal of this compound.

References

  • MATERIAL SAFETY DATA SHEET.Unknown Source. Please note: This is a generic SDS template provided in search results, used for general safety principles.
  • Hazardous Waste Disposal Guidelines. Purdue University.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • Learn the Basics of Hazardous Waste. (2025). US Environmental Protection Agency.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency.[Link]

  • The Laboratory Standard. Vanderbilt University Medical Center.[Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023). IPG.[Link]

  • Hazardous Waste. US Environmental Protection Agency.[Link]

  • Spill Response Procedure for Decontamination. New Pig Corporation.[Link]

  • Safe Chemistry Secrets: Mastering Handling and Disposal in Testing Labs. (2025). RS CUBE.[Link]

  • Lead Compounds Standard Operating Procedure. Rutgers University.[Link]

Sources

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